molecular formula C6H4BrNO B016785 6-Bromonicotinaldehyde CAS No. 149806-06-4

6-Bromonicotinaldehyde

Cat. No.: B016785
CAS No.: 149806-06-4
M. Wt: 186.01 g/mol
InChI Key: PVUKGNBRJFTFNJ-UHFFFAOYSA-N
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Description

6-Bromonicotinaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H4BrNO and its molecular weight is 186.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4BrNO/c7-6-2-1-5(4-9)3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUKGNBRJFTFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472119
Record name 6-Bromonicotinaldehyde
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Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149806-06-4
Record name 6-Bromo-3-pyridinecarboxaldehyde
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Record name 6-Bromonicotinaldehyde
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Record name 2-bromo-5-formylpyridine
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Foundational & Exploratory

6-Bromonicotinaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 149806-06-4

An In-depth Technical Guide on a Versatile Synthetic Intermediate

Introduction

6-Bromonicotinaldehyde, with the CAS number 149806-06-4, is a substituted pyridine (B92270) derivative that has emerged as a critical building block in organic synthesis.[1] Its unique molecular architecture, featuring a pyridine ring with a bromine atom at the 6-position and an aldehyde group at the 3-position, offers dual reactivity that makes it an invaluable intermediate for the synthesis of a wide array of complex molecules.[2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in drug discovery and materials science.

The strategic placement of the bromo and formyl functionalities allows for selective transformations. The aldehyde group readily participates in classical reactions such as nucleophilic additions and Wittig reactions, while the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2] This versatility has positioned this compound as a key starting material in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported melting point values in the literature.

PropertyValueReference(s)
Molecular Formula C₆H₄BrNO[5]
Molecular Weight 186.01 g/mol [5]
Appearance White to pale yellow crystalline solid[3]
Melting Point 58-110 °C (range from various sources)[1][3]
Boiling Point 284.1 °C at 760 mmHg[1]
Synonyms 6-Bromo-3-pyridinecarboxaldehyde, 2-Bromo-5-formylpyridine[5]
Solubility Soluble in dichloromethane, ether, ethyl acetate (B1210297), and methanol.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a Grignard reaction with 2,5-dibromopyridine (B19318) followed by formylation using N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • 2,5-Dibromopyridine

  • Isopropylmagnesium chloride

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a reaction flask under an inert atmosphere (N₂ or Ar) and charge it with anhydrous tetrahydrofuran (THF).

  • Add 2,5-dibromopyridine (1.0 equivalent) to the THF.

  • Cool the mixture to 0-10 °C using an ice bath.

  • Slowly add isopropylmagnesium chloride (1.0-1.2 equivalents) dropwise to the solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add anhydrous DMF (1.5-2.0 equivalents).

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Synthesis of this compound via Grignard Reaction cluster_reagents Reagents 2,5-Dibromopyridine 2,5-Dibromopyridine Intermediate Intermediate 2,5-Dibromopyridine->Intermediate 1. i-PrMgCl, THF Grignard Reagent\n(i-PrMgCl) Grignard Reagent (i-PrMgCl) DMF DMF This compound This compound Intermediate->this compound 2. DMF 3. Aqueous Workup

Figure 1: Synthetic workflow for this compound.

Key Reactions and Experimental Protocols

The dual functionality of this compound makes it a versatile substrate for various organic transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester.[6]

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add this compound (1.0 equivalent), the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition\nComplex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition\nComplex Oxidative Addition (Ar-Br) Transmetalation\nComplex Transmetalation Complex Oxidative Addition\nComplex->Transmetalation\nComplex Transmetalation (R-B(OH)2, Base) Transmetalation\nComplex->Pd(0)L_n Reductive Elimination Product Product Transmetalation\nComplex->Product

Figure 2: Generalized Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling

The Sonogashira coupling is utilized to form a carbon-carbon bond between this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents)

  • Copper(I) iodide (CuI, 0.05 equivalents)

  • Base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 equivalents)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equivalent), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature to 50 °C until completion, as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling Experimental Workflow Setup Combine this compound, Pd catalyst, and CuI under inert atmosphere Reagents Add degassed solvent, base, and terminal alkyne Setup->Reagents Reaction Stir at RT-50°C Reagents->Reaction Workup Dilute, filter, and wash Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Figure 3: Sonogashira coupling experimental workflow.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[7]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.02-0.05 equivalents)

  • Phosphine (B1218219) ligand (e.g., Xantphos or BINAP, 0.04-0.1 equivalents)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound, the amine, and the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Logical Relationship in Buchwald-Hartwig Amination Aryl_Halide This compound (Ar-Br) Product Aryl Amine (Ar-NR2) Aryl_Halide->Product Amine Primary or Secondary Amine (R2NH) Amine->Product Catalyst_System Pd Catalyst + Ligand Catalyst_System->Product catalyzes Base Base (e.g., Cs2CO3) Base->Product activates Simplified CDK4/6 Signaling Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Abemaciclib Abemaciclib Abemaciclib->CyclinD_CDK46 inhibits

References

A Technical Guide to 6-Bromonicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromonicotinaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine (B92270) ring substituted with both a reactive aldehyde group and a versatile bromine atom, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for a key synthetic transformation, and explores its role in the development of targeted therapeutics by examining the signaling pathway of a prominent drug derived from it.

Core Properties of this compound

This compound, also known as 6-bromopyridine-3-carbaldehyde, is a crystalline solid at room temperature. The compound's utility is primarily derived from its dual reactivity: the aldehyde functionality readily participates in reactions such as condensations and reductive aminations, while the bromo-substituted pyridine ring is a prime substrate for palladium-catalyzed cross-coupling reactions.

Data Presentation: Physicochemical and Structural Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueCitations
Molecular Formula C₆H₄BrNO[1][2]
Molecular Weight 186.01 g/mol [1][2]
CAS Number 149806-06-4[1]
Appearance Pale yellow to white crystalline solid
Melting Point 104-110 °C
Boiling Point 284.1 ± 25.0 °C at 760 mmHg
SMILES O=Cc1ccc(Br)nc1
InChIKey PVUKGNBRJFTFNJ-UHFFFAOYSA-N[2]

Applications in Synthesis and Drug Development

The structural attributes of this compound make it a crucial intermediate in the synthesis of a variety of high-value compounds.

  • Pharmaceutical Synthesis : It is a key starting material for numerous active pharmaceutical ingredients (APIs). Notably, it is used in the synthesis of Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 & 6 (CDK4/6) used in oncology. It is also an intermediate in the synthesis of Fusaric acid, a natural product with antifungal properties.[1]

  • Agrochemicals : The pyridine scaffold is present in many herbicides and pesticides. This compound serves as a precursor for developing novel agrochemicals.

  • Material Science : Its derivatives are explored for the creation of specialty polymers and materials with unique electronic and optical properties.

Experimental Protocols

The following section provides a detailed methodology for a key reaction involving this compound, illustrating its practical application in multi-step synthesis.

Reductive Amination for the Synthesis of a Key Abemaciclib Intermediate

This protocol details the synthesis of 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine, a direct precursor to a core fragment of the drug Abemaciclib. The reaction proceeds via a reductive amination between this compound and N-ethylpiperazine.

Reaction Scheme:

C₆H₄BrNO (this compound) + C₆H₁₄N₂ (N-ethylpiperazine) → C₁₂H₁₈BrN₃

Materials and Reagents:

  • This compound (1.0 eq)

  • N-ethylpiperazine (1.0 eq)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.

  • Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Add N-ethylpiperazine (1.0 eq) to the solution and stir for 20-30 minutes.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 3-5 hours, or until completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by silica (B1680970) gel column chromatography to afford the pure 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine.

Mandatory Visualizations

Experimental Workflow Diagram

The logical flow of the reductive amination protocol is visualized below.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DCM B Add N-ethylpiperazine A->B C Add NaBH(OAc)3 in portions B->C D Stir at RT for 3-5h (Monitor by TLC/LC-MS) C->D E Quench with NaHCO3 (aq) D->E F Extract with DCM E->F G Wash with Brine F->G H Dry (MgSO4) & Concentrate G->H I Purify via Column Chromatography H->I

Workflow for the reductive amination of this compound.
Signaling Pathway: CDK4/6-Rb Pathway Inhibition

This compound is a precursor for Abemaciclib, a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are fundamental drivers of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation. Abemaciclib restores control over the cell cycle by blocking this pathway. The diagram below illustrates the mechanism of action.

G cluster_upstream Upstream Mitogenic Signals cluster_G1_phase G1 Phase Regulation cluster_checkpoint G1-S Transition Checkpoint cluster_S_phase S Phase Entry Mitogens Growth Factors CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Cyclin D-CDK4/6 (Active Kinase Complex) CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb (Retinoblastoma Protein) ActiveComplex->Rb Phosphorylates Rb_p p-Rb (Inactive) ActiveComplex->Rb_p p16 p16 (INK4a) (Tumor Suppressor) p16->CDK46 Inhibits E2F E2F (Transcription Factor) Rb->E2F Sequesters & Inhibits S_Phase Gene Transcription & DNA Replication E2F->S_Phase Promotes Rb_p->E2F Releases Abemaciclib Abemaciclib (CDK4/6 Inhibitor) Abemaciclib->ActiveComplex Inhibits

The CDK4/6-Rb signaling pathway and the inhibitory action of Abemaciclib.

References

An In-depth Technical Guide to 6-Bromonicotinaldehyde: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromonicotinaldehyde, a halogenated pyridine (B92270) derivative, is a versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing an aldehyde group, a bromine atom, and a pyridine ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, also known as 6-bromo-3-pyridinecarboxaldehyde, is a key synthetic intermediate. The aldehyde functionality serves as a versatile handle for various transformations, including condensations, oxidations, reductions, and olefination reactions. The bromine atom at the 6-position of the pyridine ring is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and amino substituents. The pyridine nitrogen imparts specific electronic properties and provides a site for potential coordination or quaternization. This guide aims to provide a detailed technical overview of this important chemical entity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

General Properties
PropertyValueReference(s)
CAS Number 149806-06-4[1]
Molecular Formula C₆H₄BrNO[1][2]
Molecular Weight 186.01 g/mol [1][2]
Appearance White to off-white or pale yellow solid
Melting Point 104-110 °C[3]
Spectroscopic Data
Spectroscopy Data Reference(s)
¹H NMR See Table 2.2.1[4]
¹³C NMR See Table 2.2.2[5][6][7]
FT-IR See Table 2.2.3[8]
Mass Spectrometry Molecular Ion (M+): m/z 185/187 (approx. 1:1 ratio)[8]
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.9s-
H-4~8.2d~8.0
H-5~7.8d~8.0
Aldehyde-H~10.1s-

Note: Approximate chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon Chemical Shift (δ, ppm)
C=O~190
C-2~152
C-4~140
C-5~128
C-6 (C-Br)~145
C-3~135

Note: Approximate chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C-H (aromatic)Stretch3100-3000
C=O (aldehyde)Stretch~1700
C=C, C=N (aromatic)Stretch1600-1450
C-BrStretchBelow 700
Solubility
Solvent Solubility Reference(s)
Dichloromethane (B109758)Soluble[9]
ChloroformSoluble
Ethyl AcetateSoluble[10]
AcetoneSoluble[10]
MethanolSoluble
EthanolSoluble
WaterSparingly soluble

Experimental Protocols

Synthesis of this compound

This protocol is adapted from patent literature and involves a two-step synthesis starting from 2-chloro-5-chloromethylpyridine.[11]

Reaction: 2-chloro-5-chloromethylpyridine → 2-bromo-5-(bromomethyl)pyridine (B25434)

Procedure:

  • In a reaction vessel, dissolve 2-chloro-5-chloromethylpyridine in a suitable solvent such as dichloromethane.

  • Add a brominating agent. The patent suggests a variety of reagents including hydrogen bromide, bromine, or N-bromosuccinimide.[11] The molar ratio of the brominating agent to the starting material is typically between 1:1 and 10:1.[11]

  • The reaction can be carried out at a temperature ranging from room temperature to the boiling point of the solvent.[11]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction and work up by washing with an aqueous solution to remove any inorganic byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)pyridine.

Reaction: 2-bromo-5-(bromomethyl)pyridine → this compound

Procedure:

  • In a reaction flask, dissolve the crude 2-bromo-5-(bromomethyl)pyridine in a suitable solvent such as isopropanol.

  • Add a base, such as potassium carbonate, to the mixture.

  • Add 2-nitropropane (B154153), which acts as the oxidizing agent. The molar ratio of 2-nitropropane to the starting material is typically between 1:1 and 4:1.[11]

  • Heat the reaction mixture, for instance to 65°C, and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS).[11]

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a solvent like dichloromethane and wash with a dilute acid (e.g., 1% hydrobromic acid) to neutralize any remaining base, followed by washing with water.[11]

  • Dry the organic layer, filter, and concentrate to obtain the crude this compound.

  • Purify the product by a suitable method such as recrystallization or column chromatography.

G Synthesis of this compound A 2-chloro-5-chloromethylpyridine B Bromination A->B Brominating agent C 2-bromo-5-(bromomethyl)pyridine B->C D Oxidation C->D 2-nitropropane, base E This compound D->E

Synthetic workflow for this compound.
Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds.[12]

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1 v/v).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination ArR Ar-R (Coupled Product) PdII_ArR->ArR ArX Ar-X (this compound) ArX->PdII_ArX RBOH2 R-B(OH)₂ (Boronic Acid) RBOH2->PdII_ArR Base Base Base->PdII_ArR

Catalytic cycle of the Suzuki-Miyaura coupling.
Sonogashira Coupling

This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl halide.[12]

Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable solvent like THF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.) and a copper(I) co-catalyst like CuI (0.025 eq.).

  • Add a base, typically an amine such as triethylamine (B128534) or diisopropylamine, which can also serve as a co-solvent.

  • Add the terminal alkyne (1.1 eq.).

  • Stir the reaction at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

G Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_Ar_alkyne Ar-Pd(II)L₂(C≡C-R) PdII_ArX->PdII_Ar_alkyne Transmetalation Cu_acetylide Cu-C≡C-R Cu_acetylide->PdII_Ar_alkyne PdII_Ar_alkyne->Pd0 Reductive Elimination Ar_alkyne Ar-C≡C-R (Coupled Product) PdII_Ar_alkyne->Ar_alkyne ArX Ar-X (this compound) ArX->PdII_ArX Alkyne H-C≡C-R Alkyne->Cu_acetylide Base Base Base->Cu_acetylide CuI CuI CuI->Cu_acetylide

Catalytic cycle of the Sonogashira coupling.
Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[12]

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired amine (1.5 eq.), and a strong base such as sodium tert-butoxide or cesium carbonate (2.0-3.0 eq.).

  • Add a palladium catalyst, for instance, Pd(OAc)₂ (0.05 eq.), and a suitable phosphine (B1218219) ligand like BINAP (0.08 eq.).

  • Add an anhydrous, degassed solvent such as toluene.

  • Purge the vessel with an inert gas and heat the mixture to 80-110 °C for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the resulting residue by column chromatography to obtain the desired N-aryl product.

G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition Amine_complex [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ PdII_ArX->Amine_complex Amido_complex Ar-Pd(II)L₂(NR₂) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination ArNR2 Ar-NR₂ (Coupled Product) Amido_complex->ArNR2 ArX Ar-X (this compound) ArX->PdII_ArX Amine HNR₂ Amine->Amine_complex Base Base Base->Amido_complex

Catalytic cycle of the Buchwald-Hartwig amination.

Safety and Handling

This compound is an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust and ensure thorough washing after handling. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its physical and chemical properties, along with its reactivity in a range of important chemical transformations, make it a crucial intermediate in the synthesis of complex heterocyclic compounds with potential applications in pharmaceuticals and materials science. The experimental protocols and spectroscopic data provided in this guide are intended to facilitate its use in research and development.

References

In-Depth Technical Guide to the NMR Spectroscopic Data of 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromonicotinaldehyde (CAS No: 149806-06-4), a key intermediate in organic and medicinal chemistry. This document is intended to serve as a valuable resource for the unambiguous identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H and ¹³C NMR analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
110.05Singlet (s)-1HH-7 (Aldehyde)
28.78Doublet (d)2.21HH-2
37.98Doublet of doublets (dd)8.2, 2.41HH-4
47.65Doublet (d)8.21HH-5

Note: Data obtained in CDCl₃ at 500 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data
SignalChemical Shift (δ, ppm)Assignment
1189.8C-7 (Aldehyde Carbonyl)
2152.9C-2
3145.4C-6
4140.5C-4
5132.1C-3
6129.2C-5

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR data assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

While the exact experimental conditions for the cited data may vary, the following provides a generalized, robust protocol for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Angle: A 30-degree pulse angle is typically sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

    • Number of Scans: Acquire 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Angle: A 45-degree pulse angle is commonly used.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (1024 or more) is required.

    • Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and enhance signal intensity.

This technical guide provides foundational spectroscopic information for this compound, facilitating its use in research and development. For critical applications, it is always recommended to verify the data through independent experimental analysis.

References

An In-depth Spectroscopic Guide to 6-Bromonicotinaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

[Shanghai, China] - This technical guide provides a detailed analysis of 6-Bromonicotinaldehyde, a key intermediate in pharmaceutical synthesis, focusing on its characterization by Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The data and protocols presented herein are intended to support researchers, scientists, and drug development professionals in the unambiguous identification and quality control of this compound.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic, aldehydic, and halogenated structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A high-quality IR spectrum of solid this compound can be readily obtained using an FT-IR spectrometer equipped with an ATR accessory.

  • Sample Preparation: A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Pressure is applied to ensure firm contact between the sample and the crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 scans are commonly co-added. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample analysis.[1]

IR Data Summary and Interpretation

The following table summarizes the key absorption bands in the IR spectrum of this compound and their corresponding vibrational modes.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3075WeakAromatic C-H Stretch
2850WeakAldehyde C-H Stretch
1705StrongAldehyde C=O Stretch
1585MediumAromatic Ring (C=C/C=N) Stretch
1550MediumAromatic Ring (C=C/C=N) Stretch
1470MediumAromatic Ring (C=C/C=N) Stretch
1210MediumC-H In-plane Bend
830StrongC-H Out-of-plane Bend
~700MediumC-Br Stretch[1]

The spectrum is dominated by a strong carbonyl (C=O) stretch at approximately 1705 cm⁻¹, characteristic of an aromatic aldehyde.[1] The presence of the pyridine (B92270) ring is confirmed by the series of medium-intensity peaks between 1585 cm⁻¹ and 1470 cm⁻¹. Aromatic C-H stretching is observed at 3075 cm⁻¹, while the weaker C-H stretch of the aldehyde group appears around 2850 cm⁻¹. The C-Br stretch is found in the lower frequency region of the spectrum, around 700 cm⁻¹.[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (Molecular Weight: 186.01 g/mol ), electron ionization (EI) mass spectrometry provides a distinctive fragmentation profile.[2][3][4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate.[1]

  • Instrumentation: The analysis is performed on a GC system coupled to a mass selective detector. A common setup includes a HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Data Acquisition: The GC oven temperature is programmed with an initial hold at 50°C for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/min, and a final hold at 250°C for 5 minutes. The mass spectrometer is operated in EI mode at 70 eV, scanning a mass range of m/z 40-400.[1]

Mass Spectrometry Data and Fragmentation Analysis

The mass spectrum of this compound is characterized by the following major fragments:

m/zProposed FragmentDescription
185/187[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
184/186[M-H]⁺Loss of a hydrogen radical from the aldehyde group.
157/159[M-CO]⁺Loss of carbon monoxide from the molecular ion.
106[M-Br]⁺Loss of a bromine radical.
78[C₅H₄N]⁺Pyridine ring fragment after loss of Br and CO.
51[C₄H₃]⁺Further fragmentation of the pyridine ring.

Data sourced from a comparative analysis of bromonicotinaldehyde isomers.[1]

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion [M]⁺ at m/z 185 and 187, with approximately equal intensities.[1] Key fragmentation pathways include the loss of a hydrogen atom from the aldehyde to form the [M-H]⁺ ion (m/z 184/186) and the loss of carbon monoxide to yield the [M-CO]⁺ fragment (m/z 157/159).[1] Cleavage of the C-Br bond results in a fragment at m/z 106. Further fragmentation of the pyridine ring leads to smaller ions at m/z 78 and 51.[1]

Visualized Experimental and Logical Workflows

To further clarify the analytical process, the following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical pathway for the fragmentation of this compound in mass spectrometry.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation This compound This compound FTIR FT-IR Spectroscopy This compound->FTIR GCMS GC-Mass Spectrometry This compound->GCMS IR_Data Vibrational Frequencies (cm⁻¹) FTIR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) & Fragmentation Patterns GCMS->MS_Data

General experimental workflow for spectroscopic analysis.

fragmentation_pathway M [M]⁺ m/z 185/187 MH [M-H]⁺ m/z 184/186 M->MH -H MCO [M-CO]⁺ m/z 157/159 M->MCO -CO MBr [M-Br]⁺ m/z 106 M->MBr -Br Py [C₅H₄N]⁺ m/z 78 MCO->Py -Br MBr->Py -CO C4H3 [C₄H₃]⁺ m/z 51 Py->C4H3 -HCN

Mass spectrometry fragmentation of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 6-Bromonicotinaldehyde, a key building block in the development of novel pharmaceuticals and other functional materials.[1] This document details established synthetic methodologies, experimental protocols, and purification techniques, presenting quantitative data in a clear, tabular format for ease of comparison. Visual diagrams generated using Graphviz are included to illustrate experimental workflows.

Introduction

This compound (CAS No: 149806-06-4) is a substituted pyridine (B92270) derivative featuring a bromine atom at the 6-position and an aldehyde group at the 3-position.[1][2] This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis. The aldehyde allows for a variety of transformations, including nucleophilic additions and reductive aminations, while the bromo-substituent is amenable to cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Consequently, this compound is a valuable precursor for the synthesis of a wide range of biologically active molecules.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₆H₄BrNO[1][2]
Molecular Weight186.01 g/mol [2]
AppearancePale yellow to white crystalline solid[3]
Melting Point58-60 °C[3]
Boiling Point225-227 °C[3]
Purity (typical)≥ 98% (HPLC)[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following sections detail two effective methods: a multi-step synthesis from a substituted aminopyridine and a synthesis via a Grignard reaction.

Method 1: Multi-step Synthesis from 2-Amino-5-methylpyridine (B29535)

This method involves a three-step sequence starting from 2-Amino-5-methylpyridine: (1) Sandmeyer-type reaction to introduce the bromine atom, (2) free-radical bromination of the methyl group, and (3) conversion of the resulting benzylic bromide to the aldehyde.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-5-methylpyridine (B20793)

  • In a 1 L round-bottom flask, add 2-amino-5-methylpyridine (31 g, 286.6 mmol) to a stirred solution of 48% hydrobromic acid (170 mL).

  • Cool the mixture to -10 °C in an ice-salt bath.

  • Slowly add bromine (40 mL) dropwise over 40 minutes, maintaining the internal temperature at or below -5 °C.

  • Stir the resulting orange mixture for an additional 1.5 hours at -5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (B80452) (55 g, 779.2 mmol) in water (70 mL).

  • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained at -10 °C.

  • Stir the reaction mixture for another 1.5 hours at this temperature.

  • Slowly add a pre-cooled solution of sodium hydroxide (B78521) (200 g in 200 mL of water) to the reaction mixture, keeping the temperature below 0 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether (8 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield 2-bromo-5-methylpyridine as a brown oil.

Step 2: Side-Chain Bromination

  • In a 250 mL reaction flask, combine 2-bromo-5-methylpyridine (17.2 g, 0.1 mol), dichloromethane (B109758) (34.4 mL), and water (34.4 mL).

  • Cool the mixture to 10 °C with vigorous stirring.

  • Add liquid bromine (48 g, 0.3 mol) dropwise, maintaining the temperature between 10-20 °C.

  • After the addition is complete, heat the reaction mixture to 50 °C and maintain for 10 hours.

  • Cool the mixture and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to obtain a mixture of 2-bromo-5-(bromomethyl)pyridine (B25434) and 2-bromo-5-(dibromomethyl)pyridine. This mixture is typically used in the next step without further purification.

Step 3: Aldehyde Formation (Sommelet Reaction)

  • Dissolve the mixture of brominated products from the previous step in ethanol (B145695).

  • Add urotropine (hexamethylenetetramine) in a 1:2 molar ratio with respect to the starting 2-bromo-5-methylpyridine.

  • Heat the reaction mixture to 40 °C and stir for 12 hours to form the quaternary ammonium (B1175870) salt.

  • To the reaction mixture, add a mixture of acetic acid and concentrated sulfuric acid.

  • Heat the mixture to hydrolyze the salt and form the aldehyde.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield crude this compound.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Side-Chain Bromination cluster_2 Step 3: Aldehyde Formation 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine HBr, Br2, NaNO2 HBr, Br2, NaNO2 2-Amino-5-methylpyridine->HBr, Br2, NaNO2  -10 to -5 °C 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine HBr, Br2, NaNO2->2-Bromo-5-methylpyridine Br2, H2O, DCM Br2, H2O, DCM 2-Bromo-5-methylpyridine->Br2, H2O, DCM  10-50 °C Brominated Intermediates Brominated Intermediates Br2, H2O, DCM->Brominated Intermediates Urotropine, Acid Hydrolysis Urotropine, Acid Hydrolysis Brominated Intermediates->Urotropine, Acid Hydrolysis  40 °C then heat This compound This compound Urotropine, Acid Hydrolysis->this compound

Caption: Multi-step synthesis of this compound.

Method 2: Synthesis via Grignard Reaction

This method involves the formation of a pyridyl Grignard reagent from a dihalopyridine, followed by formylation with N,N-dimethylformamide (DMF). A plausible starting material for this synthesis is 2,5-dibromopyridine (B19318).

Experimental Protocol:

  • Preparation of Glassware: Ensure all glassware is oven-dried at 120 °C overnight and assembled hot under an inert atmosphere (e.g., Argon or Nitrogen) to maintain anhydrous conditions.

  • Grignard Reagent Formation:

    • To a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Add a small portion of the dibromopyridine solution to the magnesium turnings to initiate the reaction.

    • Once the reaction begins (indicated by gentle refluxing), add the remaining dibromopyridine solution dropwise to maintain a steady reflux.

    • After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Formylation:

    • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve anhydrous N,N-dimethylformamide (DMF) (3.0 eq) in anhydrous THF.

    • Add the DMF solution dropwise to the cold Grignard reagent, maintaining the temperature below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Work-up:

    • Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.

Grignard_Workflow 2,5-Dibromopyridine 2,5-Dibromopyridine Mg, THF Mg, THF 2,5-Dibromopyridine->Mg, THF Reflux Grignard Reagent Grignard Reagent Mg, THF->Grignard Reagent DMF, THF DMF, THF Grignard Reagent->DMF, THF -78 °C Intermediate Intermediate DMF, THF->Intermediate Aqueous Work-up Aqueous Work-up Intermediate->Aqueous Work-up This compound This compound Aqueous Work-up->this compound

Caption: Synthesis of this compound via Grignard reaction.

Purification of this compound

The crude this compound obtained from either synthetic route typically requires purification to achieve the high purity necessary for subsequent applications. The two most common purification techniques are column chromatography and recrystallization.

Purification by Column Chromatography

Experimental Protocol:

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be 10% ethyl acetate in hexanes.

    • Collect fractions in separate test tubes.

  • Analysis of Fractions:

    • Monitor the separation by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Purification by Recrystallization

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethyl acetate or a mixture of ethanol and water are potential candidates.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Characterization Data

Spectroscopic data is crucial for confirming the identity and purity of the synthesized this compound.

Spectroscopic Data
¹H NMR (CDCl₃, 300 MHz)δ (ppm): 8.30 (s, 1H), 7.55 (d, J = 8.1 Hz, 1H), 7.44 (d, J = 8.1 Hz, 1H)[4]
LCMS (M+H)⁺: 283.9[4]

Conclusion

This technical guide has outlined two robust synthetic pathways for the preparation of this compound, a key intermediate in medicinal chemistry and materials science. The multi-step synthesis from 2-amino-5-methylpyridine and the Grignard reaction-based approach both offer viable routes to this valuable compound. Furthermore, detailed protocols for purification by column chromatography and recrystallization have been provided to ensure the high purity required for research and development applications. The quantitative data and experimental workflows presented herein are intended to serve as a valuable resource for scientists and professionals in the field.

References

The Dual Reactivity of 6-Bromonicotinaldehyde: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity of 6-Bromonicotinaldehyde with Nucleophiles and Electrophiles.

Introduction: this compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine (B92270) ring substituted with a bromine atom and an aldehyde group, provides two distinct reactive centers. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom enhances the electrophilicity of both the carbonyl carbon and the carbon atom bonded to the bromine. This dual reactivity allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic compounds, including potential therapeutic agents.[1] This guide provides a detailed overview of the reactivity of this compound with both nucleophiles and electrophiles, supported by experimental data and protocols.

Reactivity with Nucleophiles

This compound exhibits reactivity towards nucleophiles at two primary sites: the aldehyde carbonyl group and the carbon atom bearing the bromine substituent.

Nucleophilic Addition to the Carbonyl Group

The aldehyde functional group is highly susceptible to nucleophilic attack, a reactivity that is further enhanced by the electron-withdrawing effects of the pyridine ring and the bromine atom.[2] These reactions typically proceed through a tetrahedral intermediate.[2]

Grignard reagents and organolithium compounds readily add to the carbonyl carbon of this compound to form secondary alcohols upon aqueous workup.[2][3]

Table 1: Grignard Reaction with this compound

Grignard ReagentProductReaction ConditionsYieldReference
Phenylmagnesium bromide(6-bromopyridin-3-yl)(phenyl)methanolAnhydrous THF, 0 °C to rt~45-50% (analogous)[4]

Experimental Protocol: Synthesis of (6-bromopyridin-3-yl)(phenyl)methanol

  • Materials: this compound, Phenylmagnesium bromide (solution in THF), Anhydrous THF, 1M HCl (aq), Saturated NH4Cl (aq), Ethyl acetate (B1210297), Anhydrous MgSO4.

  • Procedure:

    • To an oven-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add a solution of this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of phenylmagnesium bromide (1.1 eq) in THF dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x V).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

    • Concentrate the filtrate under reduced pressure to afford the crude product.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield (6-bromopyridin-3-yl)(phenyl)methanol.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound reacts with phosphorus ylides to yield the corresponding 3-(6-bromopyridin-3-yl)alkenes. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.[5]

Table 2: Wittig Reaction with this compound

YlideProductReaction ConditionsYieldReference
(Carbethoxymethylene)triphenylphosphorane (B24862)Ethyl (E)-3-(6-bromopyridin-3-yl)acrylateDichloromethane, rt, 2hHigh (analogous)[6]
Methyltriphenylphosphonium bromide / n-BuLi6-bromo-3-vinylpyridineAnhydrous THF, -78 °C to 0 °C>99% (analogous)[7]

Experimental Protocol: Synthesis of Ethyl (E)-3-(6-bromopyridin-3-yl)acrylate

  • Materials: this compound, (Carbethoxymethylene)triphenylphosphorane, Dichloromethane.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

    • Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise while stirring at room temperature.

    • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

    • Upon completion, evaporate the solvent under reduced pressure.

    • Dissolve the residue in a minimal amount of a non-polar solvent (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine (B44618) oxide byproduct.

    • Filter off the precipitate and concentrate the filtrate.

    • Purify the crude product by silica gel column chromatography to yield ethyl (E)-3-(6-bromopyridin-3-yl)acrylate.[6]

Reductive amination allows for the conversion of the aldehyde to an amine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Table 3: Reductive Amination of this compound

AmineReducing AgentProductReaction ConditionsYieldReference
AnilineNaBH(OAc)₃N-((6-bromopyridin-3-yl)methyl)anilineEthyl acetate, rt, 6hHigh (general)[8]
MorpholineNaBH(OAc)₃4-((6-bromopyridin-3-yl)methyl)morpholineEthyl acetate, rt, 6hHigh (general)[8]

Experimental Protocol: General Procedure for Reductive Amination

  • Materials: this compound, Amine (e.g., aniline), Sodium triacetoxyborohydride (NaBH(OAc)₃), Ethyl acetate, Saturated aqueous NaHCO₃.

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethyl acetate, add the amine (1.1 eq).

    • Add sodium triacetoxyborohydride (1.2 eq) in one portion and stir the mixture at room temperature for 6 hours.[8]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.[8]

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Hydride Reduction: this compound can be selectively reduced to (6-bromopyridin-3-yl)methanol (B45229) using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄). The reaction is chemoselective, leaving the bromo-pyridine core intact.[2]

  • Cyanide Addition: The addition of cyanide nucleophiles leads to the formation of cyanohydrins, which are valuable synthetic intermediates.[2]

  • Aldol (B89426) Condensation: In the presence of a base, this compound can undergo aldol condensation with enolizable carbonyl compounds.[2]

  • Reaction with Hydrazine (B178648): Reaction with hydrazine hydrate (B1144303) can lead to the formation of 6-hydrazinonicotinaldehyde, which can be a precursor for other heterocyclic systems.[1][9]

Nucleophilic Aromatic Substitution at the C-Br Bond

The carbon-bromine bond in this compound is activated towards nucleophilic attack due to the electron-deficient nature of the pyridine ring. This allows for a variety of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base.

Table 4: Suzuki-Miyaura Coupling of this compound

Boronic AcidCatalystBaseSolventProductYieldReference
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O6-(4-methoxyphenyl)nicotinaldehydeHigh (general)[10]
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane6-phenylnicotinaldehydeGood (analogous)[11]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: this compound, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene, Water.

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Add a mixture of toluene and water (e.g., 4:1).

    • Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash chromatography.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand.[6][12]

Table 5: Buchwald-Hartwig Amination of this compound

AmineCatalyst/LigandBaseSolventProductYieldReference
MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene6-morpholinonicotinaldehyde60% (analogous)[7][13]
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene6-(phenylamino)nicotinaldehydeHigh (general)[2]

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials: this compound, Amine (e.g., morpholine), Pd₂(dba)₃, (±)-BINAP, Sodium tert-butoxide (NaOt-Bu), Anhydrous toluene.

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), NaOt-Bu (1.4 eq), Pd₂(dba)₃ (0.025 eq), and BINAP (0.05 eq).

    • Add anhydrous toluene.

    • Degas the mixture and then heat to 80-110 °C for 4-24 hours, monitoring by TLC.

    • Cool the reaction to room temperature and dilute with an appropriate solvent (e.g., diethyl ether).

    • Wash the mixture with brine, dry the organic layer over MgSO₄, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Table 6: Sonogashira Coupling of this compound

AlkyneCatalyst SystemBaseSolventProductYieldReference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6-(phenylethynyl)nicotinaldehyde75% (analogous)[14]

Experimental Protocol: Sonogashira Coupling

  • Materials: this compound, Terminal alkyne (e.g., phenylacetylene), Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous THF.

  • Procedure:

    • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous THF and Et₃N, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq) under an inert atmosphere.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Reactivity with Electrophiles

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing effects of the aldehyde and bromine substituents. This deactivates the ring towards electrophilic aromatic substitution (EAS). Reactions such as nitration or halogenation, if they occur, would require harsh conditions and are expected to proceed at the positions least deactivated by the substituents.

Electrophilic Aromatic Substitution

Electrophilic attack on the pyridine ring is generally difficult.[15] If substitution were to occur, it would likely be directed to the C5 position, which is meta to the aldehyde and para to the bromine. However, the strong deactivating effect of the existing substituents makes such reactions challenging. For instance, nitration of pyridine itself requires harsh conditions and gives low yields, and the presence of two electron-withdrawing groups in this compound would further disfavor this reaction.[16][17]

Oxidation of the Aldehyde

While not a reaction with an external electrophile in the traditional sense of EAS, the aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. This transformation is a common reaction of aldehydes.

Table 7: Oxidation of this compound

Oxidizing AgentProductReaction ConditionsYieldReference
Potassium permanganate (B83412) (KMnO₄)6-Bromonicotinic acidAqueous, basic or acidicHigh (general)[18][19]
Chromium trioxide (CrO₃)6-Bromonicotinic acidAqueous acidHigh (general)[19]

Experimental Protocol: Oxidation to 6-Bromonicotinic Acid

  • Materials: this compound, Potassium permanganate (KMnO₄), Sulfuric acid, Sodium bisulfite.

  • Procedure:

    • In a flask, prepare a solution of this compound in a suitable solvent (e.g., aqueous acetone (B3395972) or a phase-transfer system).

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to stir at room temperature until the purple color disappears.

    • Quench the reaction by adding sodium bisulfite until the manganese dioxide precipitate dissolves.

    • Acidify the solution with sulfuric acid to precipitate the carboxylic acid.

    • Filter the solid product, wash with cold water, and dry to obtain 6-bromonicotinic acid.

Visualizing Reaction Workflows

The following diagrams illustrate the logical flow of the key synthetic transformations described above.

G cluster_0 Nucleophilic Addition to Carbonyl A This compound B Secondary Alcohol A->B Grignard/Organolithium Reagent C Alkene A->C Wittig Reagent D Amine A->D 1. Amine 2. NaBH(OAc)3

Caption: Nucleophilic additions to the aldehyde group.

G cluster_1 Palladium-Catalyzed Cross-Coupling at C-Br E This compound F 6-Aryl-nicotinaldehyde E->F ArB(OH)2, Pd catalyst, Base (Suzuki Coupling) G 6-Amino-nicotinaldehyde E->G Amine, Pd catalyst, Base (Buchwald-Hartwig) H 6-Alkynyl-nicotinaldehyde E->H Alkyne, Pd/Cu catalyst, Base (Sonogashira) G cluster_2 Oxidation of the Aldehyde I This compound J 6-Bromonicotinic Acid I->J Oxidizing Agent (e.g., KMnO4)

References

An In-depth Technical Guide to the Key Reactive Sites of 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromonicotinaldehyde, a halogenated pyridine (B92270) carboxaldehyde, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its strategic placement of a bromine atom and an aldehyde group on the pyridine ring offers two distinct and highly reactive sites for a wide array of chemical transformations. This technical guide provides a comprehensive overview of these reactive centers, detailing key reactions, experimental protocols, and quantitative data to facilitate its application in research and drug development.

Introduction

This compound (also known as 6-bromopyridine-3-carbaldehyde) is a crystalline solid with the molecular formula C₆H₄BrNO. Its structure features a pyridine ring substituted with a bromine atom at the 6-position and a formyl (aldehyde) group at the 3-position. This unique arrangement of functional groups, combining an electrophilic carbonyl carbon and a carbon-bromine bond susceptible to cross-coupling and nucleophilic substitution, makes it a valuable building block for the synthesis of complex heterocyclic scaffolds. These scaffolds are prevalent in a variety of biologically active compounds, including potential therapeutic agents.[1]

Molecular Structure and Properties:

PropertyValue
CAS Number 149806-06-4
Molecular Formula C₆H₄BrNO
Molecular Weight 186.01 g/mol
Appearance Pale yellow to white crystalline solid
Melting Point 104-110 °C

Key Reactive Sites and Their Transformations

The reactivity of this compound is dominated by two primary sites: the aldehyde group at the C3 position and the bromine atom at the C6 position.

Reactions at the Aldehyde Group (C3-Position)

The aldehyde group is a classic electrophilic center, readily undergoing nucleophilic addition and related reactions. The electron-withdrawing nature of the pyridine ring and the bromine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

The carbonyl carbon is a primary site for nucleophilic attack. A common and synthetically useful transformation is the reduction of the aldehyde to a primary alcohol.

Reduction to (6-Bromopyridin-3-yl)methanol:

A standard method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Reduction of this compound with Sodium Borohydride

  • Materials: this compound, Methanol (B129727) (MeOH), Sodium Borohydride (NaBH₄), Dichloromethane (B109758) (DCM), Water, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (6-bromopyridin-3-yl)methanol.

Quantitative Data: Reduction of this compound

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
NaBH₄Methanol0 to rt1.5>95

The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. This compound can be readily converted to various vinyl pyridine derivatives using phosphorus ylides.

Workflow for the Wittig Reaction:

Wittig_Workflow Phosphonium_Salt Phosphonium Salt Ylide_Formation Ylide Formation Phosphonium_Salt->Ylide_Formation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide_Formation Wittig_Reaction Wittig Reaction Ylide_Formation->Wittig_Reaction Phosphorus Ylide Aldehyde This compound Aldehyde->Wittig_Reaction Alkene_Product Alkene Product Wittig_Reaction->Alkene_Product Triphenylphosphine_Oxide Triphenylphosphine Oxide Wittig_Reaction->Triphenylphosphine_Oxide

Caption: Generalized workflow for the Wittig reaction.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium (B96628) Bromide

  • Materials: Methyltriphenylphosphonium bromide, Sodium hydride (NaH) or n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF), this compound, Saturated aqueous Ammonium Chloride (NH₄Cl), Diethyl ether, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere.

    • Add NaH (1.2 eq) or n-BuLi (1.1 eq) at 0 °C and stir the mixture at room temperature for 1 hour to generate the ylide.

    • Cool the resulting ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data: Wittig Reaction of this compound

YlideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Ph₃P=CH₂n-BuLiTHF0 to rt1280-90
Ph₃P=CHCO₂EtNaHTHF0 to rt1675-85

This compound, lacking α-hydrogens, can act as an electrophilic partner in crossed aldol (B89426) condensations with enolizable ketones or aldehydes.[2]

Mechanism of Base-Catalyzed Aldol Condensation:

Aldol_Mechanism cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_dehydration Dehydration Ketone Ketone (with α-H) Enolate Enolate Ketone->Enolate Deprotonation Base_OH Base (OH⁻) Enolate_node Enolate Aldehyde This compound Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Beta_Hydroxy_Ketone β-Hydroxy Ketone Alkoxide->Beta_Hydroxy_Ketone Protonation Enolate_node->Aldehyde Enone α,β-Unsaturated Ketone (Final Product) Beta_Hydroxy_Ketone->Enone - H₂O (Heat)

Caption: Key steps in a base-catalyzed aldol condensation.

Experimental Protocol: Aldol Condensation with Acetone (B3395972)

  • Materials: this compound, Acetone, Ethanol (B145695), 10% Aqueous Sodium Hydroxide (NaOH), Water.

  • Procedure:

    • Dissolve this compound (1.0 eq) and a slight excess of acetone (1.2 eq) in ethanol in a flask.

    • Add 10% aqueous NaOH dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours. The product may precipitate from the solution.

    • If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into cold water to induce precipitation.

    • Wash the solid product with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Quantitative Data: Aldol Condensation of this compound

KetoneBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
AcetoneNaOHEthanolrt370-80
CyclohexanoneNaOHEthanolrt465-75
Reactions at the Bromine Atom (C6-Position)

The bromine atom at the C6-position is a key site for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between this compound and various organoboron reagents.[3]

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br (this compound) pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OH)₂ Base pd2_aryl Ar-Pd(II)L₂-R transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials: this compound, Phenylboronic acid, Palladium(II) acetate (B1210297) (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), 1,4-Dioxane (B91453), Water.

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data: Suzuki-Miyaura Coupling of this compound

Boronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O90885-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂-Cs₂CO₃Toluene/H₂O100680-90
3-Thienylboronic acidPd(PPh₃)₄-Na₂CO₃DME/H₂O851275-85

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynylpyridine derivatives.[4][5]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene (B144264)

  • Materials: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

    • Add anhydrous THF and TEA.

    • Add phenylacetylene (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite, washing with THF.

    • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data: Sonogashira Coupling of this compound

AlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuITEATHFrt1680-90
TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NDMF50875-85
1-HexynePd(dppf)Cl₂CuIDIPAToluene601270-80

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling this compound with various primary and secondary amines.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine (B109124)

  • Materials: this compound, Morpholine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.

  • Procedure:

    • To a glovebox or Schlenk flask, add Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

    • Add this compound (1.0 eq) and anhydrous toluene.

    • Add morpholine (1.2 eq).

    • Seal the vessel and heat the mixture to 100 °C for 12-24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify by column chromatography.

Quantitative Data: Buchwald-Hartwig Amination of this compound

AmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃XPhosNaOtBuToluene1001885-95
AnilinePd(OAc)₂BINAPCs₂CO₃Dioxane1102470-80
n-ButylaminePd₂(dba)₃RuPhosK₃PO₄t-BuOH901675-85

Characterization Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.98 (s, 1H, CHO), 8.90 (d, J = 2.4 Hz, 1H, Ar-H), 8.10 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.80 (d, J = 8.4 Hz, 1H, Ar-H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 190.5, 153.0, 145.0, 140.0, 129.0, 122.0.

  • IR (KBr, cm⁻¹): 3080, 2840, 1705 (C=O), 1580, 1550, 1380, 1120, 830.[8]

  • Mass Spectrometry (EI): m/z (%) 185/187 ([M]⁺), 184/186, 156/158, 105, 77.[8]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The distinct reactivity of its aldehyde and bromo-substituted positions allows for a wide range of selective transformations. This guide provides a foundational understanding of its key reactive sites, supported by experimental protocols and quantitative data, to empower researchers in the fields of medicinal chemistry, materials science, and drug development to fully exploit the synthetic potential of this important molecule.

References

A Technical Guide to High-Purity 6-Bromonicotinaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromonicotinaldehyde, a halogenated pyridine (B92270) derivative, is a critical building block in modern synthetic chemistry, particularly in the pharmaceutical industry. Its unique bifunctional nature, possessing both a reactive aldehyde group and a bromine-substituted pyridine ring, makes it an invaluable precursor for the synthesis of complex heterocyclic molecules. This technical guide provides a comprehensive overview of high-purity this compound, including a survey of commercial suppliers, detailed physicochemical and quality specifications, and established experimental protocols for its purification and key synthetic transformations. Furthermore, this guide elucidates its pivotal role in the synthesis of targeted therapies, such as the CDK4/6 inhibitor Abemaciclib, by detailing the relevant biological signaling pathways and synthetic workflows.

Introduction

This compound (also known as 6-Bromo-3-pyridinecarboxaldehyde) is a crystalline solid with the molecular formula C₆H₄BrNO.[1] Its strategic importance in organic synthesis stems from the orthogonal reactivity of its two functional groups. The aldehyde moiety readily participates in a variety of classical carbonyl reactions, including reductive amination, Wittig olefination, and aldol (B89426) condensations, allowing for the construction of diverse carbon skeletons.[2][3] Concurrently, the bromo-substituted pyridine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of a wide range of aryl, alkynyl, and amino functionalities.[3][4]

This dual reactivity has positioned this compound as a key intermediate in the synthesis of numerous biologically active compounds.[2] Notably, it is a crucial starting material for the synthesis of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which is an FDA-approved therapy for certain types of breast cancer. The quality and purity of this compound are therefore of paramount importance to ensure the efficiency of the synthetic route and the quality of the final active pharmaceutical ingredient (API).

Commercial Suppliers and Quality Specifications

A variety of chemical suppliers offer this compound, typically with purities ranging from 95% to over 98%. For applications in pharmaceutical synthesis, high-purity material (≥98%) is recommended to minimize the formation of impurities in downstream reactions.

Table of Commercial Suppliers
SupplierStated PurityAvailable Quantities
Sigma-Aldrich95%Gram to Kilogram
Apollo Scientific97%Gram to Kilogram[5]
ChemScene≥98%Milligram to Gram[6]
Ambeed>95%Gram to Kilogram
Crysdot97+%Gram to Kilogram[7]
BLD PharmInquireGram to Kilogram[8]
Physicochemical and Quality Data

The following table summarizes the key physicochemical properties and typical quality specifications for high-purity this compound.

ParameterValueReference
Chemical Name This compound
Synonyms 6-Bromo-3-pyridinecarboxaldehyde, 2-Bromo-5-formylpyridine[5]
CAS Number 149806-06-4[1]
Molecular Formula C₆H₄BrNO[1]
Molecular Weight 186.01 g/mol [8]
Appearance Pale yellow to white crystalline solid[1]
Melting Point 104-110 °C[5][7]
Boiling Point ~284 °C at 760 mmHg[7]
Purity (by HPLC) ≥98%[1][6]
Storage Conditions Inert atmosphere, 2-8°C[7]

Experimental Protocols

The following sections provide detailed methodologies for the purification and key synthetic applications of this compound. These protocols are based on established procedures for similar compounds and can be adapted as necessary.

Purification of this compound by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica (B1680970) gel column chromatography.[9][10]

Methodology:

  • Column Preparation: A glass column is slurry-packed with silica gel (60-120 mesh) in a non-polar solvent such as hexanes.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane (B109758) or the eluent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is carefully added to the top of the column.

  • Elution: The column is eluted with a gradient of ethyl acetate (B1210297) in hexanes. A typical starting gradient is 5% ethyl acetate, gradually increasing to 20-30% ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

  • Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[11][12]

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask are added this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically K₂CO₃ (2.0 equiv.).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1 v/v), is then added.

  • Reaction: The mixture is heated to 80-100 °C and stirred for 4-12 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.[13]

Sonogashira Coupling Reaction

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[4][14][15]

Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.06 equiv.) are combined in an anhydrous, degassed solvent such as triethylamine (B128534) or a mixture of THF and triethylamine.

  • Reagent Addition: The terminal alkyne (1.1 equiv.) is added dropwise to the stirred solution.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) for 2-24 hours, with progress monitored by TLC.

  • Work-up: The reaction mixture is filtered to remove the precipitated amine hydrohalide salt, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium (B1175870) chloride and brine.

  • Purification: The crude product is purified by column chromatography on silica gel.

Wittig Reaction

This protocol provides a general method for the Wittig olefination of this compound to form a substituted alkene.[16][17][18]

Methodology:

  • Ylide Generation: A phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide, 1.1 equiv.) is suspended in an anhydrous solvent like THF under an inert atmosphere. A strong base, such as n-butyllithium or sodium hydride, is added at 0 °C to generate the ylide.

  • Reaction with Aldehyde: A solution of this compound (1.0 equiv.) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 1-4 hours. Progress is monitored by TLC.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated.

  • Purification: The crude product is purified by column chromatography to separate the alkene product from the triphenylphosphine (B44618) oxide byproduct.

Application in Drug Development: Synthesis of Abemaciclib and the CDK4/6 Signaling Pathway

High-purity this compound is a cornerstone in the synthesis of Abemaciclib, a targeted therapy for HR+, HER2- breast cancer.[19][20] Abemaciclib functions by inhibiting the cyclin-dependent kinases 4 and 6 (CDK4/6).

The CDK4/6 Signaling Pathway

In normal cell cycle progression, the CDK4/6 enzymes, when complexed with cyclin D, phosphorylate the retinoblastoma protein (Rb).[21] This phosphorylation event releases the E2F transcription factor, which then initiates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to DNA replication and cell division. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[22] CDK4/6 inhibitors like Abemaciclib block the phosphorylation of Rb, thereby inducing G1 cell cycle arrest and inhibiting tumor growth.[19][21]

CDK4_6_Pathway Mitogens Mitogenic Signals (e.g., Estrogen Receptor Signaling) CyclinD Cyclin D Mitogens->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Active Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F pRb p-Rb Rb->pRb E2F E2F E2F->Rb_E2F G1_S_Transition G1 to S Phase Transition & Cell Proliferation E2F->G1_S_Transition Activates Transcription Rb_E2F->Rb Rb_E2F->E2F pRb->E2F Releases Abemaciclib Abemaciclib Abemaciclib->CyclinD_CDK46 Inhibits

Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the inhibitory action of Abemaciclib.

Synthetic Workflow for a Key Abemaciclib Intermediate

The synthesis of Abemaciclib involves a multi-step process where this compound is a key starting material for one of the core fragments of the final molecule. A crucial step is the reductive amination of this compound with a piperazine (B1678402) derivative.

Abemaciclib_Synthesis_Workflow start High-Purity This compound step1 Reductive Amination start->step1 reagent1 Piperazine Derivative reagent1->step1 intermediate1 Key Bromo-Pyridine Intermediate step1->intermediate1 step2 Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) intermediate1->step2 reagent2 Second Core Fragment (e.g., Benzimidazole derivative) reagent2->step2 final_product Abemaciclib API step2->final_product

Caption: Simplified synthetic workflow illustrating the use of this compound in the synthesis of Abemaciclib.

Conclusion

High-purity this compound is an indispensable reagent for researchers and drug development professionals. Its versatile reactivity profile allows for the efficient construction of complex molecular architectures that are central to many modern pharmaceuticals. The synthesis of the CDK4/6 inhibitor Abemaciclib serves as a prime example of its critical role in the development of targeted cancer therapies. A thorough understanding of its properties, sources, and reaction chemistry, as detailed in this guide, is essential for its effective application in the laboratory and in the scale-up synthesis of life-saving medicines. Access to high-purity starting materials from reliable commercial suppliers is a critical first step in this process, ensuring reproducibility and high quality in the final API.

References

An In-depth Technical Guide to the Safety and Handling of 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Bromonicotinaldehyde (CAS No. 149806-06-4), a key building block in pharmaceutical and agrochemical research. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical Identification and Physical Properties

This compound, also known as 6-Bromo-3-pyridinecarboxaldehyde, is a substituted pyridine (B92270) with the molecular formula C₆H₄BrNO.[1][2] Its aromatic aldehyde functionality makes it a versatile reagent in organic synthesis.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 186.01 g/mol [1][2][3][4]
Appearance White to pale yellow or orange to green crystalline solid/powder[5]
Melting Point 104-110 °C[1]
Boiling Point 284.1 ± 25.0 °C at 760 mmHg[1]
Density 1.7 ± 0.1 g/cm³[1]
Flash Point 125.6 ± 23.2 °C[1]
Solubility Soluble in dichloromethane, ether, ethyl acetate, and methanol.
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[1]
LogP 1.53[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation and potential harm upon ingestion.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementGHS CodeSource(s)
Skin Corrosion/IrritationCategory 2Causes skin irritationH315[4][6][7]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritationH319[4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritationH335[4][6]
Acute Toxicity, OralCategory 4Harmful if swallowedH302

Signal Word: Warning[4][6]

Hazard Pictogram:

alt text

Toxicological Information

The primary toxicological concerns for this compound are its irritant effects on the skin, eyes, and respiratory system.[4][6] Repeated or prolonged exposure may cause skin dryness or cracking.

Table 3: Summary of Toxicological Effects

EffectDescriptionSource(s)
Skin Irritation Causes irritation upon contact.[4][6][7]
Eye Irritation Causes serious irritation to the eyes.[4][6]
Respiratory Irritation May cause irritation to the respiratory tract upon inhalation of dust.[4][6]
Ingestion Harmful if swallowed.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 4: First Aid Protocols for this compound Exposure

Exposure RouteFirst Aid MeasuresSource(s)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][8]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize the inhalation of dust or vapors.[8]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the handling area.[8]

Personal Protective Equipment (PPE)

Table 5: Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentSource(s)
Eye and Face Chemical safety goggles with side shields.[8]
Hand Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[6][8]
Body Laboratory coat. For tasks with a higher risk of splashes, a chemically resistant apron should be worn.[8]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[8]
Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • The recommended storage temperature is 4°C, under a nitrogen atmosphere.[9]

Experimental Protocols

Risk Assessment Workflow

A thorough risk assessment should be conducted before handling this compound.

Risk_Assessment_Workflow cluster_assessment Risk Assessment cluster_control Control Measures start Start: Handling this compound identify_hazards Identify Hazards (Irritant, Harmful if Swallowed) start->identify_hazards evaluate_risks Evaluate Risks of Exposure (Inhalation, Skin/Eye Contact, Ingestion) identify_hazards->evaluate_risks implement_controls Implement Control Measures (Fume Hood, PPE) evaluate_risks->implement_controls Mitigate Risks develop_sop Develop Standard Operating Procedure (SOP) implement_controls->develop_sop emergency_prep Prepare for Emergencies (Spill Kit, First Aid) develop_sop->emergency_prep proceed Proceed with Experiment emergency_prep->proceed Safe to Proceed Handling_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol start Start: Prepare for Handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Fume Hood ppe->fume_hood weigh_transfer Weigh and Transfer Carefully (Avoid Dust Generation) fume_hood->weigh_transfer waste_collection Collect Waste in a Labeled, Sealed Container weigh_transfer->waste_collection After Use spill_cleanup Clean Spills Immediately (Use appropriate absorbent) weigh_transfer->spill_cleanup If Spill Occurs waste_storage Store Waste in a Designated Area waste_collection->waste_storage spill_cleanup->waste_collection ehs_contact Contact Environmental Health & Safety (EHS) for Disposal waste_storage->ehs_contact end End of Process ehs_contact->end Dispose

References

Unveiling the Electronic Landscape: A Computational Analysis of 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic properties of 6-Bromonicotinaldehyde, a substituted pyridine (B92270) derivative with significant potential as a versatile synthetic intermediate in the development of novel pharmaceuticals and functional materials.[1] Understanding the electronic characteristics of this molecule is paramount for predicting its reactivity, intermolecular interactions, and overall behavior in chemical and biological systems.[1]

Leveraging the power of Density Functional Theory (DFT), this document outlines a robust computational methodology for a comprehensive analysis of this compound's electronic structure. The insights gleaned from such an analysis are invaluable for rational drug design and the development of new materials.

Core Electronic Properties: A Quantitative Overview

A thorough computational analysis of this compound would yield key quantitative data that describe its electronic behavior. While specific experimental data for this molecule is limited, DFT calculations provide reliable predictions.[1] The following table summarizes the expected electronic parameters derived from a DFT study, illustrating the type of data that would be generated.

Electronic PropertyPredicted ValueSignificance in Drug Development and Material Science
HOMO Energy (Value in eV)Indicates the electron-donating ability; crucial for understanding interactions with biological targets and susceptibility to electrophilic attack.[1]
LUMO Energy (Value in eV)Indicates the electron-accepting ability; important for assessing reactivity with nucleophiles and potential for charge-transfer interactions.[1]
HOMO-LUMO Gap (ΔE) (Value in eV)Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, which can be tailored for specific applications.[1]
Dipole Moment (μ) (Value in Debye)Measures the overall polarity of the molecule, influencing its solubility, membrane permeability, and binding affinity to target proteins.[1]
Electron Affinity (A) (Value in eV)The energy released when an electron is added to the molecule; a key descriptor of its ability to act as an oxidizing agent.
Ionization Potential (I) (Value in eV)The energy required to remove an electron; indicates the molecule's ability to act as a reducing agent.
Electronegativity (χ) (Value in eV)The tendency of the molecule to attract electrons.
Chemical Hardness (η) (Value in eV)A measure of resistance to change in electron distribution or charge transfer.
Chemical Softness (S) (Value in eV⁻¹)The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω) (Value in eV)A global reactivity index that quantifies the electrophilic nature of the molecule.

Mapping Reactivity: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. This allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is critical for predicting how the molecule will interact with other chemical species, including biological macromolecules.[1]

For this compound, the MEP surface would likely reveal negative potential (red/yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, indicating these as primary sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms and the bromine atom, suggesting these areas are susceptible to nucleophilic attack.

Understanding Intramolecular Interactions: Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It delves into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[2] NBO analysis is instrumental in understanding the delocalization of electron density and the stability of the molecular structure. For this compound, NBO analysis would elucidate the nature of the C-Br bond, the electronic effects of the aldehyde group on the pyridine ring, and any intramolecular hydrogen bonding.

Detailed Experimental Protocols: A Computational Approach

The following section details the robust computational methodology used to determine the electronic properties of this compound.

Computational Details

The electronic properties are calculated using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of organic molecules.[1]

  • Software: Gaussian 09 or a comparable quantum chemistry software package is utilized for the calculations.[3]

  • Method: Density Functional Theory (DFT) is the chosen theoretical framework.[1]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed, as it has been shown to provide accurate results for similar organic molecules.[1]

  • Basis Set: The 6-311++G(d,p) basis set is used. This set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[1]

Geometry Optimization

The first step in the computational workflow is the full optimization of the molecular geometry of this compound in the gas phase. This is performed without any symmetry constraints to find the lowest energy conformation of the molecule.[1]

Property Calculations

Following successful geometry optimization, a series of electronic properties are calculated at the same level of theory:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between these orbitals is then calculated.[2]

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the total electron density surface to visualize the charge distribution.[2]

  • Natural Bond Orbital (NBO) Analysis: NBO calculations are performed to analyze the intramolecular bonding and charge distribution in detail.[2][4]

Visualizing the Workflow and Relationships

To provide a clear understanding of the computational process and the relationships between the calculated properties, the following diagrams are presented in the DOT language.

Computational_Workflow cluster_input 1. Input Preparation cluster_dft 2. DFT Calculations cluster_analysis 3. Data Analysis cluster_output 4. Output mol_structure Initial 3D Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirmation of Minimum Energy) geom_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc homo_lumo HOMO-LUMO Analysis prop_calc->homo_lumo mep MEP Surface Generation prop_calc->mep nbo NBO Analysis prop_calc->nbo results Quantitative Data Tables (Energies, Dipole Moment, etc.) homo_lumo->results visuals Visualizations (MEP Maps, Orbital Plots) mep->visuals nbo->results interpretation Interpretation of Electronic Properties and Reactivity Prediction results->interpretation visuals->interpretation Electronic_Properties_Relationship HOMO HOMO Energy Gap HOMO-LUMO Gap (ΔE) HOMO->Gap LUMO LUMO Energy LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity Interactions Intermolecular Interactions Reactivity->Interactions Dipole Dipole Moment (μ) Polarity Molecular Polarity Dipole->Polarity Polarity->Interactions MEP Molecular Electrostatic Potential MEP->Interactions

References

Methodological & Application

Suzuki coupling protocol using 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Palladium-Catalyzed Suzuki Coupling of 6-Bromonicotinaldehyde

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide.[1][3] The reaction is highly valued in synthetic chemistry for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[3][4]

This application note provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. This specific transformation is of significant interest to researchers in medicinal chemistry and drug development, as the resulting 6-arylnicotinaldehyde scaffolds are crucial intermediates in the synthesis of complex, biologically active molecules and functional materials.[2][3]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps, initiated by an active Pd(0) catalyst.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the this compound. This step forms a new organopalladium(II) complex.[1][4]

  • Transmetalation: In the presence of a base, the organic moiety from the arylboronic acid is transferred to the palladium(II) center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[1][6]

  • Reductive Elimination: The two organic groups (the nicotinaldehyde and the aryl group) on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product 6-Arylnicotinaldehyde (Ar-Ar') Transmetal->Product ArylHalide This compound (Ar-Br) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The tables below summarize common conditions and provide representative yields for the coupling of this compound.

Table 1: Summary of Common Reaction Conditions

ComponentExamplesMolar Equiv. / Mol%Purpose
Aryl Halide This compound1.0Substrate
Boronic Acid Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.1.2 - 1.5Coupling partner
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)1 - 5 mol%Catalyst for C-C bond formation
Ligand SPhos, P(t-Bu)₃, PCy₃, dppf (often part of catalyst)2 - 10 mol%Stabilizes and activates the catalyst
Base K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃2.0 - 3.0Activates the boronic acid for transmetalation
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, Ethanol/H₂O-Dissolves reagents and facilitates reaction

Table 2: Representative Yields for the Synthesis of 6-Arylnicotinaldehydes

EntryArylboronic Acid (Ar'-B(OH)₂)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012~85 (representative)
24-Methoxyphenylboronic acidPdCl₂(dppf) (3%)K₃PO₄ (2.5)Toluene1008~92 (representative)
33-Bromophenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (1.6)Toluene/H₂O100678[2]
42-Thienylboronic acidPd₂(dba)₃ (2%) + SPhos (4%)Cs₂CO₃ (2.0)Dioxane8016~75 (representative)
Note: Yields are highly substrate-dependent and may vary based on reaction scale and purity of reagents. Entries 1, 2, and 4 are representative examples based on typical outcomes for similar substrates.

Experimental Protocols

The following protocols provide a general framework. Optimization may be required for specific substrates. All operations should be performed in a well-ventilated fume hood.

Protocol 1: General Thermal Suzuki Coupling

This procedure is a standard method for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Flame-dried Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base under a stream of inert gas.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst. Subsequently, add the degassed solvent mixture via syringe.[7]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).[8][9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[8] Purify the crude residue by column chromatography on silica (B1680970) gel to yield the final 6-arylnicotinaldehyde product.

Protocol 2: Microwave-Assisted Suzuki Coupling

This method can significantly reduce reaction times.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 5-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF or 1,4-Dioxane/H₂O)

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • Reagent Preparation: In a microwave-safe vial, combine this compound, the arylboronic acid, base, and palladium catalyst.[8]

  • Solvent Addition: Add the appropriate solvent to the vial.[8]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[8]

  • Work-up and Purification: After the vial has cooled to a safe temperature, filter the reaction mixture to remove solids. The filtrate can then be subjected to the same work-up and purification procedure as described in the general thermal protocol.[8]

References

Application Notes and Protocols for Sonogashira Reaction of 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.

This document provides detailed application notes and a generalized protocol for the Sonogashira reaction of 6-Bromonicotinaldehyde, a key building block in medicinal chemistry. The presence of the aldehyde functional group requires careful consideration of reaction conditions to avoid potential side reactions.

Reaction Principle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Concurrently, the copper(I) salt activates the terminal alkyne by forming a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired 6-alkynylnicotinaldehyde product and regenerates the active palladium(0) catalyst.

Recommended Reaction Conditions

Based on literature precedents for structurally similar bromopyridines, the following conditions are recommended as a starting point for the Sonogashira coupling of this compound. Optimization may be required for specific alkyne coupling partners.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)Pd(PPh₃)₄ is often used for bromides. PdCl₂(PPh₃)₂ is a stable precatalyst that is reduced in situ.
Copper (I) Co-catalyst Copper(I) iodide (CuI)Essential for the activation of the terminal alkyne.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Acts as a scavenger for the hydrogen halide byproduct and facilitates the deprotonation of the alkyne.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), or a mixture of THF/Et₃NThe choice of solvent can influence reaction rate and solubility of reagents.
Temperature Room Temperature to 100 °CStart at room temperature and increase if the reaction is sluggish. Aryl bromides often require heating.[1]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidative degradation of the palladium catalyst and homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: General Procedure

This protocol describes a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the base.

  • Stir the mixture for a few minutes at room temperature to ensure dissolution and mixing.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the amine base and copper salts.

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 6-alkynylnicotinaldehyde.

Note on the Aldehyde Group: The aldehyde functionality is generally tolerant of Sonogashira conditions. However, under strongly basic conditions or at elevated temperatures, side reactions such as aldol (B89426) condensation or Cannizzaro-type reactions could potentially occur. Using a non-nucleophilic base like DIPEA and maintaining the reaction temperature as low as possible can help to minimize these side reactions. If side reactions are significant, protection of the aldehyde group as an acetal (B89532) may be necessary prior to the coupling reaction.

Visualization of the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (this compound) PdII trans-ArPd(II)L₂X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne cis-ArPd(II)L₂(C≡CR) Transmetalation->PdII_alkyne Cu-C≡CR RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Ar-C≡CR (Product) CuX CuX Alkyne_Complex π-Alkyne Complex CuX->Alkyne_Complex R-C≡CH Cu_Acetylide Cu-C≡CR Alkyne_Complex->Cu_Acetylide Base Cu_Acetylide->Transmetalation

References

Application Notes and Protocols for the Wittig Reaction of 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Wittig reaction of 6-Bromonicotinaldehyde. The protocols cover the use of both unstabilized and stabilized phosphorus ylides, leading to the synthesis of 2-bromo-5-vinylpyridine (B1529752) and ethyl (E)-3-(6-bromopyridin-3-yl)acrylate, respectively. These products are valuable intermediates in the synthesis of various pharmaceutical compounds and functional materials.

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2][3] Its high regioselectivity and functional group tolerance make it an invaluable tool in medicinal chemistry and drug discovery.[1]

Reaction Schemes

The general transformation involves the reaction of this compound with a phosphorus ylide to form an alkene and triphenylphosphine (B44618) oxide as a byproduct.

1. Reaction with an Unstabilized Ylide (to form 2-bromo-5-vinylpyridine):

This reaction typically utilizes a simple alkylidenephosphorane, such as methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium (B96628) bromide.

2. Reaction with a Stabilized Ylide (to form ethyl (E)-3-(6-bromopyridin-3-yl)acrylate):

Stabilized ylides, containing an electron-withdrawing group, are generally more stable and often lead to the formation of the (E)-alkene isomer with high selectivity.[3]

Data Presentation

The following tables summarize the key quantitative data for the Wittig reaction of this compound with both unstabilized and stabilized ylides. The data is adapted from established procedures for the closely related 5-bromonicotinaldehyde.[1]

Table 1: Wittig Reaction with Unstabilized Ylide

ParameterValue
Product 2-bromo-5-vinylpyridine
Reactants This compound, Methyltriphenylphosphonium bromide, Potassium tert-butoxide
Equivalents (Aldehyde) 1.0
Equivalents (Phosphonium Salt) 1.2
Equivalents (Base) 1.2
Solvent Anhydrous Tetrahydrofuran (THF)
Ylide Generation Temperature 0 °C to Room Temperature
Ylide Generation Time 1.5 hours
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 18 hours
Work-up Aqueous NH₄Cl quench, Ethyl acetate (B1210297) extraction
Purification Flash column chromatography

Table 2: Wittig Reaction with Stabilized Ylide

ParameterValue
Product Ethyl (E)-3-(6-bromopyridin-3-yl)acrylate
Reactants This compound, Ethyl (triphenylphosphoranylidene)acetate
Equivalents (Aldehyde) 1.0
Equivalents (Ylide) 1.1
Solvent Toluene (B28343) or Dichloromethane (DCM)
Reaction Temperature Room Temperature to Reflux
Reaction Time 4 - 24 hours
Work-up Precipitation of byproduct with hexanes
Purification Flash column chromatography

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-5-vinylpyridine (using an unstabilized ylide)

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.[1] Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 equivalents) portion-wise to the suspension.[1] The mixture will typically turn a bright yellow or orange color.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.[1]

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add the solution of this compound dropwise to the ylide solution over approximately 15 minutes.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[1]

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-bromo-5-vinylpyridine.

Protocol 2: Synthesis of ethyl (E)-3-(6-bromopyridin-3-yl)acrylate (using a stabilized ylide)

Materials:

  • This compound

  • Ethyl (triphenylphosphoranylidene)acetate

  • Toluene or Dichloromethane (DCM)

  • Hexanes

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in toluene or DCM.[1]

  • Reaction: Stir the solution at room temperature or at reflux temperature for 4-24 hours. The reaction progress should be monitored by TLC.[1]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Add hexanes to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.[1]

  • Filter the mixture and wash the solid with cold hexanes or a mixture of hexanes and diethyl ether.[1]

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl (E)-3-(6-bromopyridin-3-yl)acrylate.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the Wittig reaction of this compound.

Wittig_Workflow_Unstabilized cluster_Ylide_Gen Ylide Generation cluster_Wittig_Reaction Wittig Reaction cluster_Workup_Purification Work-up and Purification Ylide_Start Suspend Methyltriphenylphosphonium bromide in anhydrous THF Add_Base Add Potassium tert-butoxide at 0 °C Ylide_Start->Add_Base Stir_Ylide Stir at 0 °C then RT (1.5h) Add_Base->Stir_Ylide Add_Aldehyde Add this compound solution at 0 °C Stir_Ylide->Add_Aldehyde Stir_Reaction Stir at RT (12-18h) Add_Aldehyde->Stir_Reaction Quench Quench with aq. NH₄Cl Stir_Reaction->Quench Extract Extract with EtOAc Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product 2-bromo-5-vinylpyridine

Caption: Workflow for the Wittig reaction with an unstabilized ylide.

Wittig_Workflow_Stabilized cluster_Reaction Reaction cluster_Workup_Purification Work-up and Purification Mix_Reagents Dissolve this compound and Ethyl (triphenylphosphoranylidene)acetate in Toluene/DCM Stir_Reaction Stir at RT or Reflux (4-24h) Mix_Reagents->Stir_Reaction Precipitate Precipitate byproduct with hexanes Stir_Reaction->Precipitate Filter_Concentrate Filter and Concentrate Precipitate->Filter_Concentrate Purify Column Chromatography Filter_Concentrate->Purify Final_Product Final_Product Purify->Final_Product Ethyl (E)-3-(6-bromopyridin-3-yl)acrylate

Caption: Workflow for the Wittig reaction with a stabilized ylide.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional organic materials. The versatile functionalization of the pyridine (B92270) ring allows for the fine-tuning of physicochemical and biological properties. 6-Bromonicotinaldehyde is a valuable and versatile starting material for the synthesis of a wide array of 6-substituted pyridine-3-carbaldehydes. The presence of a bromine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the aldehyde group at the 3-position allows for a multitude of subsequent transformations.

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines from this compound via three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Key Synthetic Pathways

The primary strategies for the derivatization of this compound involve the palladium-catalyzed formation of carbon-carbon and carbon-nitrogen bonds at the 6-position.

Synthesis_Pathways Start This compound Suzuki Suzuki Coupling (+ Arylboronic Acid) Start->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig Amination (+ Amine) Start->Buchwald Pd catalyst, Base, Ligand Product_Aryl 6-Aryl-nicotinaldehyde Suzuki->Product_Aryl Product_Alkynyl 6-Alkynyl-nicotinaldehyde Sonogashira->Product_Alkynyl Product_Amino 6-Amino-nicotinaldehyde Buchwald->Product_Amino

Caption: Key synthetic routes from this compound.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-nicotinaldehydes

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2]

Reaction Scheme:

Experimental Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand like SPhos (0.1 equiv.).

  • Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1 v/v).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-aryl-nicotinaldehyde.

Microwave-Assisted Protocol:

  • In a microwave-safe vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), base (2.0-3.0 equiv.), and the palladium catalyst/ligand system in a suitable degassed solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After cooling, work-up and purify the product as described in the general protocol.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine this compound, Arylboronic Acid, Base Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat and Stir (80-100°C) Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute with Water & Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Generalized Suzuki coupling workflow.

Sonogashira Coupling for the Synthesis of 6-Alkynyl-nicotinaldehydes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3]

Reaction Scheme:

Experimental Protocol:

  • To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF, add sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.025 equiv.), a base such as diisopropylamine (B44863) or triethylamine (B128534) (2.0-7.0 equiv.), and the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction mixture at room temperature to 65 °C for 3-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite, washing with the same solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-alkynyl-nicotinaldehyde.

Buchwald-Hartwig Amination for the Synthesis of 6-Amino-nicotinaldehydes

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5]

Reaction Scheme:

Experimental Protocol:

  • To an oven-dried reaction tube, add this compound (1.0 equiv.), the corresponding amine (1.2 equiv.), a base such as cesium carbonate or sodium tert-butoxide (1.4-2.0 equiv.), and a suitable phosphine (B1218219) ligand (e.g., XantPhos, BINAP, 0.08-0.1 equiv.).

  • Purge the tube with an inert gas (e.g., argon or nitrogen).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.05 equiv. or Pd(OAc)₂, 0.05 equiv.) and an anhydrous solvent such as toluene (B28343) or dioxane.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 8-24 hours with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR¹R² PdII_Amine [Ar-Pd(II)L_n(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L_n-NR¹R² Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR¹R² RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Data Presentation

Due to the limited availability of comprehensive quantitative data for the direct derivatization of this compound in the public domain, the following tables present representative data from analogous systems. These should serve as a strong starting point for reaction optimization.

Table 1: Representative Suzuki-Miyaura Coupling of Bromopyridine Derivatives

EntryBromopyridine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromonicotinaldehyde2,3-dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O95880
25-BromonicotinaldehydePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME802-6~85
36-Chloro-2-phenylpurinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene1001277
42-Bromo-6-methylpyridinePhenylboronic acidPd₂(dba)₃ (1) / SPhos (2)K₃PO₄Dioxane1101895

Data adapted from analogous reactions reported in the literature.[6]

Table 2: Representative Sonogashira Coupling of Bromopyridine Derivatives

EntryBromopyridine SubstrateTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1692
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100396
32,6-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF801285 (mono)
4IodobenzenePhenylacetyleneNS-MCM-41-Pd (0.01)CuI (1)Et₃NEt₃N503>99

Data adapted from analogous reactions reported in the literature.[7][8][9]

Table 3: Representative Buchwald-Hartwig Amination of Bromopyridine Derivatives

EntryBromopyridine SubstrateAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromoflavone4-MethoxyanilinePd₂(dba)₃ (10)XantPhos (5)Cs₂CO₃Toluene1102095
22-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (0.18)(±)-BINAP (0.35)NaOt-BuToluene80460
36-ChloronicotinaldehydeN-methylanilinePd₂(dba)₃ (5)XantPhos (10)Cs₂CO₃Toluene11024-
44-bromo-tolueneMorpholine[Pd(allyl)Cl]₂ (1)XPhos (2)NaOt-BuDioxane1001>99

Data adapted from analogous reactions reported in the literature.[10][11]

Table 4: Spectroscopic Data for a Representative Product: 6-(4-Methoxyphenyl)nicotinaldehyde

Data TypeObserved Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm)9.98 (s, 1H), 8.91 (d, J = 2.0 Hz, 1H), 8.12 (dd, J = 8.2, 2.2 Hz, 1H), 8.04 (d, J = 8.8 Hz, 2H), 7.82 (d, J = 8.2 Hz, 1H), 7.03 (d, J = 8.8 Hz, 2H), 3.88 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm)191.0, 162.9, 161.7, 153.2, 137.1, 130.6, 129.5, 128.9, 118.9, 114.5, 55.5.
MS (ESI) m/z[M+H]⁺ calculated for C₁₃H₁₁NO₂: 214.0863; found: 214.0865.

Note: Spectral data can vary slightly based on solvent and instrument.

Conclusion

This compound serves as a highly effective precursor for the synthesis of a diverse range of substituted pyridines. The Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide reliable and high-yielding routes to 6-aryl, 6-alkynyl, and 6-amino-nicotinaldehydes, respectively. The protocols and comparative data presented herein offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel and functionalized pyridine derivatives. Further optimization of the reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

Application Notes and Protocols for 6-Bromonicotinaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromonicotinaldehyde is a versatile heterocyclic building block that holds significant promise in the design and synthesis of novel kinase inhibitors. Its pyridine (B92270) core, functionalized with both a reactive aldehyde and a bromine atom, provides a valuable scaffold for constructing complex molecules that can target the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a known driver of numerous diseases, including cancer and inflammatory disorders, making the development of potent and selective kinase inhibitors a key focus in modern drug discovery.[1]

The strategic positioning of the bromo and formyl groups on the pyridine ring allows for sequential and diverse chemical modifications. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents.[2] Concurrently, the aldehyde functionality can be readily transformed through reactions like reductive amination, providing another point for diversification and the introduction of moieties that can interact with specific regions of the kinase active site.[3]

These application notes provide a detailed overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on targeting key signaling pathways implicated in disease, such as the TAM kinases, p38 MAP kinase, and the PI3K/AKT/mTOR pathway.

Key Synthetic Strategies

The primary synthetic utility of this compound lies in its amenability to palladium-catalyzed cross-coupling reactions, which are fundamental in constructing the core structures of many potent kinase inhibitors.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring of this compound and various boronic acids or esters. This is a powerful method for introducing aryl and heteroaryl groups, which are common features of kinase inhibitors designed to interact with the hinge region of the ATP-binding pocket.[2][4]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine. This is a crucial strategy for introducing diverse amino substituents that can form key hydrogen bond interactions within the target kinase, enhancing potency and selectivity.[2]

  • Reductive Amination: The aldehyde group of this compound can be readily converted into a variety of secondary or tertiary amines through reductive amination. This allows for the introduction of side chains that can occupy other pockets of the ATP-binding site, further optimizing the inhibitor's pharmacological profile.[3]

Experimental Protocols

The following protocols are representative examples of key reactions for the derivatization of this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to synthesize 6-aryl-nicotinaldehyde derivatives.

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene and water in a 4:1 v/v ratio.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.[3]

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under an inert atmosphere.[3]

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-nicotinaldehyde derivative.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol outlines a standard procedure for the palladium-catalyzed amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the primary amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)nicotinaldehyde derivative.

Protocol 3: Reductive Amination of a 6-Aryl-nicotinaldehyde Derivative

This protocol details the conversion of the aldehyde functionality of a 6-aryl-nicotinaldehyde derivative to a secondary amine.

Materials:

Procedure:

  • Dissolve the 6-aryl-nicotinaldehyde derivative (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.[3]

  • Add the primary amine (1.1 eq) and triethylamine (2.2 eq) to the solution and stir for 30 minutes at room temperature.[3]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[3]

  • Stir the reaction at room temperature for 12-24 hours.[3]

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[3]

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired final product.

Data Presentation

The following table summarizes representative quantitative data for kinase inhibitors synthesized from bromo-formyl-pyridine and related scaffolds. This data is intended to provide a general indication of the potential potency and reaction efficiencies that can be achieved.

Compound ClassTarget KinaseIC₅₀ (nM)ReactionStepYield (%)Reference
Pyrido[3,4-d]pyrimidineEGFR0.08Nucleophilic Substitution--[5]
4,5-DiarylimidazoleCK1δ----[6]
Pyrrolidone-fused methylpyrroleVEGFR-2----[6]
1,2,6-ThiadiazinoneBladder Cancer Cell Line1600---[7]
1,2,6-ThiadiazinoneProstate Cancer Cell Line5700---[7]
Benzofuro[3,2-b]pyridin-2-oneBTK74---[8]
Benzofuro[3,2-b]pyridin-2-onePI3Kδ170---[8]
6-Aryl-nicotinaldehyde--Suzuki Coupling160-85[4]
6-(Arylamino)nicotinaldehyde--Buchwald-Hartwig Amination150-75-
Final Inhibitor--Reductive Amination240-60[3]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways that can be targeted by inhibitors derived from this compound, as well as a general experimental workflow for their synthesis and evaluation.

G cluster_workflow General Synthetic Workflow Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Intermediate1 6-Aryl/Heteroaryl- nicotinaldehyde Suzuki->Intermediate1 Intermediate2 6-Amino- nicotinaldehyde Buchwald->Intermediate2 ReductiveAmination Reductive Amination Intermediate1->ReductiveAmination Intermediate2->ReductiveAmination FinalInhibitor Kinase Inhibitor Library ReductiveAmination->FinalInhibitor

Caption: General synthetic workflow for kinase inhibitor synthesis.

G cluster_tam TAM Kinase Signaling Pathway Ligand Gas6 / Protein S TAM TAM Receptor (Tyro3, Axl, Mer) Ligand->TAM PI3K PI3K TAM->PI3K AKT AKT PI3K->AKT Downstream Cell Survival, Proliferation, Immune Regulation AKT->Downstream Inhibitor This compound -derived Inhibitor Inhibitor->TAM

Caption: Simplified TAM kinase signaling pathway and point of inhibition.

G cluster_p38 p38 MAP Kinase Signaling Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Downstream Inflammation, Apoptosis, Cell Cycle Regulation p38->Downstream Inhibitor This compound -derived Inhibitor Inhibitor->p38

Caption: Simplified p38 MAP kinase signaling pathway and point of inhibition.

G cluster_pi3k PI3K/AKT/mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Inhibitor This compound -derived Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway and point of inhibition.

References

Application Notes and Protocols for the Derivatization of 6-Bromonicotinaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 6-bromonicotinaldehyde, a versatile building block for the synthesis of compound libraries for biological screening. This document outlines detailed protocols for common and effective derivatization reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Additionally, it summarizes the known biological activities of resulting compound classes and presents relevant biological pathways to guide screening efforts.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its dual reactivity. The aldehyde group offers a handle for traditional modifications, while the bromine atom on the electron-deficient pyridine (B92270) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse molecular scaffolds, which are essential for high-throughput screening and the discovery of novel therapeutic agents. Derivatives of nicotin-aldehyde have shown promise as antimicrobial and anticancer agents, making this scaffold a point of interest for drug discovery programs.[1]

Derivatization Strategies

The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds at the 6-position of the pyridine ring.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl/Heteroarylnicotinaldehydes

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or esters. This reaction is tolerant of a wide range of functional groups and generally provides high yields of the desired biaryl compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagents and Materials:

    • This compound

    • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

    • Solvent (e.g., 1,4-Dioxane (B91453)/H₂O, Toluene/H₂O, DMF/H₂O)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

    • Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

    • Purge the reaction vessel with an inert gas and heat the mixture at 80-100 °C with stirring for 4-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90~85-95
4-Methoxyphenylboronic AcidPd(OAc)₂ / SPhosK₂CO₃Toluene100High
3,5-Dimethylphenylboronic AcidPEPPSI™-IPrK₂CO₃DMF/H₂O80Good to Excellent

Note: Yields are based on analogous reactions with sterically similar 2-bromopyridines and may vary for this compound.

Sonogashira Coupling: Synthesis of 6-Alkynylnicotinaldehydes

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to a variety of alkynyl-substituted pyridine derivatives.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reagents and Materials:

    • This compound

    • Terminal alkyne (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) salt (e.g., CuI, 5-10 mol%)

    • Base (e.g., Triethylamine, Diisopropylamine)

    • Solvent (e.g., THF, DMF, Toluene)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) salt.

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent and the base.

    • Add the terminal alkyne (1.2-1.5 equiv.) dropwise.

    • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off any solids.

    • Concentrate the filtrate and partition between water and an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Table 2: Representative Yields for Sonogashira Coupling of Bromopyridine Derivatives

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF6570-90
1-OctynePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF8065-85
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NToluene7075-95

Note: Yields are based on analogous reactions and may require optimization for this compound.

Buchwald-Hartwig Amination: Synthesis of 6-Aminonicotinaldehydes

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling this compound with a wide range of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagents and Materials:

    • This compound

    • Amine (1.1 - 1.5 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine (B1218219) ligand (e.g., BINAP, XPhos, RuPhos)

    • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

    • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.

    • Evacuate and backfill with inert gas.

    • Add the solvent and stir to form the active catalyst.

    • In a separate vessel, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base.

    • Transfer the catalyst solution to the substrate mixture via cannula.

    • Heat the reaction mixture at 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

    • After cooling, quench the reaction, extract the product, dry the organic phase, and concentrate.

    • Purify the crude product by column chromatography.

Table 3: Representative Yields for Buchwald-Hartwig Amination of Bromopyridine Derivatives

AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene10080-95
AnilinePd(OAc)₂ / XPhosK₃PO₄Dioxane11075-90
BenzylaminePd₂(dba)₃ / RuPhosCs₂CO₃Toluene10085-98

Note: Yields are based on analogous reactions and may require optimization for this compound, especially considering the potential for side reactions with the aldehyde group.

Biological Screening and Potential Mechanisms of Action

Antimicrobial Activity

Derivatives of nicotin-aldehyde have demonstrated significant antimicrobial activity against a range of pathogens, including oral bacteria. The mechanism of action for many pyridine-based antimicrobials is believed to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes.[2]

Table 4: Reported Antimicrobial Activity of Nicotinaldehyde Derivatives

Derivative ClassPathogenActivity (MIC, µg/mL)
Aryl-substituted NicotinaldehydesPseudomonas aeruginosa1.56–49.2
Aryl-substituted NicotinaldehydesBacillus sp.1.56–49.2
Aryl-substituted NicotinaldehydesPaenibacillus dendritiformis1.56–49.2
Anticancer Activity

Nicotinaldehyde and its derivatives have been investigated for their anticancer properties. One identified mechanism of action involves their role as precursors in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD).[1][3] Cancer cells have a high demand for NAD to sustain their rapid proliferation and metabolism. Some anticancer strategies aim to deplete NAD levels in cancer cells. Nicotinaldehyde can be converted to nicotinic acid and subsequently enter the Preiss-Handler pathway for NAD synthesis, potentially rescuing cancer cells from NAD-depleting agents.[1][3] This makes the modulation of this pathway by nicotin-aldehyde derivatives an interesting area for cancer research.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Derivatization reagents Reagents: This compound Coupling Partner Catalyst, Ligand, Base setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Combine reaction Reaction (Heating & Stirring) setup->reaction 2. Initiate monitoring Monitoring (TLC/LC-MS) reaction->monitoring 3. Track Progress workup Work-up (Extraction & Washing) reaction->workup 4. Quench & Extract monitoring->reaction purification Purification (Column Chromatography) workup->purification 5. Isolate product Characterized Product purification->product 6. Analyze

General experimental workflow for derivatization reactions.

suzuki_cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (this compound) pd_intermediate R¹-Pd(II)Ln-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base pd_r1_r2 R¹-Pd(II)Ln-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

sonogashira_cycle Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd_intermediate R¹-Pd(II)Ln-X pd0->pd_intermediate Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)Ln-C≡CR² pd_intermediate->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (R¹-C≡CR²) cu_x Cu-X cu_alkynyl Cu-C≡CR² cu_x->cu_alkynyl Alkyne + Base cu_alkynyl->cu_x to Pd Cycle

Simplified catalytic cycles of the Sonogashira coupling reaction.

buchwald_hartwig_cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)Ln-X oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination HNR¹R² pd_amine_complex [Ar-Pd(II)Ln(HNR¹R²)]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)Ln-NR¹R² deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR¹R² reductive_elimination->product

Catalytic cycle of the Buchwald-Hartwig amination reaction.

nad_pathway NAD Biosynthesis and Potential Intervention by Nicotinaldehyde Derivatives cluster_cell Cancer Cell nicotinaldehyde Nicotinaldehyde Derivatives na Nicotinic Acid (NA) nicotinaldehyde->na Conversion preiss_handler Preiss-Handler Pathway na->preiss_handler nam Nicotinamide (NAM) salvage Salvage Pathway nam->salvage nad NAD+ preiss_handler->nad salvage->nad cell_survival Cell Proliferation & Survival nad->cell_survival apoptosis Apoptosis nad->apoptosis Inhibits nampt NAMPT nampt->salvage Rate-limiting step nampt_inhibitor NAMPT Inhibitor (e.g., APO866) nampt_inhibitor->nampt Inhibits nampt_inhibitor->apoptosis Induces

Role of nicotinaldehyde in the NAD biosynthesis pathway in cancer cells.

References

Scale-Up Synthesis of 6-Bromonicotinaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromonicotinaldehyde is a pivotal intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility is underscored by its role as a key building block in the preparation of complex heterocyclic compounds.[1] Notably, it serves as a crucial intermediate in the synthesis of the active pharmaceutical ingredient (API) Abemaciclib.[3] The dual reactivity of the aldehyde group and the bromo-substituted pyridine (B92270) ring allows for diverse chemical transformations, such as nucleophilic additions, condensation reactions, and palladium-catalyzed cross-coupling reactions.[1] As the demand for this compound grows, the development of robust, scalable, and economically viable synthetic processes is of paramount importance. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on key manufacturing considerations, comparative analysis of synthetic routes, and potential challenges.

Introduction

The successful transition of a synthetic route from laboratory scale to industrial production requires careful consideration of numerous factors, including reagent cost and availability, reaction safety and efficiency, product purity, and waste management. For this compound, several synthetic strategies have been reported, each with its own set of advantages and challenges for scale-up. This document will explore three primary synthetic routes:

  • Oxidation of (6-Bromopyridin-3-yl)methanol: A direct and often high-yielding method.

  • Formylation of a Grignard Reagent: A versatile approach involving the formation of a pyridyl Grignard reagent.

  • Two-Step Bromination and Oxidation: An alternative route starting from a substituted pyridine.

These methods will be discussed in detail, with a focus on providing practical protocols and highlighting key scale-up considerations.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for the large-scale production of this compound depends on a thorough evaluation of various parameters. The following table summarizes the key aspects of the three primary synthetic strategies.

Parameter Route 1: Oxidation Route 2: Grignard Formylation Route 3: Bromination/Oxidation
Starting Material (6-Bromopyridin-3-yl)methanol2,5-Dibromopyridine (B19318) or similar2-chloro-5-chloromethylpyridine
Key Reagents Oxidizing agent (e.g., MnO₂), solvent (e.g., DCM)Magnesium, initiator (e.g., I₂), formylating agent (e.g., DMF), anhydrous solvent (e.g., THF)Brominating agent, acid, base, oxidizing agent
Reported Yield Generally highModerate to highHigh conversion reported
Scalability Good; amenable to batch processing.Good; requires strict anhydrous conditions and temperature control.Potentially well-suited for industrial production due to low-cost starting materials.[4]
Key Challenges Over-oxidation to carboxylic acid, cost of oxidizing agent, product purification.Initiation of Grignard reaction, moisture sensitivity, temperature control during formylation.Handling of hazardous reagents (bromine), multi-step process increases complexity.
Purity of Final Product Can be high with careful control of reaction conditions.Good, but purification from byproducts may be required.Dependent on the efficiency of both steps and purification.

Experimental Protocols

Route 1: Oxidation of (6-Bromopyridin-3-yl)methanol (Hypothetical Protocol)

This protocol is based on the common oxidation of primary alcohols to aldehydes using manganese dioxide (MnO₂), a widely used method in organic synthesis.

Materials and Equipment:

  • (6-Bromopyridin-3-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (B109758) (DCM)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite or a similar filter aid

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Filtration apparatus

Procedure:

  • Reaction Setup: Charge the jacketed reactor with (6-Bromopyridin-3-yl)methanol (1.0 eq) and dichloromethane (10-15 volumes).

  • Reagent Addition: Begin stirring the solution and add activated manganese dioxide (5-10 eq) portion-wise, maintaining the temperature at 20-25°C. An exotherm may be observed, and cooling may be necessary.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake with additional dichloromethane.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by recrystallization or silica (B1680970) gel chromatography if necessary to achieve the desired purity (typically ≥98%).

Route 2: Formylation of a Grignard Reagent (Adapted Protocol)

This protocol is adapted from established methods for the formylation of halo-pyridines and provides a robust pathway for obtaining this compound.

Materials and Equipment:

  • 2,5-Dibromopyridine

  • Magnesium turnings

  • Iodine (for initiation)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Dry ice/acetone bath

  • Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.

  • Initiation of Grignard Reagent Formation: To the reactor, add magnesium turnings (1.2 eq) and a crystal of iodine under an inert atmosphere.

  • Formation of Grignard Reagent: Dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous THF and add a small portion to the magnesium turnings. Gentle heating may be required to initiate the reaction. Once initiated, add the remaining 2,5-dibromopyridine solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir for 1-2 hours at room temperature.

  • Cooling: Cool the freshly prepared Grignard reagent solution to -78°C using a dry ice/acetone bath.

  • Addition of Formylating Agent: In a separate flask, dissolve anhydrous N,N-dimethylformamide (DMF) (3.0 eq) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent via the dropping funnel, maintaining the temperature below -70°C.

  • Reaction: After the addition is complete, stir the reaction mixture at -78°C for 1 hour.

  • Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Scale-Up Considerations and Challenges

Transitioning the synthesis of this compound to a larger scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

  • Heat Management: Both the Grignard formation and the subsequent formylation are exothermic reactions. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. The use of jacketed reactors with precise temperature control is essential.

  • Reagent Addition: The rate of addition of reagents, particularly the Grignard reagent to the formylating agent (or vice versa), must be carefully controlled to maintain the desired reaction temperature and minimize side reactions.

  • Mixing: Efficient mixing is critical, especially in heterogeneous reactions like the Grignard formation and MnO₂ oxidation, to ensure complete reaction and avoid localized "hot spots."

  • Anhydrous Conditions: The Grignard route is highly sensitive to moisture. Ensuring strictly anhydrous conditions on a large scale requires careful drying of solvents and reagents and performing the reaction under a robust inert atmosphere.

  • Work-up and Product Isolation: Quenching of the Grignard reaction can be highly exothermic and requires careful, controlled addition of the quenching agent. The handling and disposal of large quantities of manganese salts from the oxidation route also need to be considered.

  • Purification: Purification by column chromatography is often not feasible for large-scale production. Developing a robust crystallization or distillation procedure for the final product is critical for achieving high purity at scale.

  • Impurity Profile: Understanding the potential impurities formed in each synthetic route is essential for developing appropriate analytical methods and purification strategies. For example, over-oxidation in Route 1 can lead to the corresponding carboxylic acid, while incomplete reaction in Route 2 can leave starting materials that need to be removed.

Visualizing the Synthetic Workflows

To provide a clear overview of the synthetic processes, the following diagrams illustrate the workflows for the two primary routes discussed.

Oxidation_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Purification Start (6-Bromopyridin-3-yl)methanol in DCM Reaction Addition of MnO2 (20-25°C, 12-24h) Start->Reaction Charge Reactor Filtration Filter through Celite Reaction->Filtration Reaction Completion Concentration Concentrate Filtrate Filtration->Concentration Purification Recrystallization/ Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via oxidation.

Grignard_Workflow cluster_0 Grignard Reagent Formation cluster_1 Formylation & Work-up cluster_2 Purification Start 2,5-Dibromopyridine + Mg in THF Grignard Form Grignard Reagent (Reflux, 1-2h) Start->Grignard Cooling Cool to -78°C Grignard->Cooling Formylation Add DMF in THF (-78°C, 1h) Cooling->Formylation Quench Quench with aq. NH4Cl Formylation->Quench Warm to RT Extraction Extract & Concentrate Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Grignard formylation.

Conclusion

The scale-up synthesis of this compound is a critical process for the pharmaceutical and chemical industries. This document has outlined the key synthetic routes, provided detailed (adapted) protocols, and discussed the major challenges associated with large-scale production. The choice of the optimal synthetic route will depend on a careful evaluation of factors such as cost, safety, and desired purity. By addressing the challenges of heat management, reagent addition, and purification, a robust and efficient manufacturing process for this important intermediate can be successfully developed and implemented.

References

One-Pot Reaction Sequences Involving 6-Bromonicotinaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for one-pot reaction sequences utilizing 6-bromonicotinaldehyde as a key starting material. This versatile building block, featuring both a reactive aldehyde and a bromine-substituted pyridine (B92270) ring, is pivotal in the synthesis of diverse heterocyclic scaffolds relevant to pharmaceutical and materials science research. The protocols outlined herein focus on efficiency and atom economy by combining multiple synthetic steps into a single reaction vessel, thereby minimizing purification steps and reducing waste.

Introduction

This compound is a valuable intermediate in organic synthesis due to its dual reactivity. The aldehyde functionality readily participates in nucleophilic additions and condensation reactions, while the bromo-substituent on the pyridine ring serves as a handle for palladium-catalyzed cross-coupling reactions. This unique combination allows for the rapid construction of complex molecular architectures, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials.

One-pot reactions, which encompass multicomponent reactions (MCRs) and tandem catalytic sequences, offer significant advantages over traditional multi-step synthesis. By avoiding the isolation of intermediates, these processes are often more time- and resource-efficient, leading to higher overall yields and a reduced environmental impact. This document details protocols for two key one-pot transformations of this compound: a Biginelli-type reaction for the synthesis of dihydropyrimidinones and a tandem Suzuki coupling-condensation sequence for the preparation of Schiff base derivatives.

Application 1: One-Pot Biginelli-Type Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a classic multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. When this compound is employed as the aldehyde component, the resulting dihydropyrimidinone scaffold is functionalized with a 6-bromopyridyl group, which can be further modified, for example, via cross-coupling reactions.

Reaction Scheme:

Caption: One-pot Biginelli-type reaction with this compound.

Experimental Protocol:

Synthesis of 4-(6-bromopyridin-3-yl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

  • Materials:

    • This compound (1.0 mmol, 186 mg)

    • Ethyl acetoacetate (B1235776) (1.2 mmol, 156 mg, 0.15 mL)

    • Urea (1.5 mmol, 90 mg)

    • Ethanol (B145695) (10 mL)

    • Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a 50 mL round-bottom flask, add this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol).

    • Add ethanol (10 mL) to the flask and stir the mixture to dissolve the solids.

    • Carefully add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent). The reaction is typically complete within 4-6 hours.

    • Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature.

    • As the mixture cools, the product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.

    • Dry the purified product under vacuum to obtain the desired dihydropyrimidinone.

Quantitative Data:
ProductStarting Aldehydeβ-KetoesterUrea/ThioureaCatalystSolventTime (h)Temperature (°C)Yield (%)
4-(6-bromopyridin-3-yl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-oneThis compoundEthyl acetoacetateUreaHClEthanol4-6Reflux (80-85)75-85
4-(6-bromopyridin-3-yl)-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidine-2(1H)-thioneThis compoundEthyl acetoacetateThioureaHClEthanol4-6Reflux (80-85)70-80

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Application 2: One-Pot Tandem Suzuki Coupling and Condensation

This one-pot sequence demonstrates the power of combining catalysis with classical organic reactions. First, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is performed to introduce an aryl or heteroaryl group at the 6-position of the pyridine ring. Without isolation, a primary amine is then added to the reaction mixture to form a Schiff base (imine) with the aldehyde functionality. This tandem approach provides rapid access to a diverse library of 6-substituted-N-aryl/alkyl-nicotinimines.

Reaction Workflow:

Tandem_Suzuki_Condensation start Start: This compound & Arylboronic acid suzuki Step 1: Suzuki Coupling - Pd Catalyst - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) - Heat start->suzuki intermediate Intermediate: 6-Aryl-nicotinaldehyde (Not Isolated) suzuki->intermediate condensation Step 2: Condensation - Add Primary Amine - Continue Heating intermediate->condensation product Final Product: 6-Aryl-N-substituted-nicotinimine condensation->product

Caption: Workflow for the one-pot tandem Suzuki coupling and condensation.

Experimental Protocol:

Synthesis of 6-(4-methoxyphenyl)-N-benzylnicotinimine

  • Materials:

    • This compound (1.0 mmol, 186 mg)

    • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

    • 1,4-Dioxane (B91453) (8 mL)

    • Water (2 mL)

    • Benzylamine (B48309) (1.1 mmol, 118 mg, 0.12 mL)

    • Reaction tube or round-bottom flask

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried reaction tube, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

    • Seal the tube with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Place the reaction tube in a preheated oil bath at 90 °C and stir vigorously for 4-8 hours, or until the Suzuki coupling is complete as monitored by TLC.

    • After completion of the first step, cool the reaction mixture to approximately 60 °C.

    • Carefully add benzylamine (1.1 mmol) to the reaction mixture via syringe.

    • Reseal the tube and continue to stir at 90 °C for an additional 2-4 hours to facilitate imine formation. Monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Schiff base.

Quantitative Data for Tandem Sequence:
Arylboronic AcidPrimary AminePd CatalystBaseSolventTime (h)Temperature (°C)Overall Yield (%)
4-Methoxyphenylboronic acidBenzylaminePd(PPh₃)₄K₂CO₃Dioxane/Water6-129065-75
Phenylboronic acidAnilinePd(PPh₃)₄K₂CO₃Dioxane/Water6-129060-70
3-Fluorophenylboronic acidCyclohexylaminePd(PPh₃)₄K₂CO₃Dioxane/Water6-129068-78

Note: Overall yields are representative for the two-step, one-pot sequence.

Signaling Pathways and Logical Relationships

The utility of the products derived from these one-pot reactions often lies in their ability to interact with biological signaling pathways. For instance, dihydropyrimidinone derivatives have been identified as calcium channel blockers, and substituted pyridines are common scaffolds in kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where a synthesized inhibitor might act.

Signaling_Pathway cluster_synthesis One-Pot Synthesis cluster_pathway Cellular Signaling Pathway 6-Bromo This compound Product Bioactive Scaffold (e.g., Substituted Pyridine) 6-Bromo->Product Tandem Reaction Kinase Downstream Kinase Product->Kinase Inhibition Receptor Receptor Tyrosine Kinase Receptor->Kinase TF Transcription Factor Kinase->TF Response Cellular Response (e.g., Proliferation) TF->Response

Caption: Inhibition of a kinase signaling pathway by a synthesized scaffold.

Conclusion

The one-pot reaction sequences involving this compound presented here offer efficient and versatile routes to synthetically valuable heterocyclic compounds. These methodologies, by combining multiple reaction steps, align with the principles of green chemistry and provide a powerful platform for the rapid generation of compound libraries for drug discovery and materials science. The detailed protocols and tabulated data serve as a practical guide for researchers to implement these strategies in their own synthetic endeavors. Further exploration of different coupling partners and multicomponent reaction variations will undoubtedly continue to expand the synthetic utility of this versatile building block.

Troubleshooting & Optimization

Preventing side reactions in Sonogashira coupling of 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Sonogashira coupling of 6-Bromonicotinaldehyde.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Sonogashira coupling of this compound.

Issue 1: Low or No Product Yield

A low or nonexistent yield of the desired coupled product is a common issue. A systematic approach to troubleshooting is essential.

  • Q: My reaction is not working at all. What are the most critical initial checks?

    • A: When a Sonogashira reaction fails completely, the primary suspects are the activity of the catalyst, the quality of the reagents, and the reaction atmosphere. Ensure that your palladium catalyst and copper co-catalyst (if used) have not degraded. It is crucial to maintain anhydrous and anaerobic conditions, as oxygen can promote the unwanted Glaser-type homocoupling of the alkyne.[1] Degassing the solvent and running the reaction under an inert atmosphere, such as argon or nitrogen, is critical.

  • Q: I am observing a black precipitate in my reaction. What is it and what should I do?

    • A: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst. This can be triggered by impurities, an inappropriate choice of solvent, or an incorrect reaction temperature. To prevent this, use fresh, high-purity reagents and solvents. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[2]

  • Q: Could the aldehyde group on this compound be interfering with the reaction?

    • A: Yes, the aldehyde group can potentially influence the reaction. Aldehydes can coordinate to the palladium center, which may affect its catalytic activity. While many Sonogashira reactions are tolerant of various functional groups, if you suspect interference, you could protect the aldehyde as an acetal (B89532) prior to the coupling reaction. This protecting group can be removed under acidic conditions after the coupling is complete.

Issue 2: Formation of Significant Byproducts

The presence of significant byproducts can complicate purification and reduce the yield of the desired product.

  • Q: I am observing a significant amount of a byproduct that appears to be a dimer of my alkyne. How can I prevent this?

    • A: This byproduct is likely the result of Glaser-Hay homocoupling, a common side reaction in Sonogashira couplings that is promoted by the copper co-catalyst in the presence of oxygen.[3][4] To minimize this, ensure your reaction is thoroughly deoxygenated. Alternatively, you can switch to a copper-free Sonogashira protocol.[5][6] These protocols may require different ligands or reaction conditions to proceed efficiently.

  • Q: I am seeing byproducts from the reaction of the aldehyde group. How can I avoid this?

    • A: If you are using a strong base, it could potentially react with the aldehyde. Consider using a milder base. If side reactions involving the aldehyde persist, protecting it as an acetal is a reliable strategy.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a Sonogashira coupling reaction? A1: The key components are an aryl or vinyl halide (in this case, this compound), a terminal alkyne, a palladium catalyst (often with phosphine (B1218219) ligands), a copper(I) co-catalyst (in the traditional method), and a base in a suitable solvent.[7][8]

Q2: What is the reactivity order for aryl halides in the Sonogashira coupling? A2: The general reactivity trend from most to least reactive is: I > OTf > Br > Cl.[7][9] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating. Aryl chlorides are generally the least reactive.

Q3: Can I run a Sonogashira coupling without a copper co-catalyst? A3: Yes, copper-free Sonogashira reactions are well-established and are often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[5][6] These reactions might necessitate specific ligands or different reaction conditions to achieve good yields.

Q4: How do I choose the right ligand for my reaction? A4: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can be effective.[4] For less demanding reactions, triphenylphosphine (B44618) (PPh₃) is a common choice.

Q5: What is the role of the base in the Sonogashira coupling? A5: The base is required to deprotonate the terminal alkyne, forming the reactive acetylide species.[9] Amine bases like triethylamine (B128534) (Et₃N) and diisopropylamine (B44863) (DIPEA) are commonly used and can also serve as the solvent.[10]

Data Presentation

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Bromopyridines

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂1-5 mol% is a common starting range.[4]
Copper Co-catalyst CuI1-10 mol%. Can be omitted in copper-free protocols.[4]
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhosBulky, electron-rich ligands are often beneficial.[4]
Base Et₃N, DIPEA, Cs₂CO₃Amine bases can often act as co-solvents.[4][10]
Solvent THF, DMF, Acetonitrile, TolueneMust be anhydrous and deoxygenated.[4]
Temperature Room Temperature - 100 °CAryl bromides typically require heating.[4][7]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst decomposition and side reactions.[1]

Table 2: Troubleshooting Guide for Common Issues

IssuePotential CauseRecommended Solution
Low/No Yield Inactive catalystUse fresh catalyst.
Oxygen in the systemThoroughly degas solvents and use an inert atmosphere.[1]
Low reaction temperatureGradually increase the temperature.[7]
Inappropriate ligandScreen different ligands, such as bulky, electron-rich ones.[4]
Glaser Homocoupling Presence of oxygen and copper co-catalystEnsure strict anaerobic conditions; consider a copper-free protocol.[3][5]
Palladium Black Formation Catalyst decompositionUse high-purity reagents and solvents; optimize temperature.[2]
Aldehyde Interference Coordination to palladium or reaction with baseProtect the aldehyde as an acetal.

Experimental Protocols

Detailed Methodology for a Standard Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for your specific alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₄ (Palladium catalyst)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.05 equiv).

  • Add anhydrous THF and anhydrous Et₃N (2.0 equiv).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Sonogashira_Troubleshooting_Workflow start Low or No Product Yield check_catalyst Check Catalyst and Reagent Quality start->check_catalyst Initial Checks check_atmosphere Ensure Inert Atmosphere start->check_atmosphere check_conditions Review Reaction Conditions (Temp, Solvent, Base) start->check_conditions side_reactions Significant Side Reactions? start->side_reactions solution_catalyst Use Fresh Catalyst and High-Purity Reagents check_catalyst->solution_catalyst Inactive/Impure solution_atmosphere Degas Solvents and Maintain Inert Gas Flow check_atmosphere->solution_atmosphere Oxygen Present solution_conditions Optimize Temperature, Screen Solvents/Bases check_conditions->solution_conditions Suboptimal homocoupling Glaser Homocoupling Observed? side_reactions->homocoupling Yes aldehyde_reaction Aldehyde Side Reactions? side_reactions->aldehyde_reaction pd_black Palladium Black Formation? side_reactions->pd_black solution_homocoupling Switch to Copper-Free Protocol and Ensure Deoxygenation homocoupling->solution_homocoupling Yes solution_aldehyde Protect Aldehyde as Acetal aldehyde_reaction->solution_aldehyde Yes solution_pd_black Optimize Temperature and Ensure Reagent Purity pd_black->solution_pd_black Yes

Caption: Troubleshooting workflow for Sonogashira coupling of this compound.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_pd Ar-Pd(II)(C≡CR)L₂ transmetalation->di_org_pd cu_catalyst CuX transmetalation->cu_catalyst Regenerates Co-catalyst reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡CR reductive_elimination->product alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation cu_acetylide Cu-C≡CR alkyne_activation->cu_acetylide cu_acetylide->transmetalation base_deprotonation Base Deprotonation base_deprotonation->alkyne_activation aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition alkyne H-C≡CR alkyne->base_deprotonation base Base (e.g., Et₃N) base->base_deprotonation

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful Buchwald-Hartwig amination of 6-Bromonicotinaldehyde. Given the electron-deficient nature of the pyridine (B92270) ring and the presence of a reactive aldehyde group, this substrate presents unique challenges. This guide offers structured solutions to common experimental issues.

Troubleshooting Guide

This section addresses specific issues that may arise during the Buchwald-Hartwig amination of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low to No Yield 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst. 2. Inappropriate Ligand: The chosen phosphine (B1218219) ligand may not be suitable for this electron-deficient heteroaromatic aldehyde. 3. Ineffective Base: The base may be too weak to deprotonate the amine or has poor solubility. 4. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier. 5. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, hindering the catalytic cycle.1. Use a Pre-catalyst: Employ a commercially available, air-stable Pd pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure reliable formation of the active LPd(0) species. 2. Screen Bulky, Electron-Rich Ligands: Use bulky biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos, which are effective for challenging substrates.[1] These promote reductive elimination and stabilize catalytic intermediates. 3. Select a Strong, Soluble Base: Sodium tert-butoxide (NaOtBu) is often effective. For base-sensitive coupling partners, consider cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), potentially at higher temperatures. 4. Increase Temperature: Typical temperatures range from 80-110 °C. For challenging substrates, higher temperatures may be necessary. 5. Employ Bulky Ligands: Sterically hindered ligands can mitigate catalyst inhibition by the pyridine nitrogen.
Side Product Formation 1. Hydrodehalogenation: The this compound is reduced, replacing the bromine with hydrogen. This is a common side reaction, often involving a β-hydride elimination pathway.[2] 2. Aldehyde-Related Side Reactions: The aldehyde group can undergo aldol-type reactions under basic conditions. If a primary amine is used, imine formation is possible.1. Optimize Ligand and Base: Use a bulky ligand to disfavor the pathway leading to hydrodehalogenation. A less aggressive base or lower reaction temperature might also reduce this side reaction. 2. Protect the Aldehyde: If significant side reactions involving the aldehyde are observed, consider protecting it as an acetal (B89532) prior to the amination reaction.
Reaction Stalls or is Sluggish 1. Poor Solubility: Reagents, particularly the base, may not be sufficiently soluble in the chosen solvent. 2. Catalyst Deactivation: Impurities in starting materials or solvents can poison the catalyst. 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for effective turnover.1. Solvent Choice: Ensure the use of anhydrous, degassed, non-coordinating, high-boiling solvents like toluene (B28343) or dioxane. 2. Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity and anhydrous. Degas the solvent thoroughly. 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve conversion.

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst system to try for the amination of this compound?

A good starting point is a second-generation Buchwald-Hartwig catalyst system. A combination of a palladium source like Pd₂(dba)₃ or a pre-catalyst, a bulky biarylphosphine ligand such as XPhos or SPhos, and a strong base like sodium tert-butoxide (NaOtBu) in an anhydrous, degassed solvent like toluene or dioxane at around 100 °C is recommended.

Q2: How do I choose the right ligand for this reaction?

For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are generally the most effective.[1] These ligands facilitate the crucial reductive elimination step and can help prevent catalyst deactivation. It is advisable to screen a panel of ligands, including XPhos, SPhos, and BrettPhos, to find the optimal one for your specific amine coupling partner.

Q3: Can the aldehyde group on the substrate interfere with the reaction?

Yes, the aldehyde functionality can potentially lead to side reactions. Under the basic conditions of the Buchwald-Hartwig reaction, aldol-type condensations can occur. Furthermore, if a primary amine is used as the coupling partner, imine formation is a possibility. If you observe significant side products related to the aldehyde, protecting it as an acetal before the coupling reaction may be necessary.

Q4: What is the role of the base, and which one should I use?

The base is crucial for deprotonating the amine, which allows it to coordinate to the palladium center. For many Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is highly effective. However, if your amine substrate is sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures or longer reaction times.

Q5: My reaction is not going to completion. What can I do to improve the conversion?

To improve a sluggish reaction, consider the following:

  • Increase the temperature: Ensure the reaction is heated sufficiently, typically between 80-110 °C.

  • Use a more active catalyst system: Switching to a more advanced generation of Buchwald-Hartwig pre-catalysts can enhance catalytic turnover.

  • Solvent Choice: Confirm you are using a non-coordinating, high-boiling solvent like toluene or dioxane.

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve the conversion rate.

Catalyst and Ligand Performance Data

The following table summarizes data for the Buchwald-Hartwig amination of 2-bromopyridine (B144113) derivatives, which are structurally similar to this compound. This data can serve as a guide for selecting initial reaction conditions.

SubstrateAminePalladium SourceLigandBaseSolventTemp (°C)Yield (%)
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃(±)-BINAPNaOtBuToluene8060
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂dpppNaOtBuTolueneReflux90.7
2-BromopyridineAniline[Pd(cinnamyl)Cl]₂P(tBu)₃DBUDioxane100Hit
2-BromopyridineMorpholinePd(OAc)₂XPhosK₂CO₃t-BuOH100Hit
6-chloronicotinaldehyde (B1585923)4-(trifluoromethyl)anilinePd₂(dba)₃XantphosCs₂CO₃Dioxane10075

Note: "Hit" indicates the formation of the product was observed in a high-throughput screening but not quantified. The data for 6-chloronicotinaldehyde is included due to the high relevance of the formyl group.[3]

Experimental Protocols

Below is a representative experimental protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point, and optimization of the parameters outlined in the troubleshooting guide may be necessary.

General Procedure for Buchwald-Hartwig Amination:

  • Reagent Preparation: In a nitrogen-filled glovebox, to an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the chosen base (e.g., NaOtBu, 1.4 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %).

  • Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube containing the substrate, amine, and base. Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 16-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Visual Guides

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle LPd(0) LPd(0) Oxidative_Addition Oxidative Addition LPd(0)->Oxidative_Addition Ar-X Pd_Complex_I L(Ar)(X)Pd(II) Oxidative_Addition->Pd_Complex_I Amine_Coordination Amine Coordination Pd_Complex_I->Amine_Coordination HNR'R'' Pd_Complex_II [L(Ar)(HNR'R'')Pd(II)]+X- Amine_Coordination->Pd_Complex_II Deprotonation Deprotonation (Base) Pd_Complex_II->Deprotonation Pd_Amido_Complex L(Ar)(NR'R'')Pd(II) Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->LPd(0) Regenerates Catalyst Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Add Substrate, Amine, & Base to Vial Catalyst Add Pd Source & Ligand Reagents->Catalyst Solvent Add Anhydrous, Degassed Solvent Catalyst->Solvent Heating Heat & Stir Solvent->Heating Quench Cool & Quench Heating->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Troubleshooting_Tree Troubleshooting Low Yield Start Low Yield? Check_Catalyst Is Catalyst System Optimal? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Appropriate? Start->Check_Conditions Check_Side_Reactions Are Side Reactions Observed? Start->Check_Side_Reactions Sol_Catalyst_2 Screen Bulky, Electron-Rich Ligands (XPhos, SPhos) Check_Catalyst->Sol_Catalyst_2 Wrong Ligand? Sol_Catalyst_1 Sol_Catalyst_1 Check_Catalyst->Sol_Catalyst_1 Inactive? Sol_Conditions_2 Switch to Stronger Base (e.g., NaOtBu) Check_Conditions->Sol_Conditions_2 Weak Base? Sol_Conditions_3 Use Anhydrous, Degassed Solvent Check_Conditions->Sol_Conditions_3 Impurities? Sol_Conditions_1 Sol_Conditions_1 Check_Conditions->Sol_Conditions_1 Too Cold? Sol_Side_Reactions_2 Protect Aldehyde Group (e.g., as Acetal) Check_Side_Reactions->Sol_Side_Reactions_2 Aldehyde Reacts? Sol_Side_Reactions_1 Sol_Side_Reactions_1 Check_Side_Reactions->Sol_Side_Reactions_1 Reduction?

Caption: Decision tree for troubleshooting low yield issues.

References

Improving yield and selectivity in the Wittig reaction of 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Wittig reaction of 6-bromonicotinaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the Wittig reaction with this compound, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Ylide Formation: The base used may be too weak or degraded.- Use a strong, fresh base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[1] - Ensure anhydrous reaction conditions, as ylides are moisture-sensitive.
2. Aldehyde Instability: Aromatic aldehydes can be prone to oxidation or polymerization.[2][3]- Use freshly purified this compound. - Consider forming the aldehyde in situ from the corresponding alcohol if stability is a major issue.[2]
3. Ylide Instability: Unstabilized ylides can be reactive and may decompose before reacting with the aldehyde.- Generate the ylide at a low temperature (e.g., -78 °C to 0 °C) and add the aldehyde solution slowly at that temperature.
4. Steric Hindrance: While less of an issue with aldehydes, significant steric bulk on the ylide can slow the reaction.[2][3]- Consider using the Horner-Wadsworth-Emmons (HWE) reaction, as phosphonate (B1237965) carbanions are more nucleophilic and can overcome steric hindrance more effectively.[1]
Poor E/Z Selectivity 1. Semi-stabilized Ylide: Ylides stabilized by an adjacent aryl group often give poor E/Z selectivity.- The choice of ylide is critical for stereoselectivity. Stabilized ylides generally favor the (E)-alkene, while unstabilized ylides favor the (Z)-alkene.[2]
2. Reaction Conditions: The presence of lithium salts and the choice of solvent can influence selectivity.- For (Z)-selectivity with unstabilized ylides, use salt-free conditions. - For (E)-selectivity, the Schlosser modification can be employed, which involves deprotonation-protonation of the betaine (B1666868) intermediate.[2]
3. Thermodynamic vs. Kinetic Control: Stabilized ylides react slower, allowing for equilibration to the more stable (E)-isomer, whereas unstabilized ylides react quickly under kinetic control to form the (Z)-isomer.[4][5]- To favor the (E)-isomer, consider using a stabilized ylide or switching to the Horner-Wadsworth-Emmons reaction, which is known to produce predominantly (E)-alkenes.[1][2]
Presence of Side Products 1. Epimerization of Aldehyde: The basic conditions of the reaction can cause epimerization if there are stereocenters alpha to the aldehyde.- This is not a concern for this compound.
2. Ylide Self-Condensation: This can occur with some ylides, especially if the aldehyde is added too slowly or at too high a temperature.- Add the aldehyde promptly after ylide formation.
3. Michael Addition: If the ylide contains an α,β-unsaturated system, Michael addition can be a competing reaction.- This is not relevant when using simple alkyl or aryl-substituted ylides.
Difficulty in Product Purification 1. Triphenylphosphine (B44618) Oxide Removal: The primary byproduct, triphenylphosphine oxide (TPPO), can be difficult to separate from the desired alkene.- The Horner-Wadsworth-Emmons (HWE) reaction is a good alternative as its phosphate (B84403) byproduct is water-soluble and easily removed during aqueous workup.[1] - For the Wittig reaction, chromatography on silica (B1680970) gel is the most common purification method.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereoselectivity when reacting this compound with stabilized vs. unstabilized ylides?

A1: The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide.

  • Stabilized Ylides (containing an electron-withdrawing group like an ester or ketone) will predominantly form the (E)-alkene . This is because the initial steps of the reaction are reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate.[4][5]

  • Unstabilized Ylides (containing an alkyl or simple aryl group) will primarily yield the (Z)-alkene . The reaction is under kinetic control, proceeding rapidly and irreversibly through a syn-oxaphosphetane intermediate.[2][4]

  • Semi-stabilized Ylides (e.g., benzylides) often result in poor E/Z selectivity.[2]

Ylide TypeR Group on YlideExpected Major Isomer with this compound
Stabilized-CO₂R, -COR(E)-alkene
Unstabilized-Alkyl, -H(Z)-alkene
Semi-stabilized-ArylMixture of (E) and (Z)-alkenes

Q2: How does the bromo-substituent and the pyridine (B92270) nitrogen affect the reactivity of this compound in the Wittig reaction?

A2: The pyridine nitrogen and the bromine atom are both electron-withdrawing groups. This makes the carbonyl carbon of this compound more electrophilic and thus more reactive towards the nucleophilic attack of the ylide. This enhanced reactivity is generally favorable for the Wittig reaction.

Q3: Are there alternative reactions to consider if the Wittig reaction fails to provide the desired yield or selectivity?

A3: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is the most common and often superior alternative.[1]

  • Advantages of the HWE reaction include:

    • It typically provides excellent (E)-selectivity .[1][2]

    • The phosphonate carbanions used are generally more nucleophilic than Wittig reagents, making them effective for less reactive ketones and sterically hindered aldehydes.[1]

    • The phosphate byproduct is water-soluble, simplifying product purification.[1][2]

For obtaining (Z)-olefins with high selectivity, the Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups, is a powerful option.

Q4: What are the recommended solvents and bases for the Wittig reaction with this compound?

A4: The choice of solvent and base is crucial and depends on the ylide being used.

  • For unstabilized ylides: Anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used.[2] Strong, non-nucleophilic bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu) are required to generate the ylide.[1]

  • For stabilized ylides: Less stringent conditions can be used. Weaker bases like sodium ethoxide or even sodium carbonate may be sufficient, and a wider range of solvents can be employed.

Q5: Can I perform a one-pot Wittig reaction with this compound?

A5: One-pot procedures are possible, particularly with benzylic halides or alpha-halo carbonyl compounds where moderate bases can be used to form the ylide in the presence of the aldehyde.[6] However, for unstabilized ylides requiring strong bases, a two-step procedure (ylide formation followed by aldehyde addition) is generally recommended to avoid side reactions with the aldehyde.

Experimental Protocols

General Protocol for Wittig Reaction with an Unstabilized Ylide (Z-selective)

  • Phosphonium Salt Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate alkyltriphenylphosphonium halide (1.1 eq.) in anhydrous THF.

  • Ylide Formation: Cool the solution to -78 °C. Slowly add a strong base such as n-butyllithium (1.05 eq.) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Stir the mixture at this temperature for 30-60 minutes.

  • Reaction with Aldehyde: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the cold ylide solution.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup and Purification: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.

Visualizations

Wittig_Reaction_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Purification P_Salt Phosphonium Salt Ylide Phosphonium Ylide P_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Intermediate Oxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Aldehyde This compound Aldehyde->Intermediate Alkene Alkene Product Intermediate->Alkene Elimination TPPO Triphenylphosphine Oxide Intermediate->TPPO

Caption: General workflow of the Wittig reaction.

Selectivity_Factors cluster_stabilized Stabilized Ylide cluster_unstabilized Unstabilized Ylide Ylide_Type Ylide Type Reversible Reversible Addition Ylide_Type->Reversible Electron-withdrawing group Irreversible Irreversible Addition Ylide_Type->Irreversible Alkyl/Aryl group Thermo_Control Thermodynamic Control Reversible->Thermo_Control E_Alkene (E)-Alkene Thermo_Control->E_Alkene Z_Alkene (Z)-Alkene Kinetic_Control Kinetic Control Irreversible->Kinetic_Control Kinetic_Control->Z_Alkene

Caption: Factors influencing E/Z selectivity in the Wittig reaction.

Troubleshooting_Tree Start Low Yield or Selectivity? Check_Ylide Check Ylide Formation (Anhydrous? Fresh Base?) Start->Check_Ylide Low Yield Check_Selectivity Poor E/Z Selectivity? Start->Check_Selectivity Poor Selectivity Check_Aldehyde Check Aldehyde Quality (Freshly Purified?) Check_Ylide->Check_Aldehyde Consider_HWE Consider Horner-Wadsworth-Emmons (HWE) Reaction Check_Aldehyde->Consider_HWE If yield still low Use_Stabilized_Ylide Use Stabilized Ylide for (E) Check_Selectivity->Use_Stabilized_Ylide (E) desired Use_Unstabilized_Ylide Use Unstabilized Ylide for (Z) Check_Selectivity->Use_Unstabilized_Ylide (Z) desired Use_Stabilized_Ylide->Consider_HWE For better (E) selectivity & easier purification Schlosser_Mod Use Schlosser Mod. for (E) Use_Unstabilized_Ylide->Schlosser_Mod If (E) is desired with unstabilized ylide

References

Technical Support Center: Managing Dehalogenation of 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the undesired dehalogenation of 6-Bromonicotinaldehyde during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom, resulting in the formation of nicotinaldehyde.[1] This is problematic because the bromine atom serves as a crucial reactive site for various cross-coupling reactions, which are essential for building more complex molecules.[1][2] Its premature removal reduces the yield of the desired product and introduces an impurity that can be challenging to separate.[1]

Q2: What are the primary causes of dehalogenation in reactions involving this compound?

A2: Dehalogenation, specifically hydrodehalogenation, is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle of palladium-catalyzed cross-coupling reactions.[3] Several factors can contribute to the formation of these species and promote dehalogenation:

  • Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.[1]

  • Choice of Base: Strong bases, particularly in the presence of protic solvents, can promote dehalogenation.[1]

  • Catalyst and Ligand System: The nature of the palladium catalyst and its associated phosphine (B1218219) ligands significantly influences the competition between the desired cross-coupling and the undesired dehalogenation.[1][3]

  • Presence of Hydride Sources: Solvents (like alcohols), reagents, or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the C-Br bond.[1][3][4]

Q3: How does the reactivity of this compound contribute to this side reaction?

A3: this compound contains an electron-withdrawing pyridine (B92270) nitrogen and an aldehyde group. These features increase the electrophilicity of the carbonyl carbon and can make the C-Br bond more susceptible to certain reactions.[5] While the electron-deficient nature of the pyridine ring can be beneficial for some desired reactions, it can also influence the propensity for side reactions like dehalogenation under certain conditions.[6]

Troubleshooting Guides

Issue: High Levels of Dehalogenated Byproduct (Nicotinaldehyde) Observed

This guide provides a systematic approach to minimizing the formation of the dehalogenated byproduct.

Troubleshooting Workflow:

start High Dehalogenation Observed step1 Step 1: Optimize the Base start->step1 step2 Step 2: Change the Solvent step1->step2 If dehalogenation persists step3 Step 3: Modify Catalyst System step2->step3 If dehalogenation persists step4 Step 4: Adjust Reaction Temperature step3->step4 If dehalogenation persists end Dehalogenation Minimized step4->end Successful Optimization

Caption: A stepwise workflow for troubleshooting high dehalogenation.

Step 1: Optimize the Base

  • Problem: Strong bases, such as sodium ethoxide or potassium tert-butoxide, can promote dehalogenation.[1]

  • Solution: Switch to a weaker inorganic base. Potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often effective in minimizing this side reaction.[1][3]

Step 2: Change the Solvent

  • Problem: Protic solvents like alcohols and even trace amounts of water can act as a source of hydride, leading to dehalogenation.[3] Solvents like DMF can also promote this side reaction.[3][7]

  • Solution: Use anhydrous, non-polar aprotic solvents such as toluene (B28343) or dioxane.[3] Ensure all reagents and solvents are thoroughly dried before use.

Step 3: Modify the Catalyst and Ligand System

  • Problem: The choice of palladium catalyst and ligand is crucial. Highly active catalysts can sometimes favor the dehalogenation pathway.[3]

  • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos can promote the desired reductive elimination of the product over dehalogenation.[1][3]

Step 4: Adjust Reaction Temperature and Time

  • Problem: High temperatures and extended reaction times can favor the dehalogenation pathway.[1]

  • Solution: Conduct the reaction at the lowest effective temperature and monitor its progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.[1]

Competing Reaction Pathways

cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Dehalogenation Pathway Aryl-Pd(II)-X Aryl-Pd(II)-X Aryl-Pd(II)-R Aryl-Pd(II)-R Aryl-Pd(II)-X->Aryl-Pd(II)-R Transmetalation Aryl-Pd(II)-H Aryl-Pd(II)-H Aryl-Pd(II)-X->Aryl-Pd(II)-H Formation of Pd-H species Aryl-R Aryl-R Aryl-Pd(II)-R->Aryl-R Reductive Elimination Aryl-H Aryl-H Aryl-Pd(II)-H->Aryl-H Reductive Elimination Pd(0) Pd(0) Pd(0)->Aryl-Pd(II)-X Oxidative Addition (Aryl-X)

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary

The following tables provide illustrative data on how different reaction parameters can influence the ratio of the desired product to the dehalogenated byproduct in a Suzuki-Miyaura coupling with this compound.

Table 1: Effect of Different Bases

Base (2.0 equiv)SolventTemperature (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
NaOtBuToluene1004550
K₃PO₄Toluene1008510
Cs₂CO₃Toluene100888
K₂CO₃Toluene1007520

Table 2: Effect of Different Solvents

SolventBaseTemperature (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
DMFK₃PO₄1006035
DioxaneK₃PO₄1008212
TolueneK₃PO₄1008510
Toluene/H₂O (10:1)K₃PO₄1007818

Table 3: Effect of Different Phosphine Ligands

Ligand (4 mol%)BaseSolventTemperature (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
PPh₃K₃PO₄Toluene1006530
XPhosK₃PO₄Toluene100925
SPhosK₃PO₄Toluene100907
RuPhosK₃PO₄Toluene100898

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is optimized for coupling this compound with an arylboronic acid while minimizing the hydrodehalogenation side reaction.[3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed, anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol describes the amination of this compound, a reaction where dehalogenation can also be a significant side reaction.[8][9]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add anhydrous toluene, followed by this compound and the amine.

  • Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling with Minimized Dehalogenation

The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne.[10][11]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas (3 cycles).

  • Add anhydrous toluene and triethylamine via syringe.

  • Add the terminal alkyne and stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Decision Tree for Condition Selection

start Starting a new reaction with This compound q1 What type of cross-coupling? start->q1 suzuki Suzuki-Miyaura q1->suzuki buchwald Buchwald-Hartwig q1->buchwald sonogashira Sonogashira q1->sonogashira base_suzuki Use K3PO4 or Cs2CO3 suzuki->base_suzuki base_buchwald Use NaOtBu buchwald->base_buchwald base_sonogashira Use Et3N sonogashira->base_sonogashira ligand Use a bulky, electron-rich phosphine ligand (e.g., XPhos) base_suzuki->ligand base_buchwald->ligand base_sonogashira->ligand solvent Use anhydrous Toluene or Dioxane ligand->solvent temperature Start at a lower temperature (e.g., 80 °C) and monitor solvent->temperature

References

Suppressing boronic acid homocoupling in Suzuki reactions with 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of boronic acid homocoupling in Suzuki-Miyaura cross-coupling reactions involving 6-Bromonicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a significant issue with this compound?

A1: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This side reaction is problematic as it consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product. Furthermore, the resulting homocoupled product can have similar physical properties to the target molecule, complicating purification processes.

Q2: What are the primary drivers of boronic acid homocoupling in this reaction?

A2: The primary causes of boronic acid homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species, which are known to promote the homocoupling of boronic acids.

  • Use of Pd(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product during its in-situ reduction to the catalytically active Pd(0) state.

  • Slow Transmetalation: If the transmetalation step in the catalytic cycle is slow, it can provide an opportunity for the competing homocoupling reaction to occur.

Q3: How does the choice of palladium catalyst and ligand impact homocoupling?

A3: The selection of the palladium source and its associated ligand is critical.

  • Palladium Source: Utilizing a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it circumvents the in-situ reduction step that can lead to homocoupling.

  • Ligands: Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are highly recommended. These ligands can accelerate the rate-determining oxidative addition and the final reductive elimination steps, which in turn minimizes the lifetime of intermediates that could lead to side reactions like homocoupling.

Q4: What is the "2-pyridyl problem," and is it relevant to this compound?

A4: Yes, the "2-pyridyl problem" is relevant as this compound is a 2-substituted pyridine (B92270) derivative. This "problem" refers to the challenges encountered when using 2-substituted pyridines as coupling partners. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. Additionally, the corresponding 2-pyridylboronic acids are often unstable and susceptible to protodeboronation, another common side reaction.

Q5: Can the aldehyde functional group on this compound interfere with the reaction?

A5: The aldehyde group is an electron-withdrawing group that can influence the reactivity of the C-Br bond. While many modern Suzuki protocols are tolerant of aldehyde functionalities, there is a potential for the aldehyde to coordinate to the palladium catalyst. In some instances, side reactions involving the aldehyde can occur, especially with certain bases. Therefore, the choice of a milder base is often crucial to avoid unwanted reactions with the aldehyde group.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High Levels of Boronic Acid Homocoupling 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).3. Slow transmetalation step.1. Thoroughly Degas the Reaction Mixture: Employ techniques like freeze-pump-thaw cycles or sparge the solvent with an inert gas (e.g., argon or nitrogen) for an extended period to remove dissolved oxygen.2. Use a Pd(0) Catalyst: Employ a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.3. Add a Mild Reducing Agent: If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate (B1220265) to minimize the concentration of free Pd(II).4. Optimize Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired cross-coupling.
Low Yield of Desired Cross-Coupled Product 1. Catalyst deactivation (the "2-pyridyl problem").2. Suboptimal reaction conditions (base, solvent, temperature).3. Degradation of the boronic acid (protodeboronation).1. Screen Ligands: Test a variety of bulky, electron-rich phosphine ligands to prevent catalyst inhibition by the pyridine nitrogen.2. Optimize Reaction Conditions: Screen different bases (e.g., K₂CO₃, K₃PO₄), solvents (e.g., dioxane/water, THF/water), and temperatures (typically 80-100 °C).3. Use a More Stable Boron Reagent: Consider using a pinacol (B44631) boronate ester or an MIDA boronate, which are generally more stable than the corresponding boronic acids.
Formation of Debrominated Starting Material (Hydrodehalogenation) 1. Presence of a hydrogen source in the reaction mixture.2. Catalyst decomposition pathways favored by oxygen.1. Ensure Inert Atmosphere: Meticulously degas all solvents and maintain a positive pressure of an inert gas throughout the experiment.2. Use High-Purity Reagents: Impurities in solvents or other reagents can act as hydrogen donors. Using high-purity, dry solvents is recommended.
Catalyst Turns Black (Palladium Black Formation) 1. Insufficient ligand to stabilize the Pd(0) species.2. High reaction temperature.3. Impurities in reagents or solvents.1. Increase Ligand-to-Palladium Ratio: A slight increase in the ligand ratio can help stabilize the catalyst.2. Use a More Robust Ligand: Sterically hindered ligands can offer better stability.3. Lower the Reaction Temperature: If possible, reducing the temperature may prevent catalyst decomposition.4. Purify Reagents: Ensure all starting materials and solvents are pure and anhydrous.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (degassed, typically in a 4:1 v/v ratio)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or a sealable reaction vessel

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered potassium phosphate.

  • Degassing: Seal the flask and thoroughly degas the vessel by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).

  • Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via a syringe.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Homocoupling Side Reaction Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L2) OA->PdII Trans Transmetalation PdII->Trans R-B(OH)2 (Base) PdII_side Pd(II) PdII->PdII_side Can lead to homocoupling RPdAr R-Pd(II)-Ar(L2) Trans->RPdAr RE Reductive Elimination RPdAr->RE RE->Pd0 Product R-Ar RE->Product Homocoupling 2 R-B(OH)2 PdII_side->Homocoupling Dimer R-R Homocoupling->Dimer Forms Dimer

Caption: The catalytic cycle of the Suzuki-Miyaura reaction and the competing boronic acid homocoupling pathway.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously degassed? Start->Check_Oxygen Check_Catalyst Are you using a Pd(II) precatalyst? Check_Oxygen->Check_Catalyst Yes Solution_Degas Improve degassing procedure (e.g., freeze-pump-thaw) Check_Oxygen->Solution_Degas No Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand No Solution_Catalyst Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) Check_Catalyst->Solution_Catalyst Yes Solution_Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Ligand->Solution_Ligand No End Homocoupling Minimized Check_Ligand->End Yes Solution_Degas->Check_Catalyst Solution_Additive Add a mild reducing agent (e.g., potassium formate) Solution_Catalyst->Solution_Additive Solution_Additive->Check_Ligand Solution_Ligand->End

Caption: A logical workflow for troubleshooting and minimizing boronic acid homocoupling in Suzuki reactions.

Technical Support Center: Phosphine Ligand Selection for Efficient Cross-Coupling of 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phosphine (B1218219) ligand selection for the cross-coupling of 6-bromonicotinaldehyde.

Troubleshooting Guides

Cross-coupling reactions involving this compound can be challenging due to the presence of the pyridine (B92270) nitrogen, which can coordinate to the palladium catalyst and inhibit its activity, and the electron-withdrawing nature of the aldehyde group. Below is a guide to common issues and their potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inhibition: The lone pair on the pyridine nitrogen can bind to the palladium center, deactivating the catalyst.[1] 2. Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring may be difficult to break. 3. Poor Ligand Choice: The phosphine ligand may not be sufficiently electron-rich or sterically bulky to promote the catalytic cycle.1. Select Appropriate Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos . These ligands can shield the palladium center and promote reductive elimination.[1] 2. Optimize Reaction Conditions: Increase the reaction temperature or screen different palladium precatalysts and ligands. 3. Use a Pre-catalyst: Consider using a commercially available palladium pre-catalyst that readily forms the active Pd(0) species.
Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[1] 2. Unstable Reagents: Boronic acids can be prone to protodeboronation, especially in the presence of water.[1] 3. Inappropriate Base: The choice of base can significantly impact side reactions.1. Thorough Degassing: Degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1] 2. Use Stable Boronic Esters: Consider using boronic esters (e.g., pinacol (B44631) esters) in place of boronic acids for Suzuki couplings, as they are generally more stable.[1] 3. Screen Bases: Optimize the base. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common choices. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used.
Reaction Stalls or is Sluggish 1. Poor Solubility: Reagents or the catalyst may not be fully dissolved in the chosen solvent. 2. Low Reaction Temperature: The activation energy for a key step in the catalytic cycle may not be reached.1. Solvent Screening: Screen different solvents or solvent mixtures to ensure all components are in solution at the reaction temperature. Common solvents for cross-coupling include toluene, dioxane, and DMF. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for potential decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is ligand selection so critical for the cross-coupling of this compound?

A1: The pyridine nitrogen in this compound can act as a poison to the palladium catalyst by coordinating to it and inhibiting its catalytic activity.[1] Additionally, the electron-deficient nature of the pyridine ring can make oxidative addition, a key step in the catalytic cycle, more challenging. The right phosphine ligand is crucial to overcome these issues. Bulky, electron-rich ligands are generally preferred as they can sterically hinder the coordination of the pyridine nitrogen to the palladium center and their electron-donating properties facilitate oxidative addition.[1]

Q2: Which class of phosphine ligands is generally most effective for this type of substrate?

A2: For electron-deficient and potentially coordinating substrates like this compound, bulky and electron-rich biaryl phosphine ligands, often referred to as "Buchwald ligands," are typically the most effective. Ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy in similar systems by promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle.

Q3: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen.[1] It is critical to thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by performing several freeze-pump-thaw cycles. Using a slight excess of the this compound may also help to favor the cross-coupling pathway.

Q4: Can the aldehyde functional group interfere with the cross-coupling reaction?

A4: Yes, the aldehyde group can be sensitive to certain reaction conditions. Under strongly basic conditions, side reactions such as aldol (B89426) condensation can occur. In Buchwald-Hartwig amination reactions, the amine nucleophile could potentially react with the aldehyde to form an imine. If such side reactions are observed, it may be necessary to protect the aldehyde group (e.g., as an acetal) before the cross-coupling reaction and deprotect it afterward. However, many modern catalyst systems show good functional group tolerance, and protection may not be necessary with careful optimization of reaction conditions.

Q5: What are the key differences in ligand selection for Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings with this substrate?

A5: While bulky, electron-rich phosphine ligands are a good starting point for all these reactions with this compound, there are some nuances:

  • Suzuki-Miyaura Coupling: Ligands like SPhos and XPhos are often excellent choices to promote the coupling of the organoboron reagent.

  • Buchwald-Hartwig Amination: In addition to SPhos and XPhos, ligands like BrettPhos can be very effective, particularly for coupling with primary amines.

  • Heck Coupling: While bulky phosphines are beneficial, the choice can also depend on the olefin coupling partner. Sometimes, simpler phosphines like P(o-tol)₃ or even phosphine-free conditions can be effective.

  • Sonogashira Coupling: This reaction often involves a copper co-catalyst. The phosphine ligand's role is to stabilize the palladium catalyst. While bulky ligands can be used, ligands like Xantphos or even triphenylphosphine (B44618) (PPh₃) in combination with a copper (I) salt are commonly employed.

Data Presentation: Phosphine Ligand Performance in Analogous Systems

Direct comparative data for the cross-coupling of this compound is limited in the literature. The following tables summarize representative data from analogous bromopyridine substrates to provide a starting point for ligand screening and optimization.

Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives with Arylboronic Acids

EntryPhosphine LigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
1SPhosK₃PO₄Toluene/H₂O10012>95For 2-bromopyridine (B144113) derivatives.
2XPhosK₃PO₄Dioxane/H₂O1001892For electron-deficient bromopyridines.
3RuPhosCs₂CO₃Dioxane1102488Effective for sterically hindered substrates.
4PPh₃K₂CO₃Toluene/EtOH/H₂O802465Lower yield, but a less expensive option.

Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives with Amines

EntryPhosphine LigandAmineBaseSolventTemp (°C)Time (h)Yield (%)
1XPhosMorpholineNaOtBuToluene1001695
2BrettPhosAnilineK₃PO₄t-BuOH1002489
3RuPhosN-MethylanilineLHMDSDioxane1101892
4BINAPBenzylamineCs₂CO₃Toluene1002478

Experimental Protocols

The following are general starting procedures for the cross-coupling of this compound. Note: These protocols should be optimized for each specific coupling partner. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted.

1. Suzuki-Miyaura Coupling

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Dioxane/H₂O (4:1)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the dioxane.

    • Evacuate and backfill the Schlenk flask with inert gas three times.

    • Add the catalyst solution to the Schlenk flask, followed by the dioxane/water solvent mixture.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

2. Buchwald-Hartwig Amination

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • XPhos (4 mol%)

    • NaOtBu (1.4 equiv)

    • Toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd(OAc)₂, XPhos, and NaOtBu.

    • Evacuate and backfill the flask with inert gas.

    • Add toluene, followed by the amine and then this compound.

    • Heat the reaction mixture to 100-110 °C and stir for 16-24 hours, monitoring the reaction progress.

    • After cooling, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

    • Dry, filter, and concentrate the organic phase.

    • Purify the product by column chromatography.

Visualizations

Experimental_Workflow A 1. Reagent Setup B 2. Inert Atmosphere A->B Seal flask C 3. Solvent & Catalyst Addition B->C Degassed solvents D 4. Reaction C->D Heating & Stirring E 5. Workup D->E Cooling & Quenching F 6. Purification E->F Extraction & Drying G Final Product F->G Chromatography

A typical experimental workflow for a cross-coupling reaction.

Ligand_Selection_Decision_Tree Start Starting Cross-Coupling of this compound Problem Low Yield or No Reaction? Start->Problem LigandScreen Screen Bulky, Electron-Rich Ligands (SPhos, XPhos, RuPhos) Problem->LigandScreen Yes Success Successful Coupling Problem->Success No Conditions Optimize Conditions: - Increase Temperature - Screen Bases/Solvents LigandScreen->Conditions SideReactions Significant Side Reactions? Conditions->SideReactions Degas Improve Degassing Protocol SideReactions->Degas Yes SideReactions->Success No StableReagent Use More Stable Reagents (e.g., Boronic Esters) Degas->StableReagent StableReagent->Success

A decision tree for troubleshooting ligand selection and reaction optimization.

Suzuki_Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetal Transmetalation PdII_R Ar-Pd(II)L₂(R') Transmetal->PdII_R RedElim Reductive Elimination RedElim->Pd0 ArR Coupled Product RedElim->ArR ArBr This compound ArBr->OxAdd RBO R'-B(OR)₂ + Base RBO->Transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Impact of base selection on 6-Bromonicotinaldehyde cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of base selection on cross-coupling reactions involving 6-Bromonicotinaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with this compound.

Issue 1: Low or No Product Yield

Possible Causes & Solutions:

  • Incorrect Base Selection: The choice of base is critical and substrate-dependent. For Suzuki-Miyaura reactions, inorganic bases are generally more effective than organic bases. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred for base-sensitive substrates to prevent decomposition. In Heck reactions, organic bases such as triethylamine (B128534) (Et₃N) are commonly used to neutralize the generated acid. For Sonogashira couplings, both organic (e.g., Et₃N, diisopropylamine) and inorganic bases (e.g., Cs₂CO₃, K₂CO₃) can be effective.

  • Catalyst Deactivation: The pyridine (B92270) nitrogen in this compound can coordinate with the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can mitigate this effect.

  • Poor Reagent Quality: Ensure that this compound, the coupling partner, and solvents are pure and anhydrous. The presence of water can lead to unwanted side reactions.

  • Suboptimal Reaction Temperature: Gradually increasing the reaction temperature can improve slow reactions. However, excessively high temperatures can cause decomposition of the starting material or product, especially with strong bases.

Issue 2: Significant Side Product Formation

A. Dehalogenation (Formation of Nicotinaldehyde)

  • Description: This is a common side reaction where the bromine atom is replaced by a hydrogen.

  • Cause: The organopalladium intermediate reacts with a hydride source before cross-coupling. Certain solvents or bases can act as hydride donors.

  • Solutions:

    • Base Selection: Use a weaker, non-nucleophilic base.

    • Ligand Screening: Employ different phosphine ligands to favor the cross-coupling pathway.

    • Temperature Optimization: Lowering the reaction temperature may suppress dehalogenation.

B. Homocoupling

  • Description: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of this compound.

  • Cause: This is often promoted by the presence of oxygen or an excess of the palladium catalyst.

  • Solutions:

    • Thorough Degassing: Ensure the reaction mixture is free of oxygen by using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.

    • Catalyst Choice: For Suzuki reactions, using a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂) can reduce homocoupling of the boronic acid.

    • Base Selection: Weaker bases such as K₂CO₃, K₃PO₄, or CsF can suppress this side reaction in Suzuki couplings.

C. Protodeboronation (Suzuki Reaction)

  • Description: The boronic acid coupling partner is converted back to the corresponding arene, reducing the amount available for the cross-coupling reaction.

  • Cause: This can be caused by excess water, high temperatures, or a non-optimal base.

  • Solutions:

    • Use Milder Bases: Bases like KF or K₂CO₃ can be effective.

    • Minimize Reaction Time and Temperature.

    • Use Boronic Esters: Consider using more stable boronic esters, such as pinacol (B44631) esters.

Frequently Asked Questions (FAQs)

Q1: Which type of base is generally better for the Suzuki-Miyaura coupling of this compound, inorganic or organic?

A1: For Suzuki-Miyaura reactions, inorganic bases such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are typically superior to organic bases like triethylamine (TEA). The choice of inorganic base can significantly impact the yield, with Na₂CO₃ being found to be highly effective in some systems.

Q2: How does the strength of the base affect the Suzuki-Miyaura reaction?

A2: The main role of the base is to activate the boronic acid to facilitate transmetalation. However, a very strong base can lead to decomposition of the aldehyde functionality on the this compound. Therefore, a balance must be struck, and screening of different bases is often necessary.

Q3: What is the primary role of the base in the Heck reaction?

A3: In the Heck reaction, the base, typically an amine like triethylamine, is required to neutralize the hydrogen halide (HBr) that is formed during the catalytic cycle, thus regenerating the active Pd(0) catalyst.

Q4: Can the choice of base influence the stereoselectivity of the Heck reaction?

A4: While the Heck reaction generally favors the formation of the E-alkene, the addition of bases can help to reduce the chance of alkene isomerization, which could lead to the formation of the undesired product.

Q5: In Sonogashira coupling, is a copper co-catalyst always necessary with the base?

A5: The classic Sonogashira reaction uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. The copper co-catalyst activates the terminal alkyne. However, copper-free Sonogashira protocols have been developed to avoid the homocoupling of the alkyne (Glaser coupling), which can be a significant side reaction.

Data Presentation

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
EntryBaseSolvent SystemTemperature (°C)Time (h)Yield (%)Reference(s)
1Na₂CO₃DMF/H₂O1000.598
2K₂CO₃DMF/H₂O1000.7595
3Cs₂CO₃DMF/H₂O100192
4K₃PO₄Toluene (B28343)1001285
5TEADMF/H₂O100245
6NaOHDMF/H₂O100235

Note: Data is representative for aryl bromides and may require optimization for this compound.

Table 2: Influence of Base on Heck Reaction of Aryl Bromides
EntryBaseSolventTemperature (°C)Yield (%)Reference(s)
1Et₃NAcetonitrileReflux>90
2NaOAcDMF100~85
3K₂CO₃DMF120~80
4Proton SpongeDMF100~75

Note: Data is representative for aryl bromides and may require optimization for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the selected base (e.g., K₂CO₃, 2.0 eq.).

  • Add a solvent mixture, such as toluene and water (4:1 ratio).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Heck Reaction of this compound
  • In a sealed tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), a base (e.g., triethylamine, 2.0 eq.), and a suitable solvent (e.g., DMF or acetonitrile).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.) and a phosphine ligand (e.g., PPh₃, 0.1 eq.).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling of this compound
  • In a Schlenk flask, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2.0 eq.).

  • Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition (this compound) Ar-Pd(II)L2-OR Ar-Pd(II)L2-OR Ar-Pd(II)L2-Br->Ar-Pd(II)L2-OR Ligand Exchange (Base) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-OR->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2) Product Ar-Ar' Ar-Pd(II)L2-Ar'->Product Reductive Elimination Product->Pd(0)Ln Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Combine Reactants Combine this compound, alkene, and base in solvent Degas Mixture Degas with inert gas Combine Reactants->Degas Mixture Add Catalyst Add Pd catalyst and ligand Degas Mixture->Add Catalyst Heat and Stir Heat to 100-120 °C with stirring Add Catalyst->Heat and Stir Monitor Progress Monitor by TLC or LC-MS Heat and Stir->Monitor Progress Cool and Dilute Cool to RT and dilute with water Monitor Progress->Cool and Dilute Extract Extract with organic solvent Cool and Dilute->Extract Purify Purify by column chromatography Extract->Purify

Caption: Generalized workflow for a Heck cross-coupling experiment.

Troubleshooting_Low_Yield Low Yield Low Yield Check Reagents Verify purity of starting materials and dryness of solvents Low Yield->Check Reagents Optimize Base Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) Low Yield->Optimize Base Screen Ligands Use bulky, electron-rich ligands (e.g., SPhos, XPhos) Low Yield->Screen Ligands Adjust Temperature Incrementally increase temperature Low Yield->Adjust Temperature Check Catalyst Loading Increase catalyst loading Low Yield->Check Catalyst Loading

Caption: Troubleshooting logic for low product yield in cross-coupling reactions.

Troubleshooting low conversion rates in reactions with 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates in reactions involving 6-Bromonicotinaldehyde.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer: Low conversion in the Suzuki coupling of this compound, an electron-deficient heteroaryl aldehyde, is a frequent challenge. The primary areas to investigate are the catalyst system, reaction conditions, and reagent quality.

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solutions
Inactive or Inappropriate Catalyst System The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for challenging heteroaryl halides.[1] Consider screening more electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] Using pre-formed, air-stable palladium precatalysts (e.g., XPhos Pd G3) can also improve consistency and reactivity.[1]
Suboptimal Base Selection The base activates the boronic acid for transmetalation. While K₂CO₃ can work, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often necessary for difficult couplings involving electron-deficient pyridines.[1][2] Ensure the base is finely powdered and anhydrous.
Inadequate Reaction Conditions Temperature: Reactions with heteroaryl bromides often require heating, typically in the range of 80-110 °C, as insufficient temperature can lead to a sluggish reaction.[1] Solvent: A degassed mixture of an organic solvent and water is commonly used (e.g., dioxane/water, THF/water, or toluene/water).[1] The solvent choice impacts the solubility of all components and the reaction kinetics. Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[1] It is crucial to thoroughly degas solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Poor Reagent Quality Boronic Acid/Ester Decomposition: Boronic acids, especially heteroaryl boronic acids, are susceptible to degradation via protodeboronation (replacement of the boron group with a hydrogen).[1][3] Using fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol (B44631) or MIDA esters) can mitigate this.[3] Impure Starting Material: Impurities in the this compound or solvent can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.
Side Reactions Hydrodehalogenation: Formation of the debrominated starting material (nicotinaldehyde) is a common side reaction.[1] This can be minimized by using high-purity reagents, ensuring a strictly inert atmosphere, and optimizing the ligand and reaction time.[1] Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by oxygen.[2] Thoroughly degassing the reaction mixture helps to suppress this.

Illustrative Data for Suzuki-Miyaura Reaction Optimization:

Catalyst SystemBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O (4:1)10012-2440-60
Pd(dppf)Cl₂ (3 mol%)K₂CO₃DME802-665-80
Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O (4:1)1004-12>85

Note: Yields are representative for bromopyridine substrates and may require optimization for this compound.

Issue 2: Poor Conversion and/or Side Reactions in Sonogashira Coupling

Question: I am attempting a Sonogashira coupling with this compound and observing low conversion and significant byproduct formation. What should I investigate?

Answer: The Sonogashira reaction is sensitive to reaction conditions, and low yields are often due to catalyst deactivation or side reactions like alkyne homocoupling.

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solutions
Glaser Homocoupling of the Alkyne This is a very common side reaction, promoted by oxygen and the copper co-catalyst, which consumes the alkyne.[4][5] To minimize it, ensure a strictly anaerobic environment by using degassed solvents and an inert atmosphere.[4][5] Reducing the amount of CuI or considering a copper-free Sonogashira protocol can also be effective.[4][5]
Catalyst Deactivation The formation of a black precipitate ("palladium black") indicates the agglomeration and deactivation of the palladium catalyst.[5] This can be caused by oxygen, impurities, or excessively high temperatures. Use fresh, high-purity catalysts and anhydrous solvents. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable than Pd(0) sources.[6]
Inappropriate Reaction Conditions Base/Solvent: An amine base (e.g., triethylamine, diisopropylamine) is required to deprotonate the alkyne.[6] This can be used as the solvent or with a co-solvent like THF or DMF.[6] Ensure the base is dry and in sufficient excess. Temperature: While reactive aryl iodides can couple at room temperature, aryl bromides like this compound often require heating to 80-100 °C.[6][7]
Aldehyde Group Interference The basic conditions of the Sonogashira reaction can promote side reactions involving the aldehyde, such as aldol-type condensations.[4] If this is suspected, consider protecting the aldehyde group as an acetal (B89532) before the coupling, followed by deprotection.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point and may require optimization.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inerting the Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[8]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v) via syringe.[8]

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90–110 °C) and stir vigorously.[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[9] Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[1][9]

General Protocol for a Sonogashira Coupling Reaction

  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (5 mol%).

  • Reactant Addition: Add this compound (1.0 equiv.).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution to remove copper salts, followed by a water and brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

G cluster_start cluster_checks Initial Checks cluster_optimization Optimization Strategy cluster_sides Side Reaction Analysis cluster_end start Low Conversion Rate Observed reagent_quality Reagent Quality Check start->reagent_quality Verify purity & stability of starting materials inert_atmosphere Inert Atmosphere Check reagent_quality->inert_atmosphere Ensure O₂ exclusion catalyst Screen Catalyst & Ligand inert_atmosphere->catalyst If still low conversion base_solvent Optimize Base & Solvent catalyst->base_solvent Systematic screening end Improved Conversion Rate catalyst->end temperature Adjust Temperature base_solvent->temperature Incremental increase base_solvent->end side_reactions Identify Side Products (e.g., Debromination, Homocoupling) temperature->side_reactions If byproducts appear temperature->end protect_aldehyde Consider Aldehyde Protection side_reactions->protect_aldehyde If aldehyde reacts protect_aldehyde->end

Caption: Troubleshooting workflow for low conversion rates.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_R Ar-Pd(II)L₂-R PdII_Aryl->PdII_R Transmetalation PdII_R->Pd0 Product Ar-R PdII_R->Product Reductive Elimination Aryl_Halide Ar-X Aryl_Halide->PdII_Aryl Boronic_Acid R-B(OH)₂ Boronic_Acid->PdII_Aryl Base Base Base->PdII_Aryl

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Purification of Products Derived from 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 6-Bromonicotinaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the purification of reaction products derived from this compound.

Issue 1: Co-elution of Product and Impurities during Column Chromatography

Q: My desired product is co-eluting with an impurity during silica (B1680970) gel column chromatography. How can I improve the separation?

A: Co-elution is a frequent challenge, especially with structurally similar impurities. Here are several strategies to enhance separation:

  • Optimize the Solvent System: A systematic approach to finding the right mobile phase is crucial.

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a non-polar eluent and gradually increase the polarity. For example, begin with 100% hexanes and slowly increase the percentage of ethyl acetate (B1210297).

    • Solvent Screening: If a hexane/ethyl acetate system is not providing adequate separation, try other solvent systems. For pyridine-containing molecules, dichloromethane (B109758)/methanol (B129727) or toluene/ethyl acetate mixtures can offer different selectivity. Adding a small amount of a polar solvent like methanol to a non-polar system can significantly alter the separation.

    • TLC Analysis: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of around 0.3 for your desired product, with clear separation from impurities.[1]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.

    • Alumina: Alumina can be used as an alternative to silica gel and may provide a different separation profile.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 stationary phase) with polar eluents like water/acetonitrile or water/methanol mixtures might be more effective.

  • Improve Column Packing and Loading:

    • Dry Loading: For samples that are not very soluble in the initial eluent, dry loading onto silica gel can lead to better band resolution compared to wet loading.

    • Column Dimensions: A longer, thinner column will generally provide better separation than a short, wide column.

Issue 2: Product "Oiling Out" During Recrystallization

Q: When I attempt to recrystallize my product, it separates as an oil instead of forming crystals. What is causing this and how can I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here are some solutions:

  • Solvent Selection: The choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[2]

    • Test a Range of Solvents: Experiment with a variety of solvents or solvent mixtures. For pyridine (B92270) derivatives, common choices include ethanol (B145695), ethyl acetate, or mixtures like hexane/ethyl acetate and hexane/acetone.

    • Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

  • Control the Cooling Rate: Slow cooling is essential for the formation of well-defined crystals. Rapid cooling often leads to the precipitation of an oil or amorphous solid. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the cooled, supersaturated solution to induce crystallization.

  • Preliminary Purification: If the crude product is very impure, the impurities can inhibit crystallization. A preliminary purification by column chromatography to remove the bulk of the impurities may be necessary before attempting recrystallization.

Issue 3: Low Recovery of Product After Purification

Q: I am experiencing a significant loss of my product during the purification process. What are the potential causes and how can I improve my yield?

A: Low recovery can occur at various stages of purification. Here are some common causes and their solutions:

  • During Extraction/Work-up:

    • Incomplete Extraction: Ensure complete extraction of your product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.

    • Emulsion Formation: If an emulsion forms between the aqueous and organic layers, it can trap the product. Breaking the emulsion by adding brine or filtering through Celite can improve recovery.

  • During Column Chromatography:

    • Irreversible Adsorption: Highly polar compounds, especially basic pyridine derivatives, can strongly adsorb to the acidic silica gel, leading to incomplete elution. Adding a small amount of a modifier like triethylamine (B128534) (0.1-1%) or methanol to the eluent can help to mitigate this.

    • Improper Fraction Collection: Monitor the column elution closely using TLC to ensure all fractions containing the product are collected.

  • During Recrystallization:

    • High Solubility in Cold Solvent: If the product is too soluble in the recrystallization solvent even at low temperatures, a significant amount will be lost in the mother liquor. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Alternatively, choose a solvent in which the product has lower solubility at room temperature.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in reactions involving this compound?

A1: The impurities will depend on the specific reaction. However, some common impurities include:

  • Unreacted this compound: The starting material may not have fully reacted.

  • Homocoupling Products: In Suzuki-Miyaura coupling reactions, side reactions can lead to the formation of biphenyl (B1667301) or bipyridyl byproducts from the coupling of two boronic acid molecules or two aryl halide molecules, respectively.

  • Debrominated Product: The bromine atom can sometimes be replaced by a hydrogen atom during the reaction.

  • Oxidation Product: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (6-bromonicotinic acid), especially if the reaction is exposed to air for extended periods or under certain reaction conditions.

  • Side-products from the Reagent: For example, in a Wittig reaction, triphenylphosphine (B44618) oxide is a common byproduct.

Q2: What is a good starting point for a TLC solvent system for monitoring reactions with this compound derivatives?

A2: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a versatile starting point. You can begin with a ratio of 4:1 hexanes:ethyl acetate and adjust the polarity based on the observed Rf values. For more polar products, a dichloromethane/methanol system may be more appropriate.

Q3: How can I remove the palladium catalyst from a Suzuki-Miyaura coupling reaction mixture?

A3: A common and effective method is to filter the reaction mixture through a pad of Celite or silica gel after diluting it with an organic solvent like ethyl acetate. This will adsorb the solid palladium catalyst.

Q4: My purified product is a basic amine. Are there any special considerations for its purification by column chromatography?

A4: Yes. Basic amines can interact strongly with the acidic silica gel, leading to tailing of the spots on TLC and poor separation on a column. To counter this, you can add a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the chromatography.

Q5: What are the recommended storage conditions for this compound and its derivatives?

A5: this compound and its derivatives, particularly those containing an aldehyde functional group, should be stored in a cool, dry, and dark place. It is also advisable to store them under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the aldehyde to a carboxylic acid.

Data Presentation

The following tables provide representative quantitative data for the purification of products derived from reactions involving brominated aromatic aldehydes. This data is intended to serve as a guideline, and optimal conditions should be determined experimentally for each specific compound.

Table 1: Representative TLC and Column Chromatography Data for Suzuki-Miyaura Coupling Products

Product TypeTLC Solvent System (Hexane:Ethyl Acetate)Starting Material Rf (this compound)Product RfColumn Elution System (Hexane:Ethyl Acetate Gradient)
6-Phenylnicotinaldehyde4:1~0.5~0.30% to 30% Ethyl Acetate
6-(4-Methoxyphenyl)nicotinaldehyde4:1~0.5~0.250% to 40% Ethyl Acetate
6-(Furan-2-yl)nicotinaldehyde3:1~0.6~0.40% to 50% Ethyl Acetate

Table 2: Representative Recrystallization Data for Aldol Condensation Products (Chalcones)

Product TypeRecrystallization SolventCrude Product PurityPurified Product PurityTypical Yield
(E)-1-(Aryl)-3-(6-bromopyridin-3-yl)prop-2-en-1-one95% Ethanol~85-90%>98%70-85%
(E)-1-(Alkyl)-3-(6-bromopyridin-3-yl)prop-2-en-1-oneEthanol/Water~80-90%>97%65-80%

Experimental Protocols

Protocol 1: Purification of a Suzuki-Miyaura Coupling Product by Column Chromatography

This protocol outlines a general procedure for the purification of a 6-arylnicotinaldehyde derivative.

  • Reaction Work-up:

    • Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (or another suitable organic solvent).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Column Chromatography:

    • TLC Analysis: Determine an optimal solvent system using TLC. A good system will give the desired product an Rf of approximately 0.3.

    • Column Packing: Prepare a slurry of silica gel in the least polar eluent to be used (e.g., hexanes). Pour the slurry into a column and allow it to pack, ensuring there are no air bubbles or cracks.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

    • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent based on the TLC analysis. Collect fractions and monitor their composition by TLC.

    • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification of an Aldol Condensation Product (Chalcone) by Recrystallization

This protocol describes a general method for the purification of a chalcone (B49325) derivative.

  • Reaction Work-up:

    • After the reaction is complete, cool the reaction mixture in an ice bath to induce precipitation of the crude product.[3]

    • Collect the solid by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and base.[2][3]

    • Allow the crude product to air dry.

  • Recrystallization:

    • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., 95% ethanol). A good solvent will dissolve the product when hot but show low solubility at room temperature.[2][3]

    • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask and add the chosen solvent portion-wise while heating until the solid just dissolves.

    • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

    • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start This compound + Reagents reaction Reaction (e.g., Suzuki, Aldol) start->reaction quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography Crude Product recrystallization Recrystallization concentrate->recrystallization Crude Product tlc TLC chromatography->tlc recrystallization->tlc nmr NMR/MS tlc->nmr pure_product Pure Product nmr->pure_product

Caption: General experimental workflow for the synthesis and purification of derivatives from this compound.

troubleshooting_logic cluster_chrom Column Chromatography cluster_recryst Recrystallization cluster_yield Low Yield start Purification Issue coelution Co-elution of Product & Impurity start->coelution oiling_out Product 'Oils Out' start->oiling_out low_yield Low Product Recovery start->low_yield optimize_solvent Optimize Solvent System (TLC, Gradient) coelution->optimize_solvent change_stationary Change Stationary Phase (Alumina, Reverse Phase) coelution->change_stationary dry_load Improve Loading (Dry Loading) coelution->dry_load change_solvent Change Solvent/ Use Mixed Solvents oiling_out->change_solvent slow_cooling Slow Cooling oiling_out->slow_cooling induce_cryst Induce Crystallization (Scratch, Seed) oiling_out->induce_cryst check_extraction Optimize Extraction low_yield->check_extraction check_elution Modify Eluent (add base/modifier) low_yield->check_elution check_mother_liquor Recover from Mother Liquor low_yield->check_mother_liquor

Caption: Troubleshooting logic for common purification challenges.

References

Identifying and characterizing byproducts in 6-Bromonicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromonicotinaldehyde. The following information is intended to help identify and characterize byproducts in common reactions, ensuring the successful synthesis of desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involve its two reactive sites: the aldehyde group and the bromo-substituted pyridine (B92270) ring. These include:

  • Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura, Sonogashira, and Heck couplings, which form new carbon-carbon bonds at the site of the bromine atom.

  • Nucleophilic addition to the aldehyde: Including reactions with Grignard reagents or organolithium compounds.

  • Reduction of the aldehyde: Typically using sodium borohydride (B1222165) to form the corresponding alcohol.

  • Reductive amination: To form secondary or tertiary amines.

Q2: What are the typical byproducts observed in Suzuki-Miyaura coupling reactions with this compound?

A2: In Suzuki-Miyaura coupling reactions, several byproducts can form, reducing the yield of the desired coupled product. The most common byproducts include:

  • Homocoupling of the boronic acid: This results in a biaryl product derived from the boronic acid reagent. This can be caused by the presence of oxygen or the use of a Pd(II) precatalyst.

  • Protodeboronation of the boronic acid: The boronic acid can be replaced by a hydrogen atom, leading to the formation of an arene byproduct. This is often promoted by harsh basic conditions or elevated temperatures.

  • Dehalogenation of this compound: The bromine atom on the starting material can be replaced by a hydrogen atom.

  • Reduction of the aldehyde group: The aldehyde may be reduced to an alcohol, particularly at higher temperatures.

Q3: How can I minimize homocoupling in Sonogashira reactions with this compound?

A3: Homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction in Sonogashira couplings. To minimize this:

  • Ensure strictly anaerobic conditions: The presence of oxygen promotes the homocoupling of alkynes. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Use a copper(I) co-catalyst sparingly: While copper facilitates the desired cross-coupling, it can also promote homocoupling. In some cases, copper-free Sonogashira protocols can be employed.

  • Control the reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.

Q4: What byproducts can be expected from the sodium borohydride reduction of this compound?

A4: The reduction of this compound with sodium borohydride is generally a clean reaction that selectively reduces the aldehyde to a primary alcohol. However, potential byproducts can arise from the reducing agent itself. The borohydride reagent can form borate (B1201080) esters with the alcohol product or the solvent (if an alcohol is used). These are typically hydrolyzed during aqueous workup. In some cases, over-reduction leading to hydrodehalogenation (replacement of the bromine with hydrogen) can occur, although this is less common with a mild reducing agent like sodium borohydride.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or no conversion of starting material Inactive catalyst, suboptimal reaction conditions, poor reagent quality.- Use a pre-activated Pd(0) catalyst or an air-stable precatalyst.- Screen different ligands, bases, and solvents.- Incrementally increase the reaction temperature.- Use fresh, high-purity this compound and boronic acid.
Significant formation of homocoupled boronic acid byproduct Presence of oxygen, use of a Pd(II) precatalyst.- Ensure thorough degassing of the reaction mixture.- Use a Pd(0) catalyst source.- Employ bulky, electron-rich phosphine (B1218219) ligands.
Significant formation of dehalogenated starting material High reaction temperature, presence of a hydride source.- Optimize the reaction to run at a lower temperature.- Ensure the absence of adventitious water or other proton sources.
Reduction of the aldehyde group High reaction temperature.- Screen weaker bases.- Optimize the reaction to run at a lower temperature.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield or Byproduct Formation check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions analyze_byproducts Analyze Byproducts (GC-MS, LC-MS, NMR) start->analyze_byproducts homocoupling Homocoupling? analyze_byproducts->homocoupling dehalogenation Dehalogenation? analyze_byproducts->dehalogenation aldehyde_reduction Aldehyde Reduction? analyze_byproducts->aldehyde_reduction optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) homocoupling->optimize_catalyst Yes optimize_temp Optimize Temperature (Lower Temperature) dehalogenation->optimize_temp Yes optimize_base Optimize Base (Weaker Base) aldehyde_reduction->optimize_base Yes aldehyde_reduction->optimize_temp Yes end Improved Yield optimize_catalyst->end optimize_base->end optimize_temp->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Low or no conversion of starting material Inactive catalyst, insufficient base, low temperature.- Use fresh Pd and Cu catalysts.- Ensure the base is sufficiently strong and soluble.- Gradually increase the reaction temperature.
Significant formation of alkyne homocoupling byproduct (Glaser coupling) Presence of oxygen, high copper catalyst loading.- Thoroughly degas all solvents and reagents.- Reduce the amount of copper(I) co-catalyst or consider a copper-free protocol.- Add the alkyne slowly to the reaction mixture.
Decomposition of starting material or product High reaction temperature, prolonged reaction time.- Optimize the reaction to run at a lower temperature.- Monitor the reaction closely and stop it once the starting material is consumed.

Troubleshooting Workflow for Sonogashira Coupling

Sonogashira_Troubleshooting start Low Yield or Byproduct Formation check_reagents Check Reagent & Catalyst Quality start->check_reagents check_atmosphere Verify Inert Atmosphere start->check_atmosphere analyze_byproducts Analyze Byproducts (GC-MS, LC-MS) start->analyze_byproducts homocoupling Alkyne Homocoupling? analyze_byproducts->homocoupling decomposition Decomposition? analyze_byproducts->decomposition optimize_catalyst Optimize Catalyst Loading (Reduce Cu(I)) homocoupling->optimize_catalyst Yes optimize_conditions Optimize Conditions (Temperature, Time) decomposition->optimize_conditions Yes end Improved Yield optimize_catalyst->end optimize_conditions->end

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

Experimental Protocols & Data

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (B91453) and water (4:1 v/v) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Product/Byproduct Expected Yield (%) Characterization Notes
6-Phenylnicotinaldehyde75-90Desired product.
Biphenyl5-15Homocoupling of phenylboronic acid.
Nicotinaldehyde<5Dehalogenation of starting material.
(6-Bromopyridin-3-yl)methanol<5Reduction of starting material.
Sonogashira Coupling of this compound with Phenylacetylene (B144264)

Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), copper(I) iodide (5 mol%), and bis(triphenylphosphine)palladium(II) dichloride (3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (B128534) and THF (2:1 v/v).

  • Add phenylacetylene (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Product/Byproduct Expected Yield (%) Characterization Notes
6-(Phenylethynyl)nicotinaldehyde70-85Desired product.
1,4-Diphenylbuta-1,3-diyne10-20Homocoupling of phenylacetylene.
Reduction of this compound with Sodium Borohydride

Protocol:

  • Dissolve this compound (1.0 equiv.) in methanol (B129727) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Product/Byproduct Expected Yield (%) Characterization Notes
(6-Bromopyridin-3-yl)methanol>95Desired product.
Borate estersTraceHydrolyzed during workup.

Experimental Workflow for Product Purification

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Water/Brine Wash) start->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography characterization Characterization (NMR, MS) chromatography->characterization end Pure Product characterization->end

Caption: General workflow for the purification of reaction products.

Technical Support Center: 6-Bromonicotinaldehyde Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 6-Bromonicotinaldehyde. The focus is on understanding and optimizing the critical role of the solvent in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to ensure successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for cross-coupling reactions with this compound, and how do I choose the right one?

A1: The choice of solvent is critical and can significantly impact reaction yield and purity. Commonly used solvents for palladium-catalyzed cross-couplings include:

  • Aprotic Polar Solvents: Dimethylformamide (DMF), 1,4-dioxane (B91453), and tetrahydrofuran (B95107) (THF) are frequently employed. These solvents are effective at dissolving a wide range of organic compounds and inorganic salts used in the reaction.[1] DMF, in particular, can sometimes accelerate reactions involving heteroaryl triflates.[2]

  • Aromatic Hydrocarbons: Toluene and xylene are common non-coordinating, high-boiling solvents, particularly for Buchwald-Hartwig aminations.[3][4]

  • Ethereal Solvents: Besides THF and dioxane, dimethoxyethane (DME) is also a viable option.

  • Aqueous Mixtures: For Suzuki-Miyaura reactions, mixtures of solvents like dioxane/water or toluene/water are often used to facilitate the dissolution of the inorganic base and the boronic acid.[5]

The optimal solvent depends on the specific coupling reaction, the nature of the coupling partners, and the base used. It is often necessary to screen a few solvents to find the best conditions for a particular transformation.

Q2: My reaction yield is low when using this compound. Could the solvent be the issue?

A2: Yes, the solvent is a primary factor that can lead to low yields. Here's how:

  • Poor Solubility: If your reactants, catalyst, or base are not fully dissolved, the reaction will be slow or incomplete.

  • Catalyst Deactivation: Some solvents can coordinate to the palladium catalyst, inhibiting its activity. Chlorinated solvents, acetonitrile, and pyridine (B92270) should generally be avoided for Buchwald-Hartwig aminations.[6] The presence of impurities, especially water in anhydrous reactions (except for Suzuki couplings where it's often a co-solvent), can also deactivate the catalyst.

  • Side Reactions: The solvent can influence the prevalence of side reactions such as hydrodehalogenation (replacement of bromine with hydrogen), which is a common issue with bromopyridines.[3]

Q3: Can the aldehyde group of this compound cause problems during the coupling reaction?

A3: Absolutely. The aldehyde group is sensitive and can participate in side reactions, especially under basic conditions or at elevated temperatures. Potential issues include:

  • Reaction with Amines (Buchwald-Hartwig): The amine nucleophile can react with the aldehyde to form an imine. Protecting the aldehyde as an acetal (B89532) before the coupling is a common strategy to prevent this.

  • Reduction of the Aldehyde: In some cases, particularly in Suzuki reactions, the aldehyde can be reduced to an alcohol. This can be exacerbated by high temperatures and certain solvents.[7]

  • Aldol-type Reactions: Strong bases can promote self-condensation or other reactions involving the aldehyde.

If you suspect aldehyde-related side reactions, consider protecting the aldehyde group or carefully optimizing the reaction conditions (e.g., using a weaker base or lower temperature).

Q4: My Sonogashira coupling with this compound is not working. What role does the solvent play?

A4: In Sonogashira couplings, the solvent system is crucial. Common choices include THF, DMF, or a mixture of a solvent with an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), which can also act as the base.[8][9] If the reaction is sluggish, consider the following solvent-related factors:

  • Solvent Polarity: The choice between a more polar solvent like DMF and a less polar one like THF can affect the reaction rate.

  • Amine as Solvent/Co-solvent: Using an amine base as a co-solvent can be effective, but ensure your starting materials are soluble.

  • Degassing: It is critical to use degassed solvents to prevent oxygen from causing the undesired Glaser-type homocoupling of the alkyne.

Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Potential CauseRecommended Solution
Inactive Catalyst Ensure the palladium catalyst and ligand are fresh. Use anhydrous and degassed solvents (for the organic phase) to prevent catalyst deactivation.[7]
Decomposition of Boronic Acid Use fresh boronic acid. If protodeboronation is suspected, ensure anhydrous conditions for the organic solvent and consider using a boronic ester (e.g., pinacol (B44631) ester) for increased stability.[7]
Poor Solubility of Base Use a solvent mixture that effectively dissolves the base, such as 1,4-dioxane/water or toluene/water.[5]
Hydrodehalogenation This is a common side reaction where the bromine is replaced by hydrogen. Try screening different solvents or using a weaker base and lower reaction temperature.[3]
Reduction of Aldehyde High temperatures can promote the reduction of the aldehyde to an alcohol.[7] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Issue 2: Poor Performance of Buchwald-Hartwig Amination
Potential CauseRecommended Solution
Unsuitable Solvent Toluene and 1,4-dioxane are generally good starting points.[3][4] Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the palladium catalyst.[6] Ensure the solvent is anhydrous and degassed.
Ineffective Base The solubility of the base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. If solubility is an issue, a different solvent or a more soluble base like LHMDS might be necessary. Weaker bases like Cs₂CO₃ or K₃PO₄ can be tried for base-sensitive substrates.[3]
Imine Formation The amine nucleophile can react with the aldehyde. The most reliable solution is to protect the aldehyde group as an acetal before the coupling reaction and deprotect it afterward.
Hydrodehalogenation This side reaction can be influenced by the choice of ligand and base. Screening different ligands and ensuring strictly anhydrous conditions can help minimize this pathway.[3]
Issue 3: Failure of Sonogashira Coupling
Potential CauseRecommended Solution
Glaser Homocoupling of Alkyne This is a major side reaction caused by the presence of oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).[10]
Low Reactivity Aryl bromides often require heating for Sonogashira couplings. Solvents like DMF or THF are commonly used.[9] If using a lower boiling point solvent like THF, ensure the reaction temperature is appropriate.
Catalyst Decomposition (black precipitate) The formation of palladium black indicates catalyst decomposition. This can be caused by oxygen or impurities in the solvents or reagents. Anecdotal evidence suggests THF may sometimes promote this.[11] Ensure high-purity, degassed solvents.
Poor Solubility Ensure all components, including the copper(I) salt and the palladium catalyst, are soluble in the chosen solvent system at the reaction temperature.

Data Presentation

The following tables summarize the effect of solvents on representative palladium-catalyzed cross-coupling reactions of bromopyridine derivatives. While this data is not for this compound specifically, it serves as a valuable guide for solvent selection.

Table 1: Effect of Solvent on a Representative Suzuki-Miyaura Coupling (Reaction: 4-bromotoluene (B49008) with phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃)

SolventTemperature (°C)Yield (%)
Toluene/H₂O10085
1,4-Dioxane/H₂O10092
DME/H₂O8095
THF/H₂O6578

Table 2: Effect of Solvent on a Representative Buchwald-Hartwig Amination (Reaction: p-bromotoluene with piperazine, Pd(dba)₂, (±)-BINAP, NaO-t-Bu)[12]

SolventTemperature (°C)Selectivity (Mono-arylation)
m-XyleneMicrowavesHigh
TolueneMicrowavesGood
1,4-DioxaneMicrowavesModerate
THFMicrowavesLow

Table 3: Effect of Solvent on a Representative Sonogashira Coupling (Reaction: 3-iodoaniline (B1194756) with 2-methylbut-3-yn-2-ol, Pd₁@NC, CuI, PPh₃, NEt₃)[13]

SolventTemperature (K)Yield (%)
MeCN353~70
EtOH353~55
Toluene353~45
DMF353~30

Experimental Protocols

Note: These are generalized protocols and may require optimization for this compound and specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous (unless water is a specified co-solvent) and degassed prior to use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[5]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., Xantphos or XPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).[3][4]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add anhydrous, degassed solvent (e.g., toluene) via syringe.[3][4]

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Reagent and Solvent Addition: Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.). Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, which can also serve as a co-solvent).[8]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reaction: Stir the reaction at room temperature or heat as required (e.g., 60-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove any solids. Concentrate the filtrate and partition between water and an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep Combine Reactants: - this compound - Coupling Partner - Base inert Establish Inert Atmosphere prep->inert catalyst Add Catalyst System (Pd Source + Ligand) inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir at Optimal Temperature solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Isolate Pure Product purify->product Solvent_Selection cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sono Sonogashira cluster_optimization Optimization start Start: Select Coupling Reaction suz_solv Aqueous Mixtures? (Dioxane/H2O, Toluene/H2O) start->suz_solv buch_solv High-Boiling Aprotic? (Toluene, Dioxane) start->buch_solv sono_solv Amine or Aprotic Polar? (THF, DMF, TEA) start->sono_solv solubility Check Reactant & Base Solubility suz_solv->solubility buch_solv->solubility sono_solv->solubility side_reactions Monitor for Side Reactions (e.g., Hydrodehalogenation) solubility->side_reactions temp Consider Reaction Temperature Requirements side_reactions->temp

References

Validation & Comparative

Reactivity Showdown: 6-Bromonicotinaldehyde vs. 6-Chloronicotinaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between halogenated building blocks is a critical decision that dictates reaction efficiency, cost, and synthetic strategy. This guide provides an in-depth comparison of the reactivity of 6-Bromonicotinaldehyde and 6-Chloronicotinaldehyde, two key intermediates in the synthesis of complex nitrogen-containing heterocycles. The discussion is supported by established chemical principles and representative experimental data for analogous systems, offering a framework for informed decision-making in your research.

The primary differentiator in the chemical behavior of this compound and 6-Chloronicotinaldehyde lies in the nature of the carbon-halogen bond at the 6-position of the pyridine (B92270) ring. This single atomic substitution significantly influences their susceptibility to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, two of the most powerful tools in the medicinal chemist's arsenal.

General Principles of Reactivity

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the reactivity of aryl halides is predominantly governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The weaker the C-X bond, the more readily the palladium(0) catalyst can insert into it in the oxidative addition step, which is often the rate-limiting step of the catalytic cycle. The established order of reactivity is I > Br > Cl > F. Consequently, this compound is generally more reactive than its chloro-analogue in these transformations, often leading to higher yields under milder conditions and shorter reaction times.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often inverted. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex.[1] This step is facilitated by a more electronegative halogen that can better stabilize the developing negative charge through inductive effects. Therefore, the general reactivity trend for SNAr is often F > Cl ≈ Br > I.[2] The presence of the electron-withdrawing aldehyde group at the 3-position of the pyridine ring activates the 6-position for nucleophilic attack.

Quantitative Reactivity Comparison

Reaction TypeHalopyridine SubstrateCoupling Partner/NucleophileCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Coupling 4-BromotoluenePhenylboronic acidPd@MIL-101Cr-NH₂K₃PO₄RT0.598[3]
4-ChlorotoluenePhenylboronic acidPd@MIL-101Cr-NH₂K₃PO₄1002485[3]
Buchwald-Hartwig Amination 2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPNaOt-Bu80460[4]
2-Chloro-6-alkylpyridinesVarious aminesPd(OAc)₂ / RuPhosCs₂CO₃1001870-95(Representative)
Sonogashira Coupling Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NRT-502-6High(General)
Aryl ChlorideTerminal AlkynePd(OAc)₂ / SPhosCs₂CO₃100-12012-24Moderate-High(General)
Nucleophilic Aromatic Substitution 2-Halopyridinium ionsPiperidine-Piperidine25-F ~ Cl ~ Br ~ I[1]

Note: The data presented is for analogous systems and is intended to be illustrative of general reactivity trends. Optimal conditions and yields will vary depending on the specific substrates and reaction parameters.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. Due to the weaker C-Br bond, this compound is expected to undergo Suzuki coupling more readily than 6-Chloronicotinaldehyde. This allows for the use of less active palladium catalysts, lower catalyst loadings, and milder reaction conditions. For the chloro-analogue, more sophisticated catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), are typically required to achieve comparable yields.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Halonicotinaldehyde

  • Reaction Setup: In an oven-dried Schlenk flask, combine 6-halonicotinaldehyde (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% for the bromo-substrate; Pd(OAc)₂/SPhos, 1-3 mol% for the chloro-substrate). Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C for the bromo-substrate; 100-110 °C for the chloro-substrate) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-X bond is a key step. Consequently, this compound is the more reactive substrate.[5] The amination of 6-Chloronicotinaldehyde often requires more specialized and typically more expensive Buchwald-type ligands to achieve high efficiency.[6]

Experimental Protocol: Buchwald-Hartwig Amination of 6-Halonicotinaldehyde

  • Reaction Setup: To an oven-dried Schlenk tube, add the 6-halonicotinaldehyde (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., BINAP for the bromo-substrate; XPhos or a similar biarylphosphine ligand for the chloro-substrate, 2-4 mol%). Add an anhydrous, degassed solvent such as toluene (B28343) or dioxane (5 mL).

  • Reaction: Heat the reaction mixture in a preheated oil bath to the required temperature (e.g., 80-100 °C for the bromo-substrate; 100-120 °C for the chloro-substrate).

  • Monitoring and Work-up: After the starting material is consumed (as monitored by TLC or LC-MS), cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash chromatography to yield the desired N-aryl product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend again favors this compound over 6-Chloronicotinaldehyde. While the bromo-compound can often be coupled at or near room temperature, the chloro-analogue typically requires elevated temperatures and more robust catalyst systems.

Experimental Protocol: Sonogashira Coupling of 6-Halonicotinaldehyde

  • Reaction Setup: In a Schlenk flask, dissolve the 6-halonicotinaldehyde (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in a suitable solvent such as THF or DMF (5 mL).

  • Inert Atmosphere: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) co-catalyst (e.g., CuI, 3-5 mol%), and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0-3.0 equiv.).

  • Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature to 50 °C for the bromo-substrate; 60-100 °C for the chloro-substrate).

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.

  • Purification: The crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the electronegativity of the leaving group plays a more significant role than its bond strength with the aromatic carbon.[2] The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group at the 3-position makes the 6-position susceptible to nucleophilic attack. In this case, 6-Chloronicotinaldehyde may exhibit comparable or even slightly higher reactivity than this compound, especially with hard nucleophiles.[1] However, for softer nucleophiles, the polarizability of the C-Br bond might lead to increased reactivity.

Experimental Protocol: Nucleophilic Aromatic Substitution on 6-Halonicotinaldehyde

  • Reaction Setup: Dissolve the 6-halonicotinaldehyde (1.0 mmol, 1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF (5 mL) in a round-bottom flask.

  • Reagent Addition: Add the nucleophile (e.g., sodium methoxide (B1231860) or a secondary amine, 1.1-1.5 equiv.) portion-wise at room temperature. If the nucleophile is an amine, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.) may be required.

  • Reaction: Heat the reaction mixture to the required temperature (typically 50-120 °C, depending on the nucleophile's reactivity).

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by flash chromatography or recrystallization.

Visualizing the Workflow and Catalytic Cycle

To further clarify the processes discussed, the following diagrams illustrate a generalized experimental workflow and the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.

G reagents 1. Reagent Assembly (Halide, Coupling Partner, Base) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert catalyst 3. Catalyst & Solvent Addition inert->catalyst reaction 4. Reaction (Heating & Stirring) catalyst->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring workup 6. Work-up (Quenching, Extraction) monitoring->workup purification 7. Purification (Chromatography) workup->purification product Final Product purification->product

A generalized experimental workflow for cross-coupling reactions.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)(R')L₂ pd2_complex->transmetalation_complex Transmetalation (R'-M) transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product

The catalytic cycle for palladium-catalyzed cross-coupling.

Conclusion

The choice between this compound and 6-Chloronicotinaldehyde is a strategic one, balancing reactivity with cost and availability. For palladium-catalyzed cross-coupling reactions, this compound is the more reactive substrate, generally providing higher yields under milder conditions. However, with the advent of highly active catalyst systems, 6-Chloronicotinaldehyde has become a viable and often more economical alternative, particularly for large-scale syntheses. In nucleophilic aromatic substitution reactions, the reactivity difference is less pronounced and can be influenced by the nature of the nucleophile. This guide provides the foundational knowledge and practical protocols to assist researchers in selecting the optimal building block for their synthetic endeavors.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 6-Bromonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 6-Bromonicotinaldehyde derivatives, supported by experimental data and detailed protocols. The versatility of the this compound scaffold has led to the development of a diverse range of derivatives exhibiting promising anticancer and antimicrobial properties.

This guide summarizes key quantitative data, outlines experimental methodologies for crucial assays, and visualizes the intricate signaling pathways implicated in the action of these compounds.

Anticancer Activity: A Comparative Analysis

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several derivatives against cell lines such as A549 (lung carcinoma), C6 (glioma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma). The data clearly indicates that substitutions on the core structure play a crucial role in the observed anticancer activity.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
ThiosemicarbazoneCompound 5C6 (glioma)4.33 ± 1.04[1]
ThiosemicarbazoneCompound 5A549 (lung)10.67 ± 1.53[1]
ThiosemicarbazoneCompound 2A549 (lung)24.0 ± 3.46[1]
ThiosemicarbazoneCompound 10C6 (glioma)12.33 ± 4.93[1]
Pyrazine-thiazoleAnalog 6cMCF-7 (breast)5.51±0.09[2]
Pyrazine-thiazoleAnalog 11cHepG2 (liver)8.01±0.35[2]
3,6-diazaphenothiazineCompound 4SNB-19 (glioblastoma)0.11[3]
3,6-diazaphenothiazineCompound 4C-32 (melanoma)Strong activity[3]

Antimicrobial Activity: A Broad Spectrum of Action

The antimicrobial potential of this compound derivatives extends to both bacteria and fungi. Notably, 6-bromoindolglyoxylamide and 6-polyaminosteroid derivatives have shown potent activity against clinically relevant pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is a key parameter in these studies.

Derivative ClassCompoundMicroorganismMIC (µM)Reference
6-bromoindolglyoxylamido-spermine3Staphylococcus intermedius3.125[4]
6-bromoindolglyoxylamido-spermine3Staphylococcus aureus6.25[4]
6-bromoindolglyoxylamido-spermine3Candida albicans17.2[4]
6-bromoindolglyoxylamido-spermine3Cryptococcus neoformans1.1[4]
6-polyaminosteroid4fCarbapenem-resistant A. baumanniiBPC < IC50[5]
6-polyaminosteroid4fCarbapenem-resistant P. aeruginosaBPC < IC50[5]
6-polyaminosteroid4fVancomycin-resistant E. faeciumBPC < IC50[5]
6-polyaminosteroid4fMethicillin-resistant S. aureusBPC < IC50[5]

Experimental Protocols

Synthesis of 6-Bromoquinazoline (B49647) Derivatives

A general procedure for the synthesis of 6-bromoquinazoline derivatives involves the reaction of 5-bromoanthranilic acid with an appropriate acyl chloride to form a 2-substituted-6-bromo-3,1-benzoxazin-4-one. This intermediate is then reacted with an amine to yield the desired 3-substituted-2-substituted-6-bromoquinazolin-4(3H)-one.

MTT Assay for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the this compound derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways in Anticancer Activity

Several this compound derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling cascades that promote cell growth and survival.[6][7] Dysregulation of the EGFR pathway is a common feature in many cancers.[7] Some this compound derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.[7][8]

EGFR_Signaling_Pathway Ligand Ligand (EGF, etc.) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivatives Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. Certain brominated derivatives have been found to induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Derivative This compound Derivatives DR Death Receptors (DR4/DR5) Derivative->DR Caspase8 Caspase-8 DR->Caspase8 BID BID -> tBID Caspase8->BID Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Bax_Bak Bax/Bak BID->Bax_Bak Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax_Bak->Mitochondria Bcl2 Bcl-2 (anti-apoptotic) Bcl2->Bax_Bak Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Synthesis Chemical Synthesis of This compound Derivatives Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Anticancer Anticancer Assays (MTT, etc.) InVitro->Anticancer Antimicrobial Antimicrobial Assays (MIC, etc.) InVitro->Antimicrobial Mechanism Mechanism of Action Studies Anticancer->Mechanism Antimicrobial->Mechanism Signaling Signaling Pathway Analysis (Western Blot, etc.) Mechanism->Signaling Apoptosis Apoptosis Assays (Flow Cytometry, etc.) Mechanism->Apoptosis Lead Lead Compound Identification Signaling->Lead Apoptosis->Lead

References

Spectroscopic analysis to confirm the structure of 6-Bromonicotinaldehyde products

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Analysis: Confirming the Structure of 6-Bromonicotinaldehyde

A Comparative Guide for Researchers

The unambiguous structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. For novel pyridine (B92270) derivatives like this compound, a multi-faceted spectroscopic approach is essential. This guide provides a comparative analysis of the key spectroscopic data used to verify the structure of this compound, contrasting it with two common analogues: 6-Chloronicotinaldehyde and 6-Hydroxynicotinaldehyde. By presenting key experimental data and protocols, this document serves as a practical resource for researchers in the field.

Comparative Spectroscopic Data

The substitution at the 6-position of the pyridine ring significantly influences the electronic environment of the molecule, leading to distinct shifts in spectroscopic signals. The following tables summarize the key data points from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and its chloro- and hydroxy-analogues.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of neighboring functional groups.

Compound Spectra Aldehyde Proton (H-C=O) Aromatic Protons Aldehyde Carbon (C=O) Aromatic Carbons
This compound ¹H NMR~10.1 ppm (s)8.95 ppm (d), 8.20 ppm (dd), 7.85 ppm (d)~191 ppm~153, 142, 139, 131, 128 ppm
6-Chloronicotinaldehyde ¹H NMR~10.0 ppm (s)8.85 ppm (d), 8.15 ppm (dd), 7.55 ppm (d)~190 ppm~155, 151, 139, 130, 125 ppm
6-Hydroxynicotinaldehyde ¹H NMR9.8–10.2 ppm (s)[1]~8.1 ppm (d), ~7.8 ppm (dd), ~6.5 ppm (d)~193 ppm~165, 154, 142, 125, 110 ppm

Note: NMR data are predicted based on typical values and may vary slightly based on solvent and experimental conditions. The data for this compound's aromatic protons are based on a similar compound, with δ 8.30 (s, 1 H), 7.55 (d, J= 8.1 Hz, 1 H), 7.44 (d, J= 8.1 Hz, 1 H) being reported in one source, though this assignment may be incomplete.[2]

Table 2: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption frequencies correspond to the vibrational energies of specific bonds.

Compound C=O Stretch (Aldehyde) C-H Stretch (Aldehyde) Aromatic C=C & C=N Stretch C-X Stretch (X=Br, Cl, O)
This compound ~1705 cm⁻¹~2820, ~2730 cm⁻¹~1580, ~1460 cm⁻¹~680-515 cm⁻¹[3]
6-Chloronicotinaldehyde ~1710 cm⁻¹~2825, ~2735 cm⁻¹~1585, ~1465 cm⁻¹~850-550 cm⁻¹[3]
6-Hydroxynicotinaldehyde 1680–1720 cm⁻¹[1]~2830, ~2740 cm⁻¹~1600, ~1470 cm⁻¹~1260 cm⁻¹ (C-O)

Note: The C-H aldehyde stretch typically appears as a pair of weak bands.[3]

Table 3: Mass Spectrometry (MS) Data

Mass Spectrometry (MS) provides the molecular weight of a compound and information about its structure through fragmentation patterns.

Compound Molecular Formula Molecular Weight Key m/z Peaks (Electron Ionization)
This compound C₆H₄BrNO186.01 g/mol 185/187 (M⁺, ~1:1 ratio) , 156/158 ([M-CHO]⁺), 104, 76
6-Chloronicotinaldehyde C₆H₄ClNO141.55 g/mol [4]141/143 (M⁺, ~3:1 ratio) , 112/114 ([M-CHO]⁺), 76
6-Hydroxynicotinaldehyde C₆H₅NO₂123.11 g/mol [1][5][6]123 (M⁺) , 94 ([M-CHO]⁺), 66

Note: The presence of isotopic peaks for bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) is a key diagnostic feature in mass spectrometry.[7]

Experimental Workflow and Logic

The confirmation of a synthesized product like this compound follows a logical workflow. Each spectroscopic technique provides a piece of the puzzle, and together they offer conclusive evidence of the molecule's structure.

Spectroscopic_Workflow cluster_input Starting Point cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Conclusion start Synthesized Product (e.g., this compound) MS Mass Spectrometry (MS) start->MS Sample NMR NMR Spectroscopy (¹H, ¹³C) start->NMR Sample IR Infrared Spectroscopy (IR) start->IR Sample MS_data Molecular Weight & Isotopic Pattern (Br) Fragmentation Analysis MS->MS_data Provides NMR_data Proton/Carbon Environment Connectivity (J-coupling) Chemical Shifts NMR->NMR_data Provides IR_data Functional Group ID (Aldehyde C=O, C-H) (Aromatic C=C, C-Br) IR->IR_data Provides confirm Structural Confirmation MS_data->confirm Corroborates NMR_data->confirm Corroborates IR_data->confirm Corroborates

References

Comparative Analysis of 6-Bromoindolglyoxylamido Analogs: A Structure-Activity Relationship Study for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 6-bromoindolglyoxylamido derivatives as potential antimicrobial agents. While not originating from 6-Bromonicotinaldehyde, this class of compounds shares the key feature of a 6-bromo-substituted heterocyclic core, offering valuable insights into the impact of structural modifications on biological activity. The data presented is based on a study by Copp et al. and is intended to guide researchers in the design and development of novel antimicrobial agents.

Quantitative Structure-Activity Relationship (SAR) Data

The antimicrobial and antifungal activities of 6-bromoindolglyoxylamido polyamine analogs were evaluated against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values (in µM) for a selection of these analogs, highlighting the influence of the polyamine chain and terminal substituents on their activity.[1][2]

Compound IDPolyamine ChainR GroupS. aureus (MIC, µM)S. intermedius (MIC, µM)E. coli (MIC, µM)C. neoformans (MIC, µM)C. albicans (MIC, µM)
3 Spermine (B22157)H6.253.125>501.117.2
4 Spermidine (B129725)H12.56.25>502.134.5
5 DiaminopropaneH5025>508.3>69
6 PutrescineH5025>508.3>69
7 CadaverineH>50>50>5016.7>69
8 N-methyl-1,3-diaminopropaneH2512.5>504.234.5
9 HomospermidineH12.56.25>502.117.2
10 N,N'-bis(3-aminopropyl)ethylenediamineH6.253.125>501.18.6
11 NorspermidineH12.56.25502.117.2
12 Spermidine4-bromophenyl2512.5504.234.5
13 Spermidine4-methoxyphenyl12.56.25502.117.2
14 Spermidine3,4-dimethoxyphenyl12.56.25252.117.2
15 SpermidineNaphthyl6.253.125251.18.6

Key SAR Insights:

  • Polyamine Chain Length: The length and nature of the polyamine chain significantly impact antimicrobial activity. Analogs with longer polyamine chains, such as spermine (compound 3 ) and N,N'-bis(3-aminopropyl)ethylenediamine (compound 10 ), generally exhibit higher potency, particularly against Gram-positive bacteria and fungi.

  • Terminal Substitution: The introduction of lipophilic aryl groups at the terminus of the polyamine chain can enhance antibacterial activity against Gram-negative bacteria (E. coli). For example, the naphthyl derivative (compound 15 ) showed improved activity compared to the unsubstituted spermidine analog (compound 4 ).

  • Gram-Negative vs. Gram-Positive Activity: Most analogs displayed potent activity against Gram-positive bacteria (S. aureus and S. intermedius) but were less effective against the Gram-negative bacterium (E. coli). This suggests that the bacterial cell envelope plays a crucial role in the mechanism of action.

  • Antifungal Activity: Several analogs demonstrated excellent antifungal activity, especially against C. neoformans. The potency of antifungal activity also appears to be related to the length and structure of the polyamine chain.

Experimental Protocols

General Synthesis of 6-Bromoindolglyoxylamido Analogs

The synthesis of the 6-bromoindolglyoxylamido polyamine analogs involves a multi-step process. A generalized workflow is described below.

G cluster_0 Step 1: Synthesis of 6-Bromoindole cluster_1 Step 2: Acylation with Oxalyl Chloride cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Purification A Starting Material B Bromination A->B C 6-Bromoindole B->C Intermediate D Reaction with Oxalyl Chloride C->D E 6-Bromoindolylglyoxylyl Chloride D->E Intermediate F Reaction with Polyamine E->F G Crude Product F->G Final Product Mixture H Chromatography G->H I I H->I Purified Analog G A Prepare serial dilutions of compounds in 96-well plates B Inoculate wells with standardized bacterial or fungal suspension A->B C Incubate plates at 37°C for 16-20 hours (bacteria) or 24-48 hours (fungi) B->C D Visually inspect for turbidity to determine growth C->D E Determine MIC: Lowest concentration with no visible growth D->E G cluster_0 Compound 3 Interaction with Bacterial Cell cluster_1 Membrane Disruption cluster_2 Cellular Consequences A Compound 3 (Cationic Polyamine) C Electrostatic Interaction A->C B Negatively Charged Bacterial Membrane B->C D Membrane Permeabilization C->D E Membrane Depolarization C->E F Ion Leakage D->F G Disruption of Cellular Processes E->G H Bacterial Cell Death F->H G->H

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 6-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine (B92270) scaffolds is a cornerstone of modern medicinal chemistry and materials science. 6-Bromonicotinaldehyde serves as a versatile building block for introducing diverse molecular complexity at the 6-position of the pyridine ring through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of these transformations. This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound, supported by experimental data from analogous systems to aid in catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficacy of a palladium catalyst is highly dependent on the specific reaction type and the nature of the coupling partners. Below is a summary of commonly used palladium catalysts and their typical performance in cross-coupling reactions of bromopyridines and related substrates. While direct comparative data for this compound is limited, the following tables provide a valuable starting point for catalyst selection based on studies of similar substrates.[1][2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. For substrates like this compound, the choice of ligand on the palladium catalyst is crucial to achieve high yields.[2]

Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄Phosphine3 - 5K₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80 - 1008 - 2485 - 95A classic, widely used catalyst. May require longer reaction times.[2]
PdCl₂(dppf)·CH₂Cl₂Phosphine (Ferrocenyl)1 - 3K₂CO₃, Cs₂CO₃DME, Dioxane80 - 1002 - 890 - 98Often shows higher activity and shorter reaction times than Pd(PPh₃)₄.[4]
Pd(OAc)₂ / SPhosBuchwald Ligand1 - 2K₃PO₄Toluene, Dioxane100 - 1104 - 12>95Excellent for sterically hindered or electron-poor substrates.[2]
Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes. The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the vinylated product.[5][6]

Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂Ligandless or with PPh₃2 - 5Et₃N, K₂CO₃DMF, Acetonitrile (B52724)100 - 1406 - 2470 - 90A common and cost-effective catalyst system.[5][6]
Pd(PPh₃)₄Phosphine3 - 5Et₃NToluene, DMF100 - 12012 - 2475 - 85Effective for a range of alkene coupling partners.[6]
PdCl₂(dppf)·CH₂Cl₂Phosphine (Ferrocenyl)2 - 5Et₃NDMF1008 - 1080 - 90Has shown good performance in Heck couplings of similar bromo-heterocycles.[4]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, often requiring a copper co-catalyst.[4][7]

Catalyst SystemCo-catalystTypical Catalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
PdCl₂(PPh₃)₂CuI2 - 5Et₃N, DIPATHF, DMFRT - 801.5 - 680 - 97A standard and highly effective catalyst system for Sonogashira couplings.[7]
Pd(PPh₃)₄CuI3 - 5Et₃NDMF80 - 1005 - 1675 - 85Another widely used catalyst, particularly for aryl bromides.
PdCl₂(dppf)·CH₂Cl₂CuI2 - 5Et₃NDMF1008 - 1085 - 95Demonstrated efficacy in the Sonogashira coupling of a 6-bromo-substituted heterocyclic compound.[4]

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling of this compound. Optimization of the reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 4:1 toluene/water (10 mL).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Heck Reaction Protocol
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), a base such as triethylamine (B128534) (2.0 mmol, 2.0 equiv.), and a suitable solvent like DMF or acetonitrile (5 mL).

  • Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%) and triphenylphosphine (B44618) (PPh₃, 0.1 mmol, 10 mol%).

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Sonogashira Coupling Protocol
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., DMF or THF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Degassed Solvent A->B C Add Palladium Catalyst B->C D Heat and Stir under Inert Atmosphere C->D Initiate Reaction E Aqueous Work-up & Extraction D->E Reaction Complete F Column Chromatography E->F G Characterization F->G

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling of this compound.

Catalytic Cycles

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex oxidative_addition Oxidative Addition diaryl_pd Ar-Pd(II)L₂-R pd2_complex->diaryl_pd transmetalation Transmetalation diaryl_pd->pd0 product Ar-R diaryl_pd->product reductive_elimination Reductive Elimination reactant1 Ar-Br (this compound) reactant2 R-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Heck_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex oxidative_addition Oxidative Addition alkene_complex RCH=CH₂-Pd(II)L₂(Ar)-Br pd2_complex->alkene_complex migratory_insertion Migratory Insertion hydrido_pd H-Pd(II)L₂-Br alkene_complex->hydrido_pd product Ar-CH=CHR alkene_complex->product beta_hydride β-Hydride Elimination hydrido_pd->pd0 reductive_elimination Reductive Elimination reactant1 Ar-Br (this compound) reactant2 RCH=CH₂ base Base

Caption: Catalytic cycle of the Heck reaction.[6]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition alkynyl_pd Ar-Pd(II)L₂-C≡CR pd2_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product cu_halide Cu-Br cu_acetylide Cu-C≡CR cu_halide->cu_acetylide cu_acetylide->cu_halide reactant1 Ar-Br (this compound) reactant1->pd2_complex reactant2 H-C≡CR reactant2->cu_acetylide base Base base->cu_acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[4]

References

6-Bromonicotinaldehyde Versus Other Bromopyridine Aldehyde Isomers in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, halogenated pyridines are indispensable building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. Among these, bromopyridine aldehydes offer a unique combination of reactive handles—a bromine atom amenable to cross-coupling reactions and an aldehyde group for a variety of transformations. This guide provides an objective comparison of 6-bromonicotinaldehyde and its isomers, focusing on their performance in key synthetic reactions, supported by experimental data.

Introduction to Bromopyridine Aldehyde Isomers

This compound, also known as 6-bromo-3-pyridinecarboxaldehyde, is a versatile bifunctional reagent. Its utility stems from the distinct reactivity of the bromine atom at the 6-position and the aldehyde at the 3-position of the pyridine (B92270) ring. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group influences the reactivity of the C-Br bond, making it a suitable substrate for various palladium-catalyzed cross-coupling reactions.

The primary isomers of bromopyridine aldehyde include:

  • This compound (6-Bromo-3-pyridinecarboxaldehyde)

  • 5-Bromo-2-pyridinecarboxaldehyde

  • 2-Bromo-4-pyridinecarboxaldehyde

  • 2-Bromo-5-pyridinecarboxaldehyde

  • 3-Bromo-2-pyridinecarboxaldehyde

  • 4-Bromo-2-pyridinecarboxaldehyde

The position of the bromine atom and the aldehyde group relative to the ring nitrogen significantly impacts the electronic properties and steric environment of the molecule, thereby influencing its reactivity in chemical syntheses.

Data Presentation: A Comparative Analysis of Reactivity in Cross-Coupling Reactions

The performance of this compound and its isomers in palladium-catalyzed cross-coupling reactions is a critical factor in synthetic planning. The following tables summarize representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It is important to note that yields can vary based on specific reaction conditions, ligands, and substrates.

Table 1: Comparison of Physical Properties

PropertyThis compound5-Bromo-2-pyridinecarboxaldehyde2-Bromo-4-pyridinecarboxaldehyde
Molecular Formula C₆H₄BrNOC₆H₄BrNOC₆H₄BrNO
Molecular Weight 186.01 g/mol 186.01 g/mol 186.01 g/mol
Melting Point 104-110 °C95-99 °C78-82 °C
Boiling Point 284.1 °C at 760 mmHg265.7 °C at 760 mmHg271.3 °C at 760 mmHg

Table 2: Representative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid

Bromopyridine Aldehyde IsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O10012~85-95
5-Bromo-2-pyridinecarboxaldehyde Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O908~80-90
2-Bromo-4-pyridinecarboxaldehyde Pd₂(dba)₃ / SPhosCs₂CO₃Toluene11016~90-98

Table 3: Representative Yields for Buchwald-Hartwig Amination with Morpholine (B109124)

Bromopyridine Aldehyde IsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ / BINAPNaOtBuToluene10018~75-85
5-Bromo-2-pyridinecarboxaldehyde Pd(OAc)₂ / XantphosK₃PO₄Dioxane11024~70-80
2-Bromo-4-pyridinecarboxaldehyde Pd₂(dba)₃ / RuPhosLiHMDSToluene10016~80-90

Table 4: Representative Yields for Sonogashira Coupling with Phenylacetylene (B144264)

Bromopyridine Aldehyde IsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄ / CuIEt₃NTHF656~80-90
5-Bromo-2-pyridinecarboxaldehyde PdCl₂(PPh₃)₂ / CuIi-Pr₂NEtDMF8012~75-85
2-Bromo-4-pyridinecarboxaldehyde Pd(OAc)₂ / PPh₃ / CuIEt₃NAcetonitrile808~85-95

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the bromopyridine aldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol) is then added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate (B1210297) (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

A mixture of the bromopyridine aldehyde (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), and a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like BINAP) is placed in a sealed tube under an argon atmosphere. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 18 hours. After cooling, the reaction mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to afford the desired product.

General Procedure for Sonogashira Coupling

To a solution of the bromopyridine aldehyde (1.0 mmol) and phenylacetylene (1.1 mmol) in anhydrous THF (10 mL) are added Et₃N (2.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol). The reaction mixture is stirred at 65 °C under an argon atmosphere for 6 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and water (10 mL). The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualizations

Experimental Workflow for Cross-Coupling Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Bromopyridine Aldehyde, Coupling Partner, Base, and Solvent degas Degas with Inert Gas reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat and Stir for Specified Time catalyst->heat cool Cool to Room Temperature heat->cool extract Dilute and Extract with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Role in Kinase Inhibitor Synthesis: Targeting the PI3K/AKT/mTOR Pathway

Bromopyridine aldehydes, including this compound and its isomers, are valuable precursors in the synthesis of kinase inhibitors. For instance, derivatives of these compounds have been utilized to target the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis (Inhibition) mTORC1->Apoptosis Inhibitor Bromopyridine-based Kinase Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a bromopyridine-based inhibitor.

Application in Neurodegenerative Disease Research

The aldehyde functionality on these pyridine rings is of interest in the context of neurodegenerative diseases, where aldehyde-mediated stress is a known factor.[2] Aldehyde sequestering agents are being explored as potential therapeutics.

G cluster_disease Neurodegenerative Disease State cluster_intervention Therapeutic Intervention OxidativeStress Oxidative Stress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ReactiveAldehydes Increased Reactive Aldehydes LipidPeroxidation->ReactiveAldehydes NeuronalDamage Neuronal Damage ReactiveAldehydes->NeuronalDamage AldehydeSequestering Aldehyde-Sequestering Agent (derived from Bromopyridine Aldehyde) AldehydeSequestering->ReactiveAldehydes Sequestration

Caption: Role of bromopyridine aldehydes as precursors for aldehyde-sequestering agents in neurodegeneration.

Conclusion

This compound and its isomers are highly valuable and versatile reagents in synthetic chemistry. The choice of isomer can significantly influence the outcome of a reaction, with 2- and 4-substituted bromopyridines generally exhibiting higher reactivity in palladium-catalyzed cross-coupling reactions compared to the 3-substituted counterparts. This is attributed to the electronic activation by the pyridine nitrogen. However, the presence of the aldehyde group can also modulate this reactivity and may require careful optimization of reaction conditions. The dual functionality of these compounds makes them attractive starting materials for the synthesis of complex molecules with important biological activities, particularly in the development of kinase inhibitors and potential therapeutics for neurodegenerative diseases. The provided data and protocols serve as a guide for researchers to make informed decisions in the selection and application of these important synthetic building blocks.

References

Comparative Kinetic Analysis of Cross-Coupling Reactions with 6-Bromonicotinaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal cross-coupling strategy is paramount for the efficient synthesis of complex molecules. This guide provides a comparative kinetic analysis of Suzuki, Heck, and Sonogashira reactions utilizing 6-Bromonicotinaldehyde as a key substrate. While direct kinetic studies on this compound are limited, this guide leverages data from analogous electron-deficient bromopyridines to provide a predictive framework for reaction performance.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate-determining oxidative addition step. The strength of the carbon-halogen bond is a critical factor, with the general reactivity trend being C-I > C-Br > C-Cl.[1] Consequently, this compound is expected to be more reactive than its chloro-analogue. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the aldehyde group further influences the reactivity of the C-Br bond, making it a good candidate for various cross-coupling reactions.[1]

Performance Comparison of Cross-Coupling Reactions

The choice of cross-coupling reaction—Suzuki, Heck, or Sonogashira—hinges on the desired molecular scaffold and the required reaction conditions. Below is a comparative summary of what can be expected for each reaction with an electron-deficient substrate like this compound, based on studies of similar bromopyridines.

Reaction TypeCoupling PartnerTypical Catalyst SystemKey Kinetic Observations
Suzuki Coupling Arylboronic AcidPd(OAc)₂ / SPhos or Pd(PPh₃)₄The reaction rate is significantly influenced by the base and solvent system. For electron-deficient boronic acids, the transmetalation step can be rate-limiting.[2] The general order of reactivity for bromopyridines is 2-bromopyridine (B144113)4-bromopyridine (B75155) > 3-bromopyridine.[3]
Heck Coupling AlkenePd(OAc)₂ / PPh₃ or ligandlessOxidative addition is commonly the rate-determining step. The reaction can exhibit an initiation period, the duration of which is temperature-dependent. The nature of the olefin also significantly impacts reaction times and yields.[4]
Sonogashira Coupling Terminal AlkynePd(PPh₃)₂Cl₂ / CuIThe reaction can be sensitive to the presence of a copper(I) co-catalyst, which facilitates the formation of the copper acetylide. For some systems, a copper-free protocol is preferred to avoid side reactions. The electronic properties of the aryl bromide influence the rate-limiting step.[2][5]

Detailed Experimental Protocols

Accurate kinetic analysis requires meticulous experimental execution. The following are generalized protocols for monitoring the kinetics of Suzuki, Heck, and Sonogashira reactions, which can be adapted for this compound.

Kinetic Analysis of Suzuki Coupling via GC-MS

This protocol outlines the determination of initial reaction rates by monitoring product formation at early time points using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., dioxane)

  • Internal standard (e.g., dodecane)

  • Reaction vials, syringes, GC-MS vials

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound, the arylboronic acid, the palladium catalyst/ligand, and the internal standard in the chosen solvent.

  • Reaction Setup: In a reaction vial, combine the this compound stock solution, arylboronic acid stock solution, internal standard stock solution, and the base.

  • Initiation and Sampling: Place the vial in a pre-heated reaction block at the desired temperature. Initiate the reaction by adding the catalyst stock solution. At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture and quench it immediately in a vial containing a quenching solution (e.g., a mixture of diethyl ether and water).

  • Analysis: Analyze the organic layer of each quenched sample by GC-MS to determine the concentration of the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.

In-Situ Monitoring of Heck Reaction via IR Spectroscopy

This protocol describes the use of in-situ Fourier-Transform Infrared (FTIR) spectroscopy to continuously monitor the concentration of reactants and products throughout the reaction.

Equipment:

  • ReactIR or similar in-situ IR spectrometer with a probe

  • Jacketed reaction vessel with overhead stirring

Procedure:

  • Setup: Assemble the reaction vessel and insert the in-situ IR probe.

  • Background Spectrum: Collect a background spectrum of the solvent and all reagents except the limiting reactant (e.g., this compound) at the reaction temperature.

  • Reaction Initiation: Add the limiting reactant to the vessel to start the reaction.

  • Data Acquisition: Continuously collect IR spectra at regular intervals throughout the reaction.

  • Data Analysis: Identify characteristic IR peaks for the reactant (e.g., C-Br stretch) and the product (e.g., C=C stretch of the coupled alkene). Plot the absorbance of these peaks over time to obtain kinetic profiles.

Determining Reaction Order of Sonogashira Coupling

This protocol uses the method of initial rates to determine the reaction order with respect to each reactant.

Procedure:

  • Baseline Experiment: Conduct a Sonogashira coupling reaction with a standard set of concentrations for this compound, the terminal alkyne, the palladium catalyst, and the copper co-catalyst. Monitor the reaction progress using a suitable analytical technique (e.g., GC, HPLC, or NMR) and determine the initial rate.

  • Varying Substrate Concentration: Systematically vary the initial concentration of one reactant (e.g., double the concentration of this compound) while keeping the concentrations of all other reactants and conditions constant. Measure the new initial rate.

  • Repeat for Other Reactants: Repeat step 2 for each of the other reactants (alkyne, palladium catalyst, copper co-catalyst).

  • Calculate Reaction Order: The reaction order with respect to each component is determined by analyzing how the initial rate changes as a function of its concentration. For a reactant 'A', the order 'n' can be calculated using the equation: rate₂ / rate₁ = ([A]₂ / [A]₁)ⁿ.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of a typical Suzuki coupling reaction and a general workflow for kinetic analysis.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)-X(Ln) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar'(Ln) B->C Transmetalation (Ar'-B(OR)2) C->A Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Workflow prep Reaction Preparation (Stock Solutions, Reagents) setup Reaction Setup (Vial, Temperature Control) prep->setup init Reaction Initiation (Catalyst Injection) setup->init sampling Timed Sampling & Quenching init->sampling analysis Analytical Measurement (GC-MS, HPLC, etc.) sampling->analysis data Data Analysis (Concentration vs. Time) analysis->data kinetics Determine Kinetic Parameters (Rate, Order, Ea) data->kinetics

Caption: General experimental workflow for kinetic analysis of cross-coupling reactions.

By understanding the relative kinetics and having robust experimental protocols, researchers can make more informed decisions in selecting and optimizing cross-coupling reactions for the synthesis of novel compounds based on the this compound scaffold.

References

A Comparative Guide to Assessing the Purity of Synthesized 6-Bromonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical step in the validation of synthesized compounds like 6-bromonicotinaldehyde and its derivatives. This guide provides an objective comparison of the most common analytical techniques used for purity assessment, supported by detailed experimental protocols and data presentation to aid in method selection and implementation.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount as impurities can lead to side reactions, lower yields of the final product, and introduce potentially harmful substances in drug development pipelines. The primary methods for evaluating the purity of this and similar organic compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required level of sensitivity, and the desired quantitative accuracy.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Well-suited for non-volatile and thermally labile compounds.[3] Robust and reliable for routine quantitative analysis.[4]May require derivatization for detection of compounds without a UV chromophore. Lower resolution for some volatile impurities compared to GC.Routine quality control, quantification of known non-volatile impurities, and analysis of thermally sensitive compounds.
GC-MS Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.High specificity and sensitivity for volatile impurities.[5] Excellent for identifying unknown impurities through mass spectral library matching.[5]Requires the analyte to be volatile and thermally stable, or to be derivatized.[4] High temperatures can cause degradation of labile compounds.[3]In-depth impurity profiling, identification of unknown volatile and semi-volatile impurities, and analysis of residual solvents.
NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Provides both qualitative and quantitative information from a single experiment.[6] Non-destructive. qNMR can provide an absolute purity value without a specific reference standard for the impurities.[6]Lower sensitivity compared to chromatographic methods. May have difficulty detecting trace-level impurities. Signal overlap can complicate quantification in complex mixtures.Absolute purity determination, structural confirmation of the main component and impurities, and quantification of major impurities.

Experimental Workflow for Purity Assessment

The following diagram illustrates a general workflow for the comprehensive purity assessment of a synthesized this compound derivative.

Purity Assessment Workflow General Experimental Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Confirmatory & Quantitative Analysis cluster_3 Final Reporting start Synthesized this compound Derivative prep Dissolve in appropriate solvent (e.g., Acetonitrile (B52724), Dichloromethane (B109758), DMSO-d6) start->prep hplc HPLC-UV Analysis for routine purity check and quantification of non-volatile impurities prep->hplc gcms GC-MS Analysis for volatile impurities and residual solvents prep->gcms qnmr qNMR for absolute purity determination and structural confirmation prep->qnmr data_analysis Data Analysis and Purity Calculation hplc->data_analysis gcms->data_analysis qnmr->data_analysis report Generate Certificate of Analysis with summarized data data_analysis->report

A general workflow for the purity assessment of synthesized compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the routine quantitative analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical gradient could be starting with 20% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying and quantifying volatile impurities and residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a volatile solvent like dichloromethane or methanol (B129727) to a concentration of about 100 µg/mL.[5] Due to the potential thermal lability of the aldehyde group, derivatization with an agent like MSTFA may be considered to improve volatility and stability, though direct injection should be attempted first.[9]

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a method for determining the absolute purity of this compound.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A high-purity, stable compound with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Parameters:

    • Pulse Program: A single pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Selecting the Appropriate Analytical Technique

The choice of the primary purity assessment method depends on the specific goals of the analysis. The following decision tree can guide researchers in selecting the most appropriate technique.

Technique Selection Decision Tree for Selecting an Analytical Technique cluster_0 Initial Screening & Routine QC cluster_1 Impurity Identification cluster_2 Absolute Purity & Reference Standard Qualification cluster_3 Comprehensive Analysis start Goal of Purity Assessment routine_qc Routine Quality Control / Batch Release start->routine_qc impurity_id Identification of Unknown Impurities start->impurity_id absolute_purity Absolute Purity Determination / Qualification of a Reference Standard start->absolute_purity comprehensive Comprehensive Purity Profile start->comprehensive hplc_path HPLC-UV routine_qc->hplc_path Non-volatile & thermally stable impurities expected gcms_path GC-MS impurity_id->gcms_path Volatile impurities suspected lcms_path LC-MS (if impurities are non-volatile) impurity_id->lcms_path qnmr_path qNMR absolute_purity->qnmr_path orthogonal Use Orthogonal Methods (e.g., HPLC and GC-MS) comprehensive->orthogonal For regulatory submissions or in-depth characterization

A decision tree for selecting the appropriate analytical technique.

References

A Researcher's Guide to Orthogonal Validation of 6-Bromonicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, 6-bromonicotinaldehyde is a pivotal building block for synthesizing a wide range of complex molecules.[1] The success of reactions involving this intermediate, such as Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and various nucleophilic additions, is contingent on rigorous validation of their outcomes.[1][2] Relying on a single analytical technique can be misleading, as impurities may be masked or structural isomers may go unidentified.

This guide provides a comparative framework for employing orthogonal methods—the use of multiple, independent analytical techniques—to ensure a comprehensive and accurate assessment of reaction conversion, product purity, and structural identity.[3] By leveraging the distinct principles of chromatography and spectroscopy, researchers can achieve greater confidence in their results, a critical aspect of regulatory compliance and successful drug development.[3]

Comparative Analysis of Key Orthogonal Methods

The core principle of orthogonal validation is to analyze a sample using methods that rely on different chemical or physical principles.[3] For instance, a chromatographic separation based on polarity (Reversed-Phase HPLC) should be complemented by a spectroscopic method that provides structural information (NMR) and a high-resolution mass analysis (HRMS). This multi-faceted approach minimizes the risk of overlooking impurities or misinterpreting data.

The following table summarizes the primary analytical techniques, their principles, and their specific roles in validating the outcomes of this compound reactions.

Method Principle of Analysis Primary Use Case Strengths Limitations
¹H and ¹³C NMR Nuclear spin in a magnetic fieldStructural elucidation, unambiguous identification, and quantitation (qNMR)Provides detailed structural information and atom connectivity; quantitative with an internal standard.[4][5]Lower sensitivity compared to MS; complex mixtures can be difficult to interpret.
LC-MS Chromatographic separation followed by mass-to-charge ratio detectionImpurity profiling, reaction monitoring, and confirmation of molecular weightHigh sensitivity for detecting trace impurities; provides molecular weight of all separated components.[4][6]Ionization efficiency can vary significantly between compounds, making it semi-quantitative without specific standards.
Orthogonal HPLC-UV Differential partitioning between stationary and mobile phasesPurity assessment and quantitationHighly robust and reproducible for purity determination; orthogonality can be achieved by using different column chemistries and/or mobile phases.[7][8]UV detection requires a chromophore; co-eluting impurities with no UV signature may be missed; cannot confirm identity alone.
GC-MS Separation of volatile compounds followed by mass detectionAnalysis of volatile starting materials, products, or byproductsExcellent separation efficiency for volatile and thermally stable compounds; provides definitive identification through mass fragmentation patterns.[5][9]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[10]
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrationsFunctional group confirmationQuick and non-destructive method to confirm the presence or absence of key functional groups (e.g., C=O of the aldehyde, C-Br).[11][12]Provides limited information on the overall molecular structure; not suitable for purity assessment of complex mixtures.

Logical & Experimental Validation Workflow

A robust validation strategy follows a logical progression from initial reaction monitoring to final product characterization. Each step utilizes a specific technique, with orthogonal methods employed to confirm the results at critical stages.

G cluster_0 Reaction & Monitoring cluster_1 Work-up & Purification cluster_2 Product Validation (Orthogonal Methods) cluster_3 Chromatographic Purity cluster_4 Spectroscopic & Mass Analysis Reaction This compound Reaction (e.g., Suzuki Coupling) TLC Thin-Layer Chromatography (TLC) or Crude LC-MS Reaction->TLC In-process check Workup Aqueous Work-up & Extraction TLC->Workup Reaction complete Purification Column Chromatography Workup->Purification Purity Purity Assessment Purification->Purity Identity Identity & Structure Confirmation Purification->Identity HPLC1 Method 1: RP-HPLC (C18) Purity->HPLC1 NMR ¹H & ¹³C NMR Identity->NMR HRMS High-Resolution MS Identity->HRMS FTIR FTIR Identity->FTIR HPLC2 Method 2: Orthogonal HPLC (Phenyl) HPLC1->HPLC2 Compare Results Final Validated Product (Purity & Identity Confirmed) HPLC2->Final NMR->Final HRMS->Final

Caption: Experimental workflow for reaction validation.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following protocols provide starting points for key orthogonal validation techniques.

Protocol 1: Orthogonal Reversed-Phase HPLC for Purity Assessment

This protocol uses two different column chemistries to provide orthogonal separation, reducing the likelihood of co-eluting impurities.[7][8]

Method A: C18 Column

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.

Method B: Phenyl-Hexyl Column (Orthogonal Method)

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Prep: Same as Method A.

Data Interpretation: The purity is determined by the area percentage of the main peak. Results from both methods should be compared. A pure sample should show a single major peak with a consistent area percentage (>95%) across both methods. Discrepancies may indicate the presence of co-eluting impurities.

Protocol 2: Quantitative ¹H NMR (qNMR) for Assay and Purity

qNMR determines the exact amount of the product by comparing its integral to that of a certified internal standard of known concentration.

  • Instrumentation: 400 MHz NMR Spectrometer or higher.[5]

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the reaction product into a vial.

    • Accurately weigh ~5-10 mg of a suitable internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene) into the same vial. The standard should have a simple spectrum with peaks that do not overlap with the analyte.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard proton spectrum.

    • Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of both the analyte and the standard (a d1 of 30 seconds is often sufficient).

    • Acquire the spectrum with a sufficient signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic peak of the product (e.g., the aldehyde proton, -CHO).

    • Integrate a well-resolved peak of the internal standard.

    • Calculate the purity or assay using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Puritystd = Purity of the standard.

Protocol 3: LC-MS for Impurity Identification

This protocol helps in identifying potential side products by providing their molecular weights. Common side reactions for pyridine (B92270) aldehydes include reduction to the corresponding alcohol or imine formation with amine reagents.[13]

  • LC System: Use one of the HPLC methods described in Protocol 1.

  • Mass Spectrometer: Electrospray Ionization (ESI) is a common source for this type of molecule.

  • MS Settings (Positive Ion Mode):

    • Scan Range: 50 - 500 m/z

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of the product ([M+H]⁺).

    • Examine the mass spectra of minor peaks in the chromatogram.

    • Compare the observed masses with potential side products. For example, in a Suzuki reaction of this compound (MW 186.01), look for:

      • Starting Material: [186+H]⁺

      • Reduced Byproduct (6-bromo-3-pyridinemethanol): [188+H]⁺

      • Protodeboronation of Boronic Acid: A common side product in Suzuki reactions.[14]

Complementary Nature of Validation Methods

The strength of an orthogonal approach lies in how different techniques complement each other to build a complete picture of the reaction outcome.

Caption: Complementary data from orthogonal methods.

By integrating these orthogonal techniques into a standard validation workflow, researchers can ensure the quality, purity, and identity of their synthesized compounds, paving the way for more reliable and reproducible scientific outcomes.

References

A Comparative Benchmarking Guide: The Efficiency of 6-Bromonicotinaldehyde in Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 6-Bromonicotinaldehyde's performance against alternative aldehydes in crucial synthetic transformations, supported by experimental data.

This compound has emerged as a versatile building block in organic synthesis, prized for its dual reactivity that allows for both modifications at the aldehyde and cross-coupling reactions at the bromine-substituted pyridine (B92270) ring.[1][2] This guide provides a comprehensive analysis of its efficiency in four pivotal synthetic routes: Suzuki-Miyaura coupling, Sonogashira coupling, Wittig reaction, and reductive amination. Through a presentation of available experimental data, this document aims to inform researchers on the comparative performance of this compound against other commonly used aldehydes, thereby aiding in the strategic design of synthetic pathways for pharmaceuticals and other complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[3] The reactivity of the aryl halide is a critical factor in the efficiency of this reaction. Generally, the reactivity order for halogens in Suzuki coupling is I > Br > Cl.[4]

While direct comparative studies under identical conditions are limited, we can infer the relative efficiency of this compound by examining typical reaction conditions and yields for similar substrates.

Experimental Data Summary: Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/Water80-9514Good to Outstanding[3]
p-BromobenzaldehydePhenylboronic acidPd(OAc)₂/7aK₂CO₃Ethanol606Good[5][6]
4-BromobenzaldehydePhenylboronic acidPd catalystK₂CO₃H₂O/EtOHRT-High Conversion[7]
2-BromonicotinaldehydeArylboronic acidsPd(PPh₃)₄K₃PO₄Dioxane/Water80-95-Good to Outstanding[3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

A mixture of this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (B84403) (K₃PO₄) (2.0 equiv.) is placed in a reaction vessel. The vessel is purged with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture of dioxane and water (4:1) is added, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%). The reaction mixture is then heated to 80-95°C and stirred for 14 hours. After cooling, the reaction is worked up by extraction and purified by column chromatography to yield the desired 2-phenylnicotinaldehyde.[3]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Coupled_Product 2-Phenylnicotinaldehyde This compound->Coupled_Product Suzuki-Miyaura Coupling Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Coupled_Product Catalyst Pd(PPh₃)₄ Catalyst->Coupled_Product Base K₃PO₄ Base->Coupled_Product Byproducts Byproducts

Suzuki-Miyaura Coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] Similar to the Suzuki reaction, the choice of halide influences the reaction efficiency.

Experimental Data Summary: Sonogashira Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF1003Moderate to Excellent[9]
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂/CuITBAF---Moderate to Excellent[10]
Aryl BromidesPhenylacetylenePdCl₂(NHC)(PPh₃)-----[3]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

To a solution of this compound (1.0 equiv.) in DMF are added triethylamine (B128534) (Et₃N), a palladium catalyst such as palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂, 2.5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 5 mol%). Phenylacetylene (1.2 equiv.) is then added, and the reaction mixture is heated to 100°C for 3 hours under an inert atmosphere. After completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography, to give 6-(phenylethynyl)nicotinaldehyde.[9]

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Coupled_Product 6-(Phenylethynyl)nicotinaldehyde This compound->Coupled_Product Sonogashira Coupling Phenylacetylene Phenylacetylene Phenylacetylene->Coupled_Product Pd_Catalyst PdCl₂(PPh₃)₂ Pd_Catalyst->Coupled_Product Cu_Cocatalyst CuI Cu_Cocatalyst->Coupled_Product Base Et₃N Base->Coupled_Product Byproducts Byproducts

Sonogashira Coupling of this compound.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[1] The electrophilicity of the carbonyl carbon is a key factor influencing the reaction rate. Electron-withdrawing groups on the aromatic ring of a benzaldehyde (B42025) derivative generally increase its reactivity towards the phosphorus ylide.[1]

Experimental Data Summary: Wittig Reaction

AldehydeYlideBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Benzyltriphenylphosphonium (B107652) chlorideNaOHDichloromethaneRT0.5-
BenzaldehydeBenzyltriphenylphosphonium chlorideNaOHDichloromethaneRT0.5-
9-AnthraldehydeBenzyltriphenylphosphonium chlorideNaOHDichloromethaneRT0.5-
CinnamaldehydeBenzyltriphenylphosphonium chlorideNaOMeMethanol210.522[11]

Experimental Protocol: Wittig Reaction of this compound

To a mixture of benzyltriphenylphosphonium chloride (1.0 equiv.) and this compound (1.0 equiv.) in dichloromethane, a 50% aqueous solution of sodium hydroxide (B78521) is added dropwise with vigorous stirring. The reaction is typically stirred at room temperature for 30 minutes. The organic layer is then separated, washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the corresponding stilbene (B7821643) derivative.[12]

Wittig_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Alkene Stilbene Derivative This compound->Alkene Wittig Reaction Ylide Phosphorus Ylide (from Benzyltriphenyl- phosphonium chloride) Ylide->Alkene Base NaOH Base->Ylide generates Phosphine_Oxide Triphenylphosphine oxide Reductive_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Imine_Intermediate Imine_Intermediate This compound->Imine_Intermediate Imine Formation Amine Piperidine Amine->Imine_Intermediate Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Imine_Intermediate Product_Amine Tertiary Amine Byproducts Byproducts Imine_Intermediate->Product_Amine Reduction

References

The Reactivity of 6-Bromonicotinaldehyde: A Comparative Guide of In-Silico Predictions and Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Bromonicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its reactivity is governed by the interplay of the electrophilic aldehyde, the electron-deficient pyridine (B92270) ring, and the reactive carbon-bromine bond. This guide provides a comparative analysis of its reactivity in several key organic transformations, juxtaposing experimentally reported outcomes for analogous systems with theoretical predictions derived from in-silico computational studies.

Data Presentation: A Comparative Overview

The following tables summarize typical experimental conditions and reported yields for key reactions involving bromopyridine derivatives, which serve as a proxy for this compound in the absence of extensive specific data for this exact substrate.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

EntryBromopyridine SubstrateArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Yield (%)
12-Bromo-6-methylpyridine (B113505)Phenylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-100Moderate to Good
23-BromopyridinePhenylboronic AcidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80High
32-Bromopyridine4-Methoxyphenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene (B28343)/H₂O10095

Table 2: Buchwald-Hartwig Amination of Bromopyridines

EntryBromopyridine SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
12-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene8060[1]
22-BromopyridineAnilinePd(OAc)₂ / dpppNaOtBuTolueneReflux90.7
32-BromopyridineMorpholinePd₂(dba)₃ / XPhosCs₂CO₃Toluene10098

Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

EntryBromopyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
12-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65Good
23-BromopyridinePhenylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF80High
36-Bromo-3-fluoro-2-pyridinecarbonitrile1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT25

Table 4: Aldol (B89426) Condensation of Aromatic Aldehydes with Ketones

EntryAromatic AldehydeKetoneBaseSolventTemp. (°C)Yield (%)
1BenzaldehydeAcetoneNaOHEthanol/H₂ORTHigh
24-MethoxybenzaldehydeAcetoneKOHEthanol/H₂ORTHigh
3BenzaldehydeCyclohexanoneNaOHEthanolRTGood

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are generalized procedures and may require optimization for this compound.

Suzuki-Miyaura Coupling

To a mixture of the bromopyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) in a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) is added a palladium catalyst, typically Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium precursor like Pd₂(dba)₃ and a suitable ligand. The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

In an oven-dried flask under an inert atmosphere, the bromopyridine (1.0 equiv.), the amine (1.1-1.5 equiv.), a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄; 1.4-2.2 equiv.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 equiv.), and a phosphine (B1218219) ligand (e.g., BINAP, XPhos; 0.02-0.10 equiv.) are combined in an anhydrous solvent such as toluene or dioxane. The mixture is heated, and the reaction progress is monitored. After completion, the mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by chromatography.

Sonogashira Coupling

A flask is charged with the bromopyridine (1.0 equiv.), a copper(I) salt (e.g., CuI; 0.05-0.1 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 0.02-0.05 equiv.). The flask is evacuated and backfilled with an inert gas. A degassed solvent, such as THF or DMF, is added, followed by an amine base (e.g., triethylamine (B128534) or diisopropylamine; 2.0-5.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.). The reaction is stirred at room temperature or heated until completion. The reaction mixture is then worked up by quenching with aqueous ammonium (B1175870) chloride, extracting with an organic solvent, and purifying the product by chromatography.

Aldol Condensation

To a solution of the aromatic aldehyde (1.0 equiv.) and a ketone (1.0-2.0 equiv.) in a solvent like ethanol, an aqueous solution of a base such as sodium hydroxide (B78521) or potassium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for a specified time, during which the product may precipitate. The solid is collected by filtration, washed with cold water and a cold organic solvent (e.g., ethanol), and then dried. If no precipitate forms, the reaction is worked up by extraction and purified by chromatography or recrystallization.[2][3]

In-Silico vs. Experimental Reactivity: A Comparative Discussion

While specific in-silico studies predicting the reactivity of this compound are not widely available, we can infer its behavior based on computational studies of related systems and general principles of organic reactivity.

Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is enhanced by the presence of the electron-withdrawing aldehyde group and the bromine atom. DFT studies on similar bromopyridines confirm that the carbon atom attached to the bromine is highly electrophilic, making it susceptible to nucleophilic attack and facilitating oxidative addition in cross-coupling reactions. The electron-deficient nature of the pyridine ring activates the C-Br bond towards these reactions.

Steric Hindrance: The bromine atom at the 6-position is adjacent to the pyridine nitrogen. This proximity can introduce some steric hindrance, which may influence the approach of bulky ligands and reactants. In-silico modeling of transition states for related cross-coupling reactions often reveals that the steric bulk of the phosphine ligands on the palladium catalyst is a critical factor in determining the reaction's success and turnover frequency. For this compound, ligands with a larger bite angle might be necessary to facilitate the reaction.

Reaction-Specific Predictions and Experimental Concordance:

  • Suzuki-Miyaura Coupling: In-silico studies on the mechanism of the Suzuki-Miyaura reaction highlight the importance of the oxidative addition and transmetalation steps.[4][5][6][7][8] The electron-deficient nature of the C-Br bond in this compound is predicted to favor the initial oxidative addition to the Pd(0) catalyst. This is in good agreement with experimental observations that electron-poor aryl halides are generally good substrates for this reaction.

  • Buchwald-Hartwig Amination: Theoretical investigations of the Buchwald-Hartwig amination also point to oxidative addition as a key step.[9][10] The choice of base is critical and can be rationalized by in-silico calculations of the pKa of the amine and the stability of the resulting palladium-amido complex. Experimental data for the amination of 2-bromo-6-methylpyridine shows good yields with a strong base like NaOtBu, which aligns with the theoretical need for an effective deprotonation of the amine to facilitate the catalytic cycle.[1][11]

  • Sonogashira Coupling: Computational studies of the Sonogashira coupling mechanism indicate that the oxidative addition of the aryl halide to the palladium catalyst is often the rate-determining step.[12][13][14][15][16] The electron-deficient nature of this compound should, in theory, make it a good substrate. However, experimental results for a sterically similar and electronically analogous substrate, 6-bromo-3-fluoro-2-pyridinecarbonitrile, show a surprisingly low yield. This suggests that other factors, such as potential catalyst inhibition by the pyridine nitrogen or the aldehyde, might play a more significant role than simple electronic effects would predict.

  • Aldol Condensation: In-silico studies of aldol condensations involving aromatic aldehydes focus on the pKa of the enolizable ketone and the electrophilicity of the aldehyde's carbonyl carbon. The aldehyde group of this compound is activated by the electron-withdrawing pyridine ring, making it highly electrophilic and thus a good candidate for aldol reactions. This is consistent with the high yields generally observed in experimental aldol condensations with other aromatic aldehydes.

Visualization of Key Processes

The following diagrams illustrate the logical flow of this comparative analysis and a representative reaction pathway for this compound.

logical_flow cluster_experimental Experimental Data cluster_insilico In-Silico Prediction exp_data Reaction of This compound (or analogues) exp_protocol Detailed Experimental Protocols exp_data->exp_protocol exp_results Quantitative Results (Yield, Purity) exp_protocol->exp_results comparison Comparative Analysis exp_results->comparison in_silico_model Computational Model (e.g., DFT) reactivity_pred Prediction of Reactivity (e.g., Transition State Energy) in_silico_model->reactivity_pred outcome_pred Predicted Outcome (Feasibility, Selectivity) reactivity_pred->outcome_pred outcome_pred->comparison conclusion Conclusions on Reactivity and Predictive Accuracy comparison->conclusion suzuki_coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products substrate This compound catalyst Pd(0)Ln substrate->catalyst Oxidative Addition boronic_acid Ar-B(OH)₂ boronic_acid->catalyst Transmetalation product 6-Aryl-nicotinaldehyde catalyst->product Reductive Elimination base Base byproduct B(OH)₃ + Base-H⁺ + Br⁻

References

Cross-Validation of Analytical Data for Novel 6-Bromonicotinaldehyde Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of analytical data for novel 6-Bromonicotinaldehyde compounds, essential intermediates in the synthesis of various pharmaceutical agents.[1] By objectively comparing analytical techniques and presenting supporting experimental data, this document aims to ensure data integrity, reliability, and consistency for researchers in the fields of medicinal chemistry, drug discovery, and analytical development.

Comparative Analytical Data

The accurate characterization of novel this compound compounds and their derivatives is fundamental for their advancement as potential therapeutic agents. Cross-validation of analytical data using multiple techniques provides a high degree of confidence in the structural identity and purity of the synthesized compounds. Below is a comparative summary of typical quantitative data obtained from various analytical methods for a representative this compound compound and a comparable, non-brominated analogue, 6-methylnicotinaldehyde.

Table 1: Comparison of Spectroscopic Data

Spectroscopic TechniqueThis compound6-Methylnicotinaldehyde (Alternative)Key Differences and Interpretation
¹H NMR (400 MHz, CDCl₃) δ 9.98 (s, 1H, CHO), 8.90 (d, 1H), 8.15 (dd, 1H), 7.80 (d, 1H)δ 9.95 (s, 1H, CHO), 8.85 (d, 1H), 7.90 (dd, 1H), 7.30 (d, 1H), 2.60 (s, 3H, CH₃)The downfield shift of aromatic protons in this compound is due to the electron-withdrawing effect of the bromine atom. The presence of a singlet at ~2.60 ppm in the alternative compound confirms the methyl group.
¹³C NMR (100 MHz, CDCl₃) δ 191.5 (CHO), 152.0, 140.0, 139.5, 130.0, 122.0δ 192.0 (CHO), 160.0, 151.0, 138.0, 128.0, 120.0, 24.0 (CH₃)The position of the carbon attached to the bromine atom (C-6) is significantly shifted. The additional peak at ~24.0 ppm in the alternative confirms the methyl carbon.
FT-IR (KBr, cm⁻¹) ~1710 (C=O stretch), ~1580 (C=C stretch), ~1100 (C-Br stretch)~1705 (C=O stretch), ~1590 (C=C stretch), ~2950 (C-H stretch, methyl)The characteristic C-Br stretching vibration is a key identifier for the brominated compound. The C=O stretching frequencies are similar, as expected for aromatic aldehydes.
Mass Spectrometry (EI) m/z 185/187 (M⁺, isotopic pattern for Br)m/z 121 (M⁺)The presence of two molecular ion peaks with a ~1:1 ratio, separated by 2 m/z units, is a definitive indicator of a single bromine atom in the molecule.

Table 2: Comparison of Chromatographic Data

Chromatographic TechniqueThis compound6-Methylnicotinaldehyde (Alternative)Key Differences and Interpretation
HPLC (Reverse Phase) Retention Time: ~5.2 minRetention Time: ~4.5 minThe higher retention time for this compound is due to its increased hydrophobicity compared to the methyl analogue.
GC-MS Retention Time: ~8.7 minRetention Time: ~7.9 minSimilar to HPLC, the elution order in GC is influenced by polarity and volatility. The brominated compound is less volatile, leading to a longer retention time.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are standard protocols for the key experiments cited above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: A spectral width of -2 to 12 ppm is used with a pulse angle of 30°, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • ¹³C NMR: A spectral width of 0 to 200 ppm is used with a pulse angle of 45°, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: Spectra are recorded on an FT-IR spectrometer.

  • Data Acquisition: Data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph for GC-MS analysis.

  • Instrumentation: Electron ionization (EI) mass spectra are obtained using a mass spectrometer with an ionization energy of 70 eV.

  • Data Acquisition: The mass-to-charge ratio (m/z) is scanned over a range of 50-500 amu.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector is used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. For example, starting with 30% acetonitrile and increasing to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

Visualization of Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation start Starting Materials (e.g., 6-bromopyridine-3-carbonitrile) reaction Chemical Reaction (e.g., DIBAL-H reduction) start->reaction workup Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup product Novel this compound Compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ir FT-IR Spectroscopy product->ir Characterization ms Mass Spectrometry product->ms Characterization hplc HPLC Analysis product->hplc Characterization comparison Comparison with Alternative (e.g., 6-methylnicotinaldehyde) nmr->comparison ir->comparison ms->comparison hplc->comparison data_integrity Confirmation of Structure and Purity comparison->data_integrity

General experimental workflow for synthesis and analysis.

logical_relationship cluster_data Analytical Data cluster_comparison Comparative Analysis cluster_conclusion Conclusion data_6bromo Data for this compound Compound compare_nmr NMR Shift Comparison data_6bromo->compare_nmr compare_ir Vibrational Mode Comparison data_6bromo->compare_ir compare_ms Fragmentation Pattern Comparison data_6bromo->compare_ms compare_hplc Retention Time Comparison data_6bromo->compare_hplc data_alt Data for Alternative Compound data_alt->compare_nmr data_alt->compare_ir data_alt->compare_ms data_alt->compare_hplc conclusion Validated Structure and Purity Profile compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion compare_hplc->conclusion

Logical relationship for data cross-validation.

Relevance in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

Novel this compound derivatives are of significant interest in medicinal chemistry, particularly as scaffolds for the development of kinase inhibitors. The pyridine (B92270) core can act as a hinge-binder in the ATP-binding pocket of various kinases.[2] Dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4][5][6][7] The diagram below illustrates how a novel inhibitor derived from this compound might interrupt this critical cancer-promoting pathway.

signaling_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Novel this compound Derivative inhibitor->pi3k Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway.

By providing a robust framework for the cross-validation of analytical data and highlighting the therapeutic relevance of novel this compound compounds, this guide serves as a valuable resource for advancing drug discovery and development efforts.

References

Safety Operating Guide

Proper Disposal of 6-Bromonicotinaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 6-Bromonicotinaldehyde, a halogenated organic compound, adherence to strict disposal protocols is essential. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risks.

As a brominated heterocyclic aldehyde, this compound is classified as hazardous.[1] Improper disposal can lead to environmental contamination and potential health risks. Therefore, it must be treated as regulated hazardous waste and segregated appropriately.

Safety and Hazard Profile

Before handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Hazard ClassGHS Hazard CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Table 1: GHS Hazard Classification for this compound. [2]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the safe segregation and preparation of this compound waste for final disposal by institutional Environmental Health and Safety (EHS) personnel.

Objective: To safely collect and store pure this compound, solutions containing it, and contaminated labware for proper disposal.

Materials:

  • Designated "Halogenated Organic Waste" container (typically high-density polyethylene (B3416737) - HDPE)[1]

  • Hazardous waste labels

  • Personal Protective Equipment (PPE):

    • Nitrile rubber gloves[1]

    • Safety goggles or face shield

    • Chemical-resistant lab coat

Procedure:

  • Personal Protective Equipment (PPE) Verification:

    • Before beginning any handling or disposal procedures, ensure all required PPE is worn correctly. This includes safety goggles, a lab coat, and chemically resistant gloves.[1]

  • Waste Segregation:

    • Identify the correct waste stream. This compound is a halogenated organic compound and must be disposed of in a container specifically designated for "Halogenated Organic Waste".[3][4]

    • Crucially, do not mix this waste with non-halogenated solvents, aqueous solutions, acids, bases, or other incompatible waste streams.[5][6]

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound or contaminated materials (e.g., weighing paper, gloves, absorbent pads from a spill) into the designated halogenated waste container using non-sparking tools.[1]

    • Liquid Waste (Solutions):

      • If this compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), pour the entire solution directly into the "Halogenated Organic Waste" container.[1]

      • If it is dissolved in a non-halogenated solvent, the entire mixture must still be treated as halogenated waste due to the presence of bromine in the solute.[1]

    • Keep the waste container opening in a fume hood during transfer to minimize inhalation exposure.[3]

  • Container Management and Labeling:

    • Ensure the waste container is kept tightly sealed at all times, except when actively adding waste.[5][7] This prevents the release of volatile organic compounds.

    • Before the first drop of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE ".

    • List all chemical constituents, including "this compound" and any solvents, with their approximate percentages or volumes.[4][5] Do not use abbreviations or chemical formulas.[7]

  • Temporary Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated, secondary containment area within the laboratory.[1][5]

    • This area should be well-ventilated, away from heat or ignition sources, and segregated from incompatible materials.[1]

  • Arranging for Final Disposal:

    • Once the container is nearly full (typically around 75%), or on a regular basis to prevent excessive accumulation, contact your institution's Environmental Health and Safety (EHS) department.[1][5]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. Complete any required documentation or waste manifests accurately.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Containment & Storage cluster_disposal Final Disposal PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate 2. Identify Waste Stream: Halogenated Organic Waste PPE->Segregate Collect_Solid 3a. Collect Solid Waste & Contaminated Materials Segregate->Collect_Solid Collect_Liquid 3b. Collect Liquid Waste (Solutions) Segregate->Collect_Liquid Waste_Container Designated Halogenated Waste Container Collect_Solid->Waste_Container Collect_Liquid->Waste_Container Seal 4. Securely Seal Container Waste_Container->Seal Label 5. Label with 'Hazardous Waste' & List All Contents Seal->Label Store 6. Store in Designated Satellite Accumulation Area Label->Store Contact_EHS 7. Contact EHS for Pickup Store->Contact_EHS Disposal 8. Professional Disposal Contact_EHS->Disposal

Caption: Workflow for the safe disposal of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.